molecular formula C10H12O2 B1306172 3,4-dihydro-2H-chromen-2-ylmethanol CAS No. 83278-86-8

3,4-dihydro-2H-chromen-2-ylmethanol

Cat. No.: B1306172
CAS No.: 83278-86-8
M. Wt: 164.2 g/mol
InChI Key: KDLVSGWUKFJFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-chromen-2-ylmethanol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLVSGWUKFJFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401003253
Record name (3,4-Dihydro-2H-1-benzopyran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83278-86-8
Record name 3,4-Dihydro-2H-1-benzopyran-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83278-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dihydro-2H-1-benzopyran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hydroxymethyl)chroman
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3,4-dihydro-2H-chromen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis mechanism for (3,4-dihydro-2H-chromen-2-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the primary synthetic strategies, outlines the underlying reaction mechanisms, presents detailed experimental protocols, and summarizes key quantitative data.

Introduction

(3,4-dihydro-2H-chromen-2-yl)methanol, also known as 2-hydroxymethyl-chroman, is a key structural motif found in a variety of biologically active compounds. Its chroman core is a privileged scaffold in medicinal chemistry, and the primary alcohol functionality provides a versatile handle for further chemical modifications. The synthesis of this compound is of significant interest to researchers involved in the discovery and development of new therapeutic agents. This guide will focus on a prevalent and efficient two-step synthetic pathway.

Core Synthetic Strategy

The most common and logical synthetic route to (3,4-dihydro-2H-chromen-2-yl)methanol involves a two-stage process:

  • Formation of the Chroman Ring System: This is typically achieved through an intramolecular oxa-Michael addition (also known as a conjugate addition) to form a derivative of 3,4-dihydro-2H-chromene-2-carboxylic acid.

  • Reduction of the Carboxylic Acid Derivative: The carboxylic acid or its corresponding ester is then reduced to the primary alcohol to yield the target molecule.

This strategy allows for the efficient construction of the chroman ring system followed by a straightforward functional group transformation.

Detailed Synthesis Mechanism

Stage 1: Intramolecular Oxa-Michael Addition for Chroman Ring Formation

The formation of the 3,4-dihydro-2H-chromene ring is accomplished via an intramolecular oxa-Michael addition. This reaction involves the cyclization of a phenolic precursor bearing an α,β-unsaturated carbonyl moiety. A common approach is the reaction between salicylaldehyde and an acrylate derivative.

The mechanism proceeds as follows:

  • Deprotonation: In the presence of a base, the phenolic hydroxyl group of salicylaldehyde is deprotonated to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ester (the Michael acceptor) in a conjugate addition fashion.

  • Protonation and Tautomerization: The resulting enolate intermediate is protonated to give the initial adduct.

  • Intramolecular Cyclization: The molecule then undergoes an intramolecular cyclization, where the aldehyde group reacts with the newly formed enol or enolate to form the six-membered dihydropyran ring of the chroman system.

  • Final Product of Stage 1: The reaction yields a derivative of 3,4-dihydro-2H-chromene-2-carboxylic acid.

Stage 2: Reduction of the Carboxylic Ester to a Primary Alcohol

The second stage of the synthesis involves the reduction of the ester functional group at the 2-position of the chroman ring to a primary alcohol. A powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄) is typically employed for this transformation.

The mechanism of LiAlH₄ reduction of an ester can be described in the following steps:

  • Nucleophilic Attack by Hydride: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

  • Elimination of the Alkoxy Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and the alkoxy group (-OR) is eliminated as a leaving group. This step results in the formation of an aldehyde intermediate.

  • Second Hydride Attack: The aldehyde formed is more reactive than the starting ester and is immediately attacked by another hydride ion from LiAlH₄. This leads to a second tetrahedral intermediate, which is an alkoxide.

  • Protonation: The reaction is quenched by the addition of water or a dilute acid in a workup step. The alkoxide ion is protonated to yield the final product, (3,4-dihydro-2H-chromen-2-yl)methanol.

Experimental Protocols

The following are representative experimental protocols for the two-stage synthesis of (3,4-dihydro-2H-chromen-2-yl)methanol.

Stage 1: Synthesis of Ethyl 3,4-dihydro-2H-chromene-2-carboxylate

Materials:

  • Salicylaldehyde

  • Ethyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of salicylaldehyde (1.0 eq) in the chosen anhydrous solvent, add ethyl acrylate (1.2 eq) and DABCO (0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 3,4-dihydro-2H-chromene-2-carboxylate.

Stage 2: Reduction of Ethyl 3,4-dihydro-2H-chromene-2-carboxylate to (3,4-dihydro-2H-chromen-2-yl)methanol

Materials:

  • Ethyl 3,4-dihydro-2H-chromene-2-carboxylate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 3,4-dihydro-2H-chromene-2-carboxylate (1.0 eq) in the same anhydrous solvent dropwise. Caution: The reaction is highly exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the solid through a pad of Celite and wash the filter cake thoroughly with the solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3,4-dihydro-2H-chromen-2-yl)methanol.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of (3,4-dihydro-2H-chromen-2-yl)methanol and its intermediate. Please note that yields are highly dependent on the specific reaction conditions and scale.

Reaction StageStarting MaterialsProductTypical Yield (%)
Stage 1 Salicylaldehyde, Ethyl acrylateEthyl 3,4-dihydro-2H-chromene-2-carboxylate60-80
Stage 2 Ethyl 3,4-dihydro-2H-chromene-2-carboxylate, LiAlH₄(3,4-dihydro-2H-chromen-2-yl)methanol85-95

Visualizing the Synthesis Pathway and Mechanisms

The following diagrams, generated using the DOT language, illustrate the overall synthetic workflow and the detailed mechanisms of the key reactions.

Synthesis_Workflow Salicylaldehyde Salicylaldehyde Intermediate Ethyl 3,4-dihydro-2H- chromene-2-carboxylate Salicylaldehyde->Intermediate:w Intramolecular oxa-Michael Addition EthylAcrylate Ethyl Acrylate EthylAcrylate->Intermediate:w FinalProduct (3,4-dihydro-2H-chromen-2-yl)methanol Intermediate->FinalProduct:w Reduction LiAlH4 LiAlH₄ LiAlH4->Intermediate

Caption: Overall synthetic workflow for (3,4-dihydro-2H-chromen-2-yl)methanol.

Oxa_Michael_Mechanism cluster_start Starting Materials Salicylaldehyde Salicylaldehyde (Phenolic -OH) Deprotonation Deprotonation (Base) Salicylaldehyde->Deprotonation Acrylate Ethyl Acrylate (Michael Acceptor) NucleophilicAttack Nucleophilic Attack (Conjugate Addition) Acrylate->NucleophilicAttack Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide Phenoxide->NucleophilicAttack Enolate Enolate Intermediate NucleophilicAttack->Enolate Cyclization Intramolecular Cyclization Enolate->Cyclization Product Ethyl 3,4-dihydro-2H- chromene-2-carboxylate Cyclization->Product

Caption: Mechanism of the intramolecular oxa-Michael addition.

LiAlH4_Reduction_Mechanism Ester Ethyl 3,4-dihydro-2H- chromene-2-carboxylate HydrideAttack1 1. Hydride Attack (from LiAlH₄) Ester->HydrideAttack1 Tetrahedral1 Tetrahedral Intermediate 1 HydrideAttack1->Tetrahedral1 Elimination Elimination of Alkoxide Tetrahedral1->Elimination Aldehyde Aldehyde Intermediate Elimination->Aldehyde HydrideAttack2 2. Hydride Attack (from LiAlH₄) Aldehyde->HydrideAttack2 Alkoxide Alkoxide Intermediate HydrideAttack2->Alkoxide Protonation Protonation (Aqueous Workup) Alkoxide->Protonation Alcohol (3,4-dihydro-2H- chromen-2-yl)methanol Protonation->Alcohol

Caption: Mechanism of LiAlH₄ reduction of the intermediate ester.

Spectral Data Interpretation of (3,4-dihydro-2H-chromen-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectral Data

The spectral data for (3,4-dihydro-2H-chromen-2-yl)methanol has been predicted using established principles of organic spectroscopy and by comparing with known data for similar chemical structures. The following tables summarize the expected quantitative data for 1H NMR, 13C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, aliphatic, and alcohol protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom Number(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
8, 9, 10, 116.80 - 7.20m-4H
24.10 - 4.30m-1H
4a, 4b2.70 - 2.90m-2H
12a, 12b3.60 - 3.80m-2H
3a, 3b1.80 - 2.10m-2H
13 (OH)1.5 - 2.5br s-1H

Interpretation: The aromatic protons (8, 9, 10, 11) are expected in the typical downfield region. The proton at position 2, being adjacent to the ether oxygen, will be deshielded. The benzylic protons at position 4 will also be downfield due to the adjacent aromatic ring. The protons of the hydroxymethyl group at position 12 will be deshielded by the hydroxyl group. The protons at position 3 are in a typical aliphatic region. The hydroxyl proton is expected to be a broad singlet and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)
7154 - 156
6120 - 122
11129 - 131
9127 - 129
8120 - 122
10116 - 118
275 - 78
1264 - 66
424 - 26
322 - 24

Interpretation: The aromatic carbons show characteristic shifts, with the carbon attached to the ether oxygen (C7) being the most downfield in the aromatic region. The carbon bearing the hydroxyl group (C2) and the hydroxymethyl carbon (C12) are in the typical range for carbons attached to oxygen.[1][2] The remaining aliphatic carbons (C3 and C4) are expected in the upfield region.

Predicted Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data (EI-MS)

m/zPredicted Fragment IonRelative Intensity
164[M]⁺Moderate
133[M - CH₂OH]⁺High
118[M - CH₂OH - CH₃]⁺Moderate
107[C₇H₇O]⁺High
91[C₇H₇]⁺ (Tropylium ion)Moderate
77[C₆H₅]⁺Moderate

Interpretation: The molecular ion peak is expected at m/z 164. A major fragmentation pathway is the loss of the hydroxymethyl group ([M - CH₂OH]⁺) to give a stable ion at m/z 133.[3][4] Further fragmentation can lead to the tropylium ion at m/z 91, a common fragment for benzyl derivatives.[5][6] Another significant fragmentation is the cleavage of the heterocyclic ring to produce an ion at m/z 107.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3600 - 3200O-HStrong, broad (alcohol)
3100 - 3000C-HMedium (aromatic)
2950 - 2850C-HMedium (aliphatic)
1600, 1480C=CMedium (aromatic ring)
1250 - 1200C-OStrong (aryl ether)
1100 - 1000C-OStrong (alcohol)

Interpretation: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.[7] The C-H stretches for the aromatic and aliphatic portions of the molecule will appear in their respective regions. The C=C stretching of the aromatic ring will give rise to absorptions around 1600 and 1480 cm⁻¹. Strong C-O stretching bands are expected for both the aryl ether and the primary alcohol.

Visualization

Molecular Structure and Atom Numbering

Caption: Molecular structure of (3,4-dihydro-2H-chromen-2-yl)methanol with atom numbering for spectral correlation.

Spectral Interpretation Workflow

spectral_workflow cluster_workflow General Workflow for Spectral Data Interpretation A Obtain Spectroscopic Data (NMR, MS, IR) B Analyze IR Spectrum - Identify functional groups (e.g., -OH, C-O, C=C) A->B C Analyze Mass Spectrum - Determine molecular weight (M⁺) - Identify fragmentation patterns A->C D Analyze ¹H NMR Spectrum - Number of signals - Chemical shifts - Integration (proton count) - Splitting patterns (connectivity) A->D E Analyze ¹³C NMR Spectrum - Number of unique carbons - Chemical shifts (carbon types) A->E F Propose a Structure B->F C->F D->F E->F G Verify Structure - Check for consistency across all spectra F->G

Caption: A logical workflow for the interpretation of combined spectral data to elucidate a chemical structure.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a more concentrated solution of 50-100 mg is preferable due to the lower natural abundance of the ¹³C isotope.

  • Solvent : Use 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

  • Dissolution : Dissolve the sample in the deuterated solvent in a small vial. Gentle warming or vortexing can be used to aid dissolution.

  • Filtration : To ensure a high-quality spectrum with sharp lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically a very small amount). The residual solvent peak can also be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Instrumentation : The spectra are acquired on an NMR spectrometer (e.g., 500 MHz).

  • Locking and Shimming : The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra with sharp peaks.

  • ¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters include the number of scans (often 8 to 16 for good signal-to-noise), the relaxation delay, and the acquisition time.

  • ¹³C NMR Acquisition : A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the lower sensitivity. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)
  • Sample Introduction : The method of sample introduction depends on the sample's volatility and thermal stability. For a compound like (3,4-dihydro-2H-chromen-2-yl)methanol, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

  • GC-MS Sample : Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Ionization : In the ion source of the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process knocks an electron off the molecule, forming a positively charged molecular ion (M⁺).[8]

  • Fragmentation : The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, charged ions and neutral fragments.[8]

  • Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum. The most abundant ion is designated as the base peak with a relative intensity of 100%.

Infrared (IR) Spectroscopy
  • Dissolution : Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.

  • Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

  • Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[9]

  • Mounting : Place the salt plate in the sample holder of the IR spectrometer.

  • Background Spectrum : First, a background spectrum of the empty spectrometer is recorded. This is to subtract any signals from atmospheric CO₂ and water vapor.

  • Sample Spectrum : The sample is then placed in the instrument, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing : The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for (3,4-dihydro-2H-chromen-2-yl)methanol. The expected ¹H and ¹³C NMR, mass spectrometry, and IR data have been detailed in tabular form, along with interpretations based on the molecular structure. The provided experimental protocols offer a standardized approach for the empirical determination of these spectral properties. The visualizations of the molecular structure and the interpretation workflow serve as valuable tools for researchers in the field. The information presented herein should facilitate the identification and characterization of this compound in various research and development settings.

References

Elucidation of 3,4-dihydro-2H-chromen-2-ylmethanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dihydro-2H-chromen-2-ylmethanol, a derivative of the chroman scaffold, represents a molecule of interest within medicinal chemistry and materials science due to the prevalence of the chromene ring system in a wide array of biologically active compounds. This technical guide provides a summary of the known structural and physicochemical properties of this compound. It is important to note that while the chromene family is broadly studied, specific experimental data, including detailed synthetic protocols and biological activity, for this particular isomer are limited in publicly accessible literature. This document compiles available data and outlines general methodologies applicable to the synthesis and characterization of related chroman derivatives, offering a foundational resource for researchers.

Molecular Structure and Properties

This compound, with the CAS Number 83278-86-8, belongs to the chroman family of heterocyclic compounds.[1] Its structure consists of a dihydropyran ring fused to a benzene ring, with a hydroxymethyl group attached at the C2 position. This chiral center suggests the existence of (R)- and (S)-enantiomers, each potentially possessing distinct biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 83278-86-8[1]
IUPAC Name (3,4-dihydro-2H-chromen-2-yl)methanol[1]
Purity (Typical) ≥97%[1]

Synthesis and Characterization

A plausible synthetic route would be the reduction of 3,4-dihydro-2H-pyran-2-carboxaldehyde, which can be formed via a hetero-Diels-Alder reaction. The subsequent reduction of the aldehyde functionality would yield the target primary alcohol.

General Experimental Workflow

The synthesis, purification, and characterization of chroman derivatives like this compound would typically follow a standardized workflow in a chemical research setting. This process ensures the identity and purity of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization start Starting Materials (e.g., Salicylaldehyde derivative) reaction Cyclization/Functionalization Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification end_synthesis Isolated Product purification->end_synthesis nmr NMR Spectroscopy (¹H, ¹³C) end_synthesis->nmr ms Mass Spectrometry (MS) end_synthesis->ms ir Infrared Spectroscopy (IR) end_synthesis->ir purity_check Purity Analysis (HPLC, GC-MS) nmr->purity_check ms->purity_check ir->purity_check G cluster_screening Biological Evaluation Workflow compound Test Compound (this compound) invitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) compound->invitro hit_id Hit Identification invitro->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt invivo In Vivo Studies (Animal Models) lead_opt->invivo

References

In-Depth Technical Guide: Pharmacophore Modeling of 3,4-Dihydro-2H-chromen-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacophore modeling of 3,4-dihydro-2H-chromen-2-ylmethanol derivatives and related chromene compounds. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies, quantitative data, and biological pathways associated with this class of molecules.

Introduction

The chromene scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core, in particular, offers a versatile platform for the design of novel therapeutic agents. Pharmacophore modeling, a computational approach to identify the essential three-dimensional arrangement of chemical features necessary for biological activity, is a powerful tool in the rational design and discovery of potent and selective chromene-based drugs. This guide will delve into the quantitative structure-activity relationships (QSAR), experimental protocols for pharmacophore modeling, and the key signaling pathways modulated by these compounds.

Data Presentation: Biological Activity of Chromene Derivatives

The following tables summarize the in vitro anticancer activity of various chromene derivatives against several human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are crucial for establishing structure-activity relationships (SAR) and for the development of robust pharmacophore models.

Table 1: Anticancer Activity of 1H-benzo[f]chromene Derivatives

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)HepG-2 IC50 (µM)
4a >50>50>50
4b 24.5 ± 0.0531.6 ± 0.0628.3 ± 0.05
4i 11.7 ± 0.0415.2 ± 0.0313.5 ± 0.04
Doxorubicin (Standard) 3.83 ± 0.014.5 ± 0.025.2 ± 0.03

Table 2: Anticancer Activity of 4H-chromene and 7H-chromenopyrimidine Derivatives

CompoundMCF-7 IC50 (µg/ml)HCT-116 IC50 (µg/ml)HepG-2 IC50 (µg/ml)
3 1.61 ± 0.031.89 ± 0.042.02 ± 0.05
7 2.54 ± 0.062.81 ± 0.073.15 ± 0.08
Doxorubicin (Standard) 0.45 ± 0.010.52 ± 0.010.68 ± 0.02

Table 3: Anticancer Activity of Novel Chromene Derivatives

CompoundHT-29 IC50 (µM)HepG-2 IC50 (µM)
2 4.286.15
5 7.825.34
Doxorubicin (Standard) 5.145.88

Experimental Protocols: Ligand-Based Pharmacophore Modeling

This section outlines a detailed methodology for generating and validating a ligand-based pharmacophore model, a common approach when the 3D structure of the biological target is unknown. The protocol is based on the use of BIOVIA Discovery Studio and its Catalyst module.

Data Set Preparation
  • Training Set Selection : A set of structurally diverse chromene derivatives with a wide range of biological activities (e.g., IC50 values spanning at least three orders of magnitude) is selected as the training set. These compounds are used to generate the pharmacophore hypotheses.

  • Test Set Selection : A separate set of chromene derivatives with known activities, not included in the training set, is chosen as the test set. This set is used to validate the predictive ability of the generated pharmacophore models.

  • Conformational Analysis : For each molecule in the training and test sets, a conformational model is generated to ensure that the relevant bioactive conformation is likely to be included. This is typically achieved using a Monte Carlo or systematic search algorithm.

Pharmacophore Model Generation (HypoGen Algorithm)

The HypoGen algorithm within the Catalyst module of Discovery Studio is employed to generate pharmacophore models from the training set data.

  • Feature Identification : The essential chemical features for biological activity are identified. These typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (RA)

    • Positive Ionizable (PI)

    • Negative Ionizable (NI)

  • Hypothesis Generation : HypoGen generates a series of pharmacophore hypotheses by identifying common features among the most active compounds in the training set. The algorithm aims to find a hypothesis that correlates well with the observed biological activities.

  • Scoring and Ranking : Each generated hypothesis is scored based on its ability to predict the activity of the training set compounds. The hypotheses are ranked based on a cost function that considers the trade-off between the complexity of the model and its predictive power. The top-scoring hypotheses are selected for further validation.

Pharmacophore Model Validation

The generated pharmacophore models are rigorously validated to ensure their statistical significance and predictive accuracy.

  • Cost Analysis : The cost values of the generated hypotheses are analyzed. A significant hypothesis should have a large cost difference between the null cost (the cost of a model with no features) and the total cost of the hypothesis.

  • Test Set Prediction : The best pharmacophore model is used to predict the biological activity of the compounds in the test set. A good model should be able to accurately predict the activities of these external compounds.

  • Fischer's Randomization Test : This statistical validation method is used to assess the probability that the correlation between the pharmacophoric features and the biological activity is due to chance. The activities of the training set molecules are randomly shuffled, and new pharmacophore hypotheses are generated. If the original hypothesis has a significantly better score than the randomly generated ones, it is considered statistically robust.[1][2][3]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways that are often targeted by anticancer chromene derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT Activates AKT->Transcription Regulates

Caption: EGFR Signaling Pathway.

BRAF_Signaling_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Caption: B-RAF Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for ligand-based pharmacophore modeling.

Pharmacophore_Workflow Start Start Data_Collection Data Collection (Active & Inactive Compounds) Start->Data_Collection Set_Preparation Training & Test Set Preparation Data_Collection->Set_Preparation Conformation_Generation Conformational Analysis Set_Preparation->Conformation_Generation Pharmacophore_Generation Pharmacophore Model Generation (e.g., HypoGen) Conformation_Generation->Pharmacophore_Generation Model_Validation Model Validation (Cost Analysis, Test Set, Fischer's) Pharmacophore_Generation->Model_Validation Validated_Model Validated Pharmacophore Model Model_Validation->Validated_Model Virtual_Screening Virtual Screening of Compound Libraries Validated_Model->Virtual_Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization End End Lead_Optimization->End

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Logical Relationship Diagram

The following diagram illustrates the dynamic process of tubulin polymerization and depolymerization, a key target for some anticancer agents.

Tubulin_Polymerization cluster_pool Tubulin Dimer Pool cluster_microtubule Microtubule GTP_Tubulin GTP-Tubulin Dimer Growing_End Growing End (+) GTP_Tubulin->Growing_End Polymerization GDP_Tubulin GDP-Tubulin Dimer GDP_Tubulin->GTP_Tubulin GTP Exchange Shrinking_End Shrinking End (-) Growing_End->Shrinking_End GTP Hydrolysis Shrinking_End->GDP_Tubulin Depolymerization (Catastrophe)

Caption: Tubulin Polymerization and Depolymerization Cycle.

Conclusion

This technical guide has provided a detailed overview of the pharmacophore modeling of this compound derivatives and related chromene compounds. The quantitative data presented, along with the detailed experimental protocols, offer a solid foundation for researchers to initiate or advance their drug discovery efforts in this area. The visualization of key signaling pathways and experimental workflows provides a clear conceptual framework for understanding the biological context and the computational strategies employed. The continued application of pharmacophore modeling and other computer-aided drug design techniques will undoubtedly accelerate the discovery of novel and effective chromene-based therapeutics.

References

Synthesis and Characterization of 3,4-dihydro-2H-chromen-2-ylmethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of the heterocyclic compound 3,4-dihydro-2H-chromen-2-ylmethanol, also known as (Chroman-2-yl)methanol. This compound serves as a valuable building block in the synthesis of various biologically active molecules. This document outlines a detailed synthetic protocol and presents a summary of its key characterization data.

Introduction

This compound (CAS No: 83278-86-8) is a stable heterocyclic alcohol. Its chroman core is a common motif in a variety of natural products and pharmacologically active compounds, including certain flavonoids and tocopherols (Vitamin E). The presence of a primary alcohol functional group at the 2-position of the chroman ring system makes it a versatile intermediate for further chemical modifications, enabling the construction of more complex molecular architectures.

Synthesis of this compound

A reliable method for the preparation of this compound involves the reduction of 3,4-dihydro-2H-chromene-2-carboxylic acid or its corresponding esters. A common approach utilizes a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Experimental Protocol: Reduction of Ethyl 3,4-dihydro-2H-chromene-2-carboxylate

This protocol details the reduction of an ester precursor to the target alcohol.

Materials:

  • Ethyl 3,4-dihydro-2H-chromene-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of ethyl 3,4-dihydro-2H-chromene-2-carboxylate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.

  • The resulting mixture is stirred for an additional 30 minutes, and the inorganic salts are removed by filtration.

  • The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Logical Workflow for Synthesis:

Synthesis_Workflow Start Ethyl 3,4-dihydro-2H- chromene-2-carboxylate Reduction Reduction with LiAlH4 in anhydrous ether Start->Reduction Quenching Quenching with aqueous Na2SO4 Reduction->Quenching Workup Extraction and Drying Quenching->Workup Purification Column Chromatography Workup->Purification Product 3,4-dihydro-2H-chromen- 2-ylmethanol Purification->Product

A generalized workflow for the synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons of the benzene ring, the diastereotopic protons of the methylene groups in the dihydropyran ring, the methine proton at the 2-position, and the protons of the hydroxymethyl group. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct resonances for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the dihydropyran ring, and the carbon of the hydroxymethyl group.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ) / ppm Chemical Shift (δ) / ppm
~7.15-6.80 (m, 4H, Ar-H)~154.5 (Ar C-O)
~4.30 (m, 1H, H-2)~129.8 (Ar C-H)
~3.80 (m, 2H, -CH₂OH)~127.4 (Ar C-H)
~2.90-2.70 (m, 2H, H-4)~121.2 (Ar C-H)
~2.10-1.90 (m, 2H, H-3)~120.8 (Ar C-H)
~1.80 (br s, 1H, -OH)~117.0 (Ar C-H)
~76.5 (C-2)
~65.0 (-CH₂OH)
~24.5 (C-4)
~22.0 (C-3)

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (alcohol)Broad band around 3400-3200
C-H stretch (aromatic)~3100-3000
C-H stretch (aliphatic)~2950-2850
C=C stretch (aromatic)~1600 and 1480
C-O stretch (alcohol)~1050
C-O-C stretch (ether)~1230 (asymmetric) and ~1030 (symmetric)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₂O₂), the expected molecular weight is approximately 164.20 g/mol .

Electron Ionization (EI) Mass Spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Loss of the hydroxymethyl radical (•CH₂OH) to give a fragment at m/z = 133.

    • Loss of water (H₂O) from the molecular ion, resulting in a peak at m/z = 146.

    • Cleavage of the dihydropyran ring can lead to various smaller fragments. A prominent peak is often observed at m/z = 121, corresponding to the benzopyrylium ion.

Fragmentation Analysis Workflow:

Fragmentation_Pathway M [C10H12O2]+• (m/z = 164) F1 [C9H9O]+• (m/z = 133) M->F1 - •CH2OH F2 [C10H10O]+• (m/z = 146) M->F2 - H2O F3 [C8H9O]+ (m/z = 121) M->F3 - C2H3O•

A simplified representation of key fragmentation pathways.

Biological Significance and Applications

While specific signaling pathways for this compound are not extensively documented, the broader class of chromane derivatives exhibits a wide range of biological activities.[1][2][3] These include antioxidant, anti-inflammatory, and anticancer properties.[1][4] The chromane scaffold is a key component of α-tocopherol (Vitamin E), which is known for its potent antioxidant activity by scavenging free radicals.

The functionalization of the hydroxyl group in this compound allows for the synthesis of a library of derivatives that can be screened for various biological targets. For instance, esterification or etherification can modulate the lipophilicity and pharmacokinetic properties of the molecule, potentially leading to enhanced bioactivity. The general workflow for such a drug discovery process is outlined below.

Drug Discovery Workflow:

Drug_Discovery_Workflow Start 3,4-dihydro-2H-chromen- 2-ylmethanol Derivatization Chemical Derivatization Start->Derivatization Screening Biological Screening Derivatization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

A general workflow for drug discovery using the target compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol and the comprehensive characterization data, including NMR, IR, and MS, serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatility of this chroman derivative as a synthetic intermediate highlights its potential for the development of novel therapeutic agents. Further investigation into the biological activities of its derivatives is a promising avenue for future research.

References

Physical and chemical properties of 3,4-dihydro-2H-chromen-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3,4-dihydro-2H-chromen-2-ylmethanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established information with predicted properties and generalized experimental protocols relevant to the chromene class of molecules. The aim is to furnish researchers, scientists, and drug development professionals with a foundational understanding of this compound, facilitating future research and application.

Introduction

This compound, a derivative of the chromene heterocyclic system, represents a molecule of interest within medicinal chemistry and organic synthesis. The chromene scaffold is a common motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2][3]. This guide focuses on the 2-methanol substituted dihydropyran ring fused to a benzene ring, providing a detailed summary of its known characteristics and a theoretical framework for its synthesis and evaluation.

Physical and Chemical Properties

Precise experimental data for the physical properties of this compound are not widely reported. The following table summarizes available and predicted data to provide an estimation of its characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[4][5][6][7]
Molecular Weight 164.20 g/mol [4][5]
CAS Number 83278-86-8[5][7]
Appearance Not available (likely a colorless oil or low melting solid)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available (predicted to be soluble in common organic solvents like methanol, ethanol, DMSO, and dichloromethane)-
Purity Commercially available up to 97%[5][7]

Synthesis and Purification

Proposed Synthetic Workflow

A potential synthetic pathway could involve the reaction of salicylaldehyde with acrolein in a hetero-Diels-Alder reaction to form 2-formyl-3,4-dihydro-2H-chromene, which can then be reduced to the desired alcohol.

G Proposed Synthesis of this compound A Salicylaldehyde + Acrolein B Hetero-Diels-Alder Reaction A->B C 2-Formyl-3,4-dihydro-2H-chromene B->C D Reduction (e.g., NaBH4) C->D E This compound D->E F Purification (Column Chromatography) E->F G Pure Product F->G

Caption: Proposed synthetic workflow.

General Purification Protocol

Purification of chromene derivatives is typically achieved using flash column chromatography on silica gel[8].

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly employed. The polarity of the solvent system would be optimized based on TLC analysis.

  • Procedure:

    • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • The solution is adsorbed onto a small amount of silica gel.

    • The solvent is removed under reduced pressure to yield a dry powder.

    • The dry-loaded sample is added to the top of a pre-packed silica gel column.

    • The column is eluted with the chosen solvent system, and fractions are collected.

    • Fractions are analyzed by TLC to identify those containing the pure product.

    • The solvent is removed from the combined pure fractions by rotary evaporation to yield the purified compound.

Spectroscopic Characterization

Experimental spectra for this compound are not publicly available. The following sections provide predicted spectroscopic data based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, chromene ring, and hydroxymethyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H6.8 - 7.2Multiplet4H
-O-CH-~4.1 - 4.3Multiplet1H
-CH₂-OH~3.6 - 3.8Multiplet2H
-CH₂-CH₂-O-~2.8 - 3.0 and ~2.0 - 2.2Multiplets2H + 2H
-OHBroad singlet (variable)Singlet1H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-O150 - 155
Aromatic C-H115 - 130
Aromatic C-C120 - 125
-O-CH-75 - 80
-CH₂-OH60 - 65
-CH₂- (chromane ring)20 - 30
-CH₂- (chromane ring)20 - 30
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the hydroxyl, aromatic, and ether functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1450 - 1600
C-O stretch (alcohol)1000 - 1260
C-O-C stretch (ether)1000 - 1300
Mass Spectrometry

The mass spectrum (electron ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 164

  • Key Fragmentation Pathways:

    • Loss of the hydroxymethyl radical (•CH₂OH) to give a fragment at m/z = 133.

    • Loss of water (H₂O) from the molecular ion to give a fragment at m/z = 146.

    • Retro-Diels-Alder reaction of the dihydropyran ring.

Biological Activity and Potential Applications

While no specific biological studies have been reported for this compound, the broader class of chromenes has been extensively investigated and shown to possess a wide array of pharmacological activities[1][2][3]. These include:

  • Anticancer Activity: Many chromene derivatives have demonstrated cytotoxicity against various cancer cell lines.

  • Antimicrobial Activity: Chromenes have been reported to exhibit activity against a range of bacteria and fungi.

  • Anti-inflammatory Activity: Some chromene compounds have shown potential as anti-inflammatory agents.

Given the versatile biological profile of the chromene scaffold, this compound serves as a valuable starting point for the synthesis of novel derivatives for biological screening.

General Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of new chemical entities based on the chromene scaffold.

G General Workflow for Synthesis and Biological Evaluation A Synthesis of This compound Derivatives B Purification and Characterization A->B C In Vitro Screening (e.g., enzyme assays, cell-based assays) B->C D Hit Identification and Lead Optimization C->D D->A E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

Caption: General drug discovery workflow.

Conclusion

This compound is a structurally interesting molecule with potential for further development in medicinal chemistry and organic synthesis. This technical guide has compiled the available information and provided a theoretical framework for its properties and synthesis. The lack of extensive experimental data highlights an opportunity for further research to synthesize this compound, thoroughly characterize its physical and chemical properties, and explore its biological activities to unlock its full potential.

References

A Technical Guide to the Biological Screening of Novel 3,4-Dihydro-2H-chromen-2-ylmethanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel analogs based on the 3,4-dihydro-2H-chromen-2-ylmethanol core structure. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by various chromene derivatives. This document details the experimental protocols for evaluating the anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential of these analogs. Furthermore, it presents quantitative data from studies on related chromene structures to serve as a comparative benchmark and visualizes key signaling pathways implicated in their mechanisms of action.

While specific biological data for a wide range of this compound analogs is still emerging, the information presented herein is compiled from extensive research on the broader chromene class of compounds, offering valuable insights for the design and evaluation of new therapeutic agents.

Data Presentation: Comparative Biological Activity of Chromene Analogs

The following tables summarize the quantitative biological activity data for various chromene derivatives, providing a reference for the potential efficacy of novel this compound analogs.

Table 1: Anticancer Activity of Chromene Analogs

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
2H-chromen derivativeCompound 10aHepG20.98 ± 0.11[1]
Dihydropyrano[3,2-c]chromeneCompound 4mHT2945[2]
Dihydropyrano[3,2-c]chromeneCompound 5kHT2947[2]
Dihydropyrano[3,2-c]chromeneCompound 5gHT2952[2]
Bis(4-hydroxy-2H-chromen-2-one)C35H129920.77[3]
Bis(4-hydroxy-2H-chromen-2-one)C35Lewis20.87[3]

Table 2: Anti-inflammatory Activity of Chromene Analogs

Compound ClassSpecific AnalogAssayEC50/IC50 (µM)Reference
Coumarin-based analogCompound 14bTNF-α production inhibition5.32[4]
3-Cinnamoyl-4-hydroxy-2H-chromen-2-one4-hydroxy-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-oneAntiplasmodial (Chloroquine sensitive)3.1 µg/mL[5]
3-Cinnamoyl-4-hydroxy-2H-chromen-2-one4-hydroxy-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-oneAntiplasmodial (Chloroquine resistant)4 µg/mL[5]

Table 3: Antimicrobial Activity of Chromene Analogs

Compound ClassSpecific AnalogMicroorganismMIC (µg/mL)Reference
Spiropyrrolidines with chroman-4-oneCompound 4a-dBacillus subtilis32[6]
Spiropyrrolidines with chroman-4-oneCompound 4a-dStaphylococcus epidermidis32[6]

Table 4: Neuroprotective Activity of Chromene Analogs

Compound ClassSpecific AnalogAssayIC50/EC50 (µM)Reference
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyanilineBL-MGlutamate-induced excitotoxicity16.95[7]
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyanilineBL-MNMDA-induced toxicity6.92[7]
Coumarin-chalcone derivativeLM-021Aβ aggregation inhibition5-20 (range)[8]
Coumarin-chalcone derivativeLM-022Aβ aggregation inhibition5-20 (range)[8]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activity of novel this compound analogs.

Anticancer Activity: MTT Cell Viability Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., HepG2, HT29, H1299)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

This assay assesses the anti-inflammatory properties of a compound by measuring its ability to inhibit the heat-induced denaturation of protein.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference anti-inflammatory drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Control and Standard: For the control, use 2 mL of distilled water instead of the test compound. For the standard, use 2 mL of a known concentration of diclofenac sodium.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: After incubation, heat the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation using the following formula:

    • % Inhibition = ((Absorbance of control - Absorbance of test sample) / Absorbance of control) x 100

  • The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Bacillus subtilis, Staphylococcus epidermidis)

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in the wells of a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Neuroprotective Activity: DPPH Radical Scavenging Assay

This assay evaluates the antioxidant potential of a compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compounds dissolved in methanol

  • Ascorbic acid or Trolox as a standard antioxidant

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a test tube, mix 1 mL of the DPPH solution with 1 mL of various concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Control and Standard: A control is prepared with 1 mL of DPPH and 1 mL of methanol. A standard is prepared with a known antioxidant.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging Activity = ((Absorbance of control - Absorbance of test sample) / Absorbance of control) x 100

  • The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging activity against compound concentration.

Signaling Pathways and Experimental Workflows

The biological effects of chromene analogs are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.

Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the biological screening of novel this compound analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism of Action cluster_3 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation) Purification->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Neuroprotective Neuroprotective Assays (e.g., DPPH) Purification->Neuroprotective Apoptosis Apoptosis Assays Anticancer->Apoptosis Signaling Signaling Pathway Analysis (Western Blot, etc.) Anti_inflammatory->Signaling Neuroprotective->Signaling SAR Structure-Activity Relationship (SAR) Studies Apoptosis->SAR Signaling->SAR Enzyme Enzyme Inhibition Assays Enzyme->SAR In_vivo In Vivo Studies SAR->In_vivo

Caption: General workflow for the biological screening of novel chromene analogs.

Anticancer Signaling Pathway: Extrinsic Apoptosis

Many chromene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.

G cluster_0 cluster_1 cluster_2 Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor Binding DISC DISC Formation (FADD, Pro-caspase-8) Receptor->DISC Recruitment Caspase8 Active Caspase-8 DISC->Caspase8 Activation Caspase3 Active Caspase-3 Caspase8->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: The extrinsic apoptosis signaling pathway.

Anti-inflammatory Signaling Pathway: NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds, including some chromenes, act by inhibiting this pathway.

G cluster_0 cluster_1 cluster_2 Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation Gene Pro-inflammatory Gene Transcription NFkB_nucleus->Gene Binding to DNA

Caption: The NF-κB inflammatory signaling pathway.

Neuroprotective Signaling Pathway: ERK/CREB Pathway

The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway is crucial for neuronal survival, plasticity, and memory. Some neuroprotective compounds, including certain chromene derivatives, exert their effects by activating this pathway.[7]

G cluster_0 cluster_1 cluster_2 cluster_3 GrowthFactor Growth Factors/ Neurotrophins Receptor Receptor Tyrosine Kinase (e.g., TrkB) GrowthFactor->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_nucleus ERK ERK->ERK_nucleus Translocation CREB CREB ERK_nucleus->CREB Phosphorylation Gene Neuroprotective Gene Expression CREB->Gene Transcription

Caption: The ERK/CREB neuroprotective signaling pathway.

References

3,4-dihydro-2H-chromen-2-ylmethanol derivatives synthesis and applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Applications of 3,4-dihydro-2H-chromen-2-ylmethanol Derivatives

Abstract

The 3,4-dihydro-2H-chromene, commonly known as the chroman scaffold, is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active compounds. Derivatives featuring a hydroxymethyl group at the 2-position, namely (3,4-dihydro-2H-chromen-2-yl)methanol and its substituted analogues, have garnered significant attention in medicinal chemistry. These structures serve as crucial building blocks for synthesizing molecules with diverse biological activities, including antimicrobial and potential anticancer properties. This guide provides a comprehensive overview of the synthetic strategies for accessing these derivatives and explores their current applications, with a focus on their role in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the chroman framework is a well-established area of organic chemistry. The introduction of the 2-hydroxymethyl substituent can be achieved through various strategies, often involving the cyclization of a phenol derivative with an appropriate three-carbon electrophile.

Asymmetric Organocatalysis

A prominent method for synthesizing chiral this compound derivatives involves the asymmetric formal [3+3] cycloaddition of salicylaldehydes with α,β-unsaturated aldehydes. This reaction can be catalyzed by chiral secondary amines, such as diarylprolinol silyl ethers, to afford the products in high yields and with excellent enantioselectivity.

A key transformation in this process is the reduction of the aldehyde group at the C-2 position to the corresponding primary alcohol. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol.

Baylis-Hillman Reaction

Another synthetic route involves the Baylis-Hillman reaction. This method utilizes the condensation of 7-hydroxy-2-oxo-2H-chromene-8-carbaldehydes with activated alkenes like methyl vinyl ketone or acrolein. The reaction is typically catalyzed by a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and proceeds at room temperature to yield the corresponding chromenone derivatives.[1] Subsequent reduction of the ketone/aldehyde and cyclization can lead to the desired this compound core.

Multi-component Reactions

One-pot, multi-component reactions offer an efficient and environmentally friendly approach. For instance, the condensation of aromatic aldehydes, malononitrile, and β-naphthol, catalyzed by DABCO under grinding conditions at room temperature, can produce dihydropyrano[c]chromene derivatives in high yields.[2] While this specific example leads to a related heterocyclic system, the principles of multi-component reactions can be adapted for the synthesis of the target chroman derivatives.

Table 1: Comparison of Synthetic Methods for Chroman Derivatives
MethodCatalyst/ReagentKey FeaturesYieldEnantioselectivity (ee)Reference
Asymmetric Cycloaddition Diarylprolinol silyl etherHigh enantioselectivity for chiral chromans.HighOften >90%[3]
Baylis-Hillman Reaction DABCOGood yields for functionalized chromenones.GoodNot applicable[1]
Multi-component Reaction DABCOEnvironmentally friendly, high yields.HighNot applicable[2]
Friedel-Crafts Alkylation N,N'-dioxide/Sc(OTf)₃High yields and enantioselectivities.up to 97%up to 95%[4]

Applications of this compound Derivatives

The chroman scaffold is a cornerstone in the development of various therapeutic agents. The functionalization at the 2-position with a hydroxymethyl group provides a handle for further chemical modification, allowing for the fine-tuning of biological activity.

Antimicrobial Activity

Derivatives of the chroman family have been investigated for their antimicrobial properties. For example, certain chroman-based compounds have shown activity against various bacterial and fungal strains. The specific derivative, (S)-6-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid, has been utilized in the synthesis of compounds with notable antibacterial activity.

Anti-inflammatory Activity

Some fused pyranocoumarin derivatives, which share the core chroman structure, have been evaluated for their anti-inflammatory properties.[5] These compounds have shown the ability to inhibit carrageenin-induced paw edema in in-vivo models, suggesting their potential as anti-inflammatory agents.[5]

Building Blocks for Complex Molecules

Chiral 2-substituted chromans are crucial intermediates in the synthesis of complex natural products and pharmaceuticals.[6] For instance, the chiral chroman core is a key structural feature of Vitamin E. The asymmetric synthesis of the vitamin E core has been a significant area of research, with methods like palladium-catalyzed asymmetric allylic alkylation (AAA) being employed to construct the chiral C2 center.[7]

Table 2: Biological Activities of Selected Chroman Derivatives
Compound ClassBiological ActivityModel/AssayPotencyReference
Chroman derivativesAntibacterial---
Fused PyranocoumarinsAnti-inflammatoryCarrageenin-induced paw edema34-65% inhibition[5]
Vitamin E (Chroman core)AntioxidantVarious-[7]

Experimental Protocols

General Procedure for Asymmetric Synthesis and Reduction

Step 1: Asymmetric [3+3] Cycloaddition To a solution of the salicylaldehyde (1.0 mmol) and the α,β-unsaturated aldehyde (1.2 mmol) in an appropriate solvent (e.g., dichloromethane) at room temperature, the chiral diarylprolinol silyl ether catalyst (10 mol%) is added. The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral 3,4-dihydro-2H-chromene-2-carbaldehyde.

Step 2: Reduction to the Alcohol The purified chromene-2-carbaldehyde (1.0 mmol) is dissolved in methanol. Sodium borohydride (1.5 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred for 1-2 hours at room temperature. After completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude (3,4-dihydro-2H-chromen-2-yl)methanol is purified by column chromatography.

General Procedure for Multi-component Synthesis of Dihydropyrano[c]chromenes

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), β-naphthol (1 mmol), and DABCO (20 mol%) is ground together in a mortar and pestle at room temperature for the specified time (monitored by TLC).[2] Upon completion, water/ethanol (1:1) is added, and the solid product is collected by filtration.[2] Further purification is achieved by recrystallization from ethanol.[2]

Visualization of Synthetic and Logical Workflows

Diagram 1: General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Key Reactions cluster_intermediate Intermediate cluster_product Final Product Salicylaldehyde Salicylaldehyde Cycloaddition Asymmetric [3+3] Cycloaddition Salicylaldehyde->Cycloaddition Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Unsaturated_Aldehyde->Cycloaddition Chroman_Aldehyde Chiral 3,4-dihydro-2H- chromene-2-carbaldehyde Cycloaddition->Chroman_Aldehyde Reduction Reduction Final_Product (3,4-dihydro-2H-chromen-2-yl)methanol Derivatives Reduction->Final_Product Chroman_Aldehyde->Reduction

Caption: Synthetic pathway from starting materials to the final product.

Diagram 2: Application Development Logic

G Synthesis Synthesis of Chroman Derivatives Screening Biological Screening (e.g., Antimicrobial, Anti-inflammatory) Synthesis->Screening Generates Library SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Identifies Hits Lead_Opt Lead Optimization SAR->Lead_Opt Guides Modification Lead_Opt->Synthesis Iterative Process Drug_Dev Drug Development Candidate Lead_Opt->Drug_Dev

Caption: Logical flow from synthesis to drug development.

Conclusion

This compound derivatives represent a valuable class of compounds with significant potential in medicinal chemistry and materials science. The development of efficient and stereoselective synthetic methods, particularly through asymmetric catalysis, has made these chiral building blocks more accessible. Their application as precursors for biologically active molecules, including antimicrobial and anti-inflammatory agents, underscores their importance. Future research will likely focus on expanding the diversity of these derivatives and exploring their therapeutic potential in greater detail, leveraging the established synthetic protocols and structure-activity relationships.

References

Spectroscopic and Synthetic Profile of 3,4-dihydro-2H-chromen-2-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the chroman derivative, 3,4-dihydro-2H-chromen-2-ylmethanol. Due to the limited availability of public experimental data for this specific molecule, this guide presents a combination of data derived from closely related analogs and predictions based on established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for analogous compounds, including chroman, 2-methylchromane, and benzyl alcohol derivatives, and are supported by established chemical shift and fragmentation theories.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.15 - 6.80m4HAr-H
~ 4.10m1HO-CH -CH₂OH
~ 3.80dd1HCH H-OH
~ 3.65dd1HCHH -OH
~ 2.95ddd1HAr-CH₂-CH H-
~ 2.75ddd1HAr-CH₂-CHH -
~ 2.05m1H-CH₂-CH H-CH-
~ 1.90m1H-CH₂-CHH -CH-
~ 1.70br s1H-OH
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) (ppm)Assignment
~ 154.5C -O (Aromatic)
~ 129.5Ar-C H
~ 127.0Ar-C H
~ 121.0C -CH₂ (Aromatic)
~ 120.5Ar-C H
~ 117.0Ar-C H
~ 75.0O-C H-CH₂OH
~ 65.0C H₂-OH
~ 24.5Ar-C H₂-CH₂-
~ 22.0-CH₂-C H₂-CH-
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3350Strong, BroadO-H stretch (alcohol)
~ 3050MediumC-H stretch (aromatic)
~ 2930, 2870MediumC-H stretch (aliphatic)
~ 1580, 1490StrongC=C stretch (aromatic)
~ 1230StrongC-O stretch (aryl ether)
~ 1050StrongC-O stretch (primary alcohol)
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Mode: Electron Ionization (EI)

m/zProposed Fragment
164[M]⁺ (Molecular Ion)
133[M - CH₂OH]⁺
121[M - C₂H₅O]⁺
107[C₇H₇O]⁺
91[C₇H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Reduction of 3,4-dihydro-2H-chromene-2-carboxylic acid

A plausible synthetic route to this compound involves the reduction of the corresponding carboxylic acid.

  • Dissolution: 3,4-dihydro-2H-chromene-2-carboxylic acid is dissolved in a suitable anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise to the stirred solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • Extraction: The resulting mixture is filtered, and the filtrate is extracted with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral data is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Visualizations

Proposed Synthetic Pathway

G Proposed Synthesis of this compound start 3,4-dihydro-2H-chromene-2-carboxylic acid product This compound start->product Reduction reagent 1. LiAlH₄, THF 2. H₂O

Caption: A diagram illustrating the proposed synthetic route to the target compound.

Predicted Mass Spectrometry Fragmentation Pathway

G Predicted EI-MS Fragmentation of this compound M [M]⁺ m/z = 164 F1 [M - CH₂OH]⁺ m/z = 133 M->F1 - CH₂OH F2 [M - C₂H₅O]⁺ m/z = 121 M->F2 - C₂H₅O F3 [C₇H₇O]⁺ m/z = 107 F1->F3 - C₂H₂ F4 [C₇H₇]⁺ m/z = 91 F2->F4 - CO

Caption: A predicted fragmentation pathway for this compound in EI-MS.

Initial Bioactivity Screening of 3,4-dihydro-2H-chromen-2-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial bioactivity screening of 3,4-dihydro-2H-chromen-2-ylmethanol and its derivatives. While direct bioactivity data for the parent compound is limited in publicly available literature, this document extrapolates potential activities based on structurally related compounds and derivatives. This guide covers potential antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, supported by detailed experimental protocols and data from relevant studies. The aim is to provide a foundational resource for researchers initiating investigations into the therapeutic potential of this chromene scaffold.

Introduction

The chromene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, possesses a versatile structure amenable to further chemical modification, making it an attractive starting point for drug discovery programs. This guide focuses on the initial bioactivity screening of this compound, drawing insights from the study of its derivatives and related chromene structures to predict its therapeutic potential.

Potential Bioactivities and Signaling Pathways

Based on the analysis of related chromene derivatives, this compound is hypothesized to possess a range of biological activities. A notable example is the derivative N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline (BL-M), which has demonstrated significant antioxidant and anti-inflammatory properties.

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory potential of chromene derivatives is often linked to their ability to modulate key signaling pathways involved in the inflammatory response. For instance, BL-M has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. This is a critical pathway that regulates the expression of pro-inflammatory genes. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the translocation of NF-κB into the nucleus.

Furthermore, BL-M exhibits potent antioxidant activity by scavenging free radicals, as demonstrated in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, and by inhibiting lipid peroxidation. It also suppresses the generation of intracellular reactive oxygen species (ROS) and pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.

G cluster_0 LPS Stimulation cluster_1 Cellular Response cluster_2 Inhibition by Chromene Derivative LPS LPS IKK IKK Activation LPS->IKK IκBα IκBα Phosphorylation IKK->IκBα NFκB_translocation NF-κB Nuclear Translocation IκBα->NFκB_translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFκB_translocation->Inflammation Chromene This compound (Derivative BL-M) Chromene->IκBα Inhibition

Figure 1: Proposed anti-inflammatory signaling pathway.

Anticancer Activity

Various derivatives of the 2H-chromen scaffold have been investigated for their antiproliferative activity against different cancer cell lines. For instance, novel dihydropyrazole derivatives linked with 2H-chromen have shown inhibitory activity against cell lines such as HepG2.[1] The mechanism of action for some of these derivatives involves the inhibition of telomerase and the Wnt/β-catenin signaling pathway.[1]

Antimicrobial Activity

Coumarin derivatives, which share the chromene core, have been reported to exhibit antibacterial and antifungal activities.[2] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[2] The antimicrobial potential of this compound warrants investigation based on the activity of these related structures.

Data Presentation

Table 1: Anti-inflammatory and Antioxidant Activity of a Chromene Derivative (BL-M)

Bioactivity Assay Model Observations Reference
Antioxidant DPPH radical scavenging In vitro Concentration-dependent inhibition of DPPH radicals.
Lipid peroxidation Rat brain homogenate Significant inhibition of lipid peroxidation.
ROS generation LPS-stimulated BV2 cells Suppression of intracellular reactive oxygen species.
Anti-inflammatory Nitric oxide production LPS-stimulated BV2 cells Inhibition of pro-inflammatory mediator NO.

| | Cytokine production | LPS-stimulated BV2 cells | Reduced levels of TNF-α and IL-6. | |

Table 2: Anticancer Activity of Chromene Derivatives

Compound Type Cell Line Activity Potential Mechanism Reference
Dihydropyrazole-linked 2H-chromen HepG2 Strong inhibitory activity Telomerase inhibition, Wnt/β-catenin signaling inhibition [1]

| Menthol-modified coumarin esters | Various | Cytotoxic effects | Not specified | |

Table 3: Antimicrobial Activity of Coumarin Derivatives

Compound Type Microbial Strain Activity Reference

| 4-methyl-7-hydroxycoumarin derivatives | Gram-positive and Gram-negative bacteria, Candida spp. | Meaningful activity |[2] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed for the initial bioactivity screening of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis node_prep Prepare stock solution of test compound in methanol. Prepare DPPH working solution (0.1 mM) in methanol. node_react Mix test compound solution with DPPH solution. Incubate in the dark at room temperature for 30 minutes. node_prep->node_react node_measure Measure absorbance at 517 nm. Calculate percentage of radical scavenging activity. node_react->node_measure G cluster_0 Cell Culture & Treatment cluster_1 MTT Incubation cluster_2 Measurement & Analysis node_culture Seed cancer cells in a 96-well plate. Treat with various concentrations of the test compound for 48-72 hours. node_mtt Add MTT solution to each well. Incubate for 2-4 hours to allow formazan crystal formation. node_culture->node_mtt node_measure Solubilize formazan crystals with DMSO or solubilization buffer. Measure absorbance at ~570 nm. Calculate cell viability and IC50 value. node_mtt->node_measure

References

Methodological & Application

Asymmetric Synthesis of (3,4-dihydro-2H-chromen-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-dihydro-2H-chromen-2-yl)methanol is a valuable chiral building block in medicinal chemistry and drug discovery. The chromane scaffold is a privileged structure found in a variety of biologically active compounds, and the stereochemistry of the hydroxymethyl group at the C2 position is often crucial for therapeutic efficacy. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (3,4-dihydro-2H-chromen-2-yl)methanol, focusing on robust and highly enantioselective catalytic methods. The primary strategy involves the asymmetric reduction of the corresponding aldehyde, 3,4-dihydro-2H-chromene-2-carbaldehyde. Two powerful and widely used catalytic systems will be detailed: Noyori asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS) reduction.

Synthetic Strategies Overview

The enantioselective synthesis of (3,4-dihydro-2H-chromen-2-yl)methanol is most effectively achieved through the asymmetric reduction of a prochiral carbonyl precursor. This approach offers high atom economy and excellent stereocontrol.

Precursor 3,4-dihydro-2H-chromene-2-carbaldehyde Method1 Noyori Asymmetric Hydrogenation Precursor->Method1 H₂, Chiral Ru-catalyst Method2 Corey-Bakshi-Shibata (CBS) Reduction Precursor->Method2 Borane, Chiral Oxazaborolidine Target (3,4-dihydro-2H-chromen-2-yl)methanol Method1->Target Method2->Target cluster_0 Noyori Asymmetric Hydrogenation Catalyst [RuCl₂(diphosphine)(diamine)] ActiveCatalyst RuH₂(diphosphine)(diamine) Catalyst->ActiveCatalyst H₂, Base Intermediate [Ru-Substrate Complex] ActiveCatalyst->Intermediate Substrate Coordination Substrate 3,4-dihydro-2H-chromene- 2-carbaldehyde Substrate->Intermediate Product (3,4-dihydro-2H-chromen-2-yl)methanol Intermediate->Product Hydride Transfer Product->ActiveCatalyst Product Release cluster_1 CBS Reduction Components Catalyst Chiral Oxazaborolidine (CBS Catalyst) TransitionState [Catalyst-Borane-Substrate Complex] Catalyst->TransitionState Coordinates Reductant Borane Reagent (e.g., BMS) Reductant->TransitionState Coordinates Substrate 3,4-dihydro-2H-chromene- 2-carbaldehyde Substrate->TransitionState Coordinates Product (3,4-dihydro-2H-chromen-2-yl)methanol TransitionState->Product Hydride Transfer

Application Notes and Protocols: (3,4-dihydro-2H-chromen-2-yl)methanol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-dihydro-2H-chromen-2-yl)methanol is a valuable chiral building block for the synthesis of a variety of natural products and biologically active molecules. Its inherent chroman scaffold is a privileged structure found in a wide array of natural compounds, including tocopherols (Vitamin E), flavonoids, and various metabolites with significant pharmacological properties. The chirality at the C2 position of the chroman ring is often crucial for the biological activity of the target molecule. This document provides detailed application notes and experimental protocols for the utilization of (3,4-dihydro-2H-chromen-2-yl)methanol in the enantioselective synthesis of the natural product (2R,4'R,8'R)-α-tocopherol (Vitamin E), a potent antioxidant.

Core Applications

The primary application of (3,4-dihydro-2H-chromen-2-yl)methanol in this context is as a racemic precursor that can be resolved to provide an enantiomerically pure chiral intermediate. This intermediate, (S)-chroman-2-carboxaldehyde, serves as a key component for the subsequent construction of the target natural product. The key applications include:

  • Enzymatic Resolution: Utilization of lipases for the enantioselective acylation of racemic (3,4-dihydro-2H-chromen-2-yl)methanol to separate the enantiomers.

  • Chiral Intermediate Synthesis: Oxidation of the resolved (R)- or (S)-(3,4-dihydro-2H-chromen-2-yl)methanol to the corresponding chiral aldehyde.

  • Natural Product Synthesis: Application of the chiral aldehyde in multi-step syntheses to construct complex natural products like Vitamin E.

Data Presentation

StepStarting MaterialReagents and CatalystsSolventReaction ConditionsProductYield (%)
1. Enzymatic Resolution(±)-(3,4-dihydro-2H-chromen-2-yl)methanolLipase, Acetylating AgentOrganic SolventRoom Temperature(R)-(3,4-dihydro-2H-chromen-2-yl)methanol and (S)-acetateN/A
2. Oxidation(S)-(3,4-dihydro-2H-chromen-2-yl)methanolOxidizing Agent (e.g., PCC, Swern)DichloromethaneVaries with oxidant(S)-chroman-2-carboxaldehydeHigh
3. Wittig Reaction(S)-chroman-2-carboxaldehyde, (3R,7R)-3,7,11-trimethyldodecyl)triphenylphosphonium saltBase (e.g., n-BuLi)THF-78 °C to rtOlefin intermediateN/A
4. HydrogenationOlefin intermediateH₂, Pd/CEthanolRoom Temperature(2R,4'R,8'R)-α-tocopherolHigh

Experimental Protocols

Enzymatic Resolution of (±)-(3,4-dihydro-2H-chromen-2-yl)methanol

This protocol describes the lipase-catalyzed enantioselective acetylation of racemic (3,4-dihydro-2H-chromen-2-yl)methanol to obtain the (R)-alcohol and the (S)-acetate, which can be subsequently hydrolyzed to the (S)-alcohol.

Materials:

  • (±)-(3,4-dihydro-2H-chromen-2-yl)methanol

  • Lipase (e.g., from Candida antarctica, Novozym 435)

  • Vinyl acetate

  • Tert-butyl methyl ether (TBME)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (±)-(3,4-dihydro-2H-chromen-2-yl)methanol (1.0 eq) in TBME, add vinyl acetate (1.5 eq).

  • Add the lipase (e.g., 10% w/w of the substrate) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by chiral HPLC or TLC.

  • Upon reaching approximately 50% conversion, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to separate the unreacted (R)-(3,4-dihydro-2H-chromen-2-yl)methanol from the (S)-2-acetoxymethyl-3,4-dihydro-2H-chromene.

  • The (S)-acetate can be hydrolyzed to the corresponding (S)-alcohol using standard basic conditions (e.g., K₂CO₃ in methanol).

Oxidation of (S)-(3,4-dihydro-2H-chromen-2-yl)methanol to (S)-chroman-2-carboxaldehyde

This protocol outlines the oxidation of the chiral alcohol to the corresponding aldehyde, a key intermediate for the subsequent coupling reaction.

Materials:

  • (S)-(3,4-dihydro-2H-chromen-2-yl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Dichloromethane (DCM)

  • Silica gel

Procedure (using PCC):

  • To a stirred suspension of PCC (1.5 eq) and silica gel in dry DCM, add a solution of (S)-(3,4-dihydro-2H-chromen-2-yl)methanol (1.0 eq) in dry DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the combined filtrates under reduced pressure to yield the crude (S)-chroman-2-carboxaldehyde, which can be used in the next step without further purification.

Synthesis of (2R,4'R,8'R)-α-tocopherol via Wittig Reaction and Hydrogenation

This protocol describes the coupling of the chiral aldehyde with the C15 side chain via a Wittig reaction, followed by hydrogenation to yield the final natural product.[1]

Materials:

  • (S)-chroman-2-carboxaldehyde

  • ((3R,7R)-3,7,11-trimethyldodecyl)triphenylphosphonium iodide

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Wittig Reaction:

    • To a stirred suspension of ((3R,7R)-3,7,11-trimethyldodecyl)triphenylphosphonium iodide (1.1 eq) in anhydrous THF at 0 °C, add n-BuLi (1.1 eq) dropwise.

    • Stir the resulting red ylide solution at room temperature for 1 hour.

    • Cool the solution to -78 °C and add a solution of (S)-chroman-2-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the olefin intermediate.

  • Hydrogenation:

    • Dissolve the olefin intermediate in ethanol and add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to afford (2R,4'R,8'R)-α-tocopherol. Further purification can be achieved by column chromatography if necessary.

Mandatory Visualization

Synthetic_Pathway A (+/-)-(3,4-dihydro-2H- chromen-2-yl)methanol B (S)-2-Acetoxymethyl-3,4-dihydro- 2H-chromene A->B Enzymatic Acetylation (Lipase, Vinyl Acetate) C (S)-(3,4-dihydro-2H- chromen-2-yl)methanol B->C Hydrolysis (K2CO3, MeOH) D (S)-chroman-2- carboxaldehyde C->D Oxidation (PCC or Dess-Martin) F Olefin Intermediate D->F Wittig Reaction E ((3R,7R)-3,7,11-trimethyldodecyl) -triphenylphosphonium salt E->F G (2R,4'R,8'R)-α-tocopherol (Vitamin E) F->G Hydrogenation (H2, Pd/C)

Caption: Synthetic pathway to (2R,4'R,8'R)-α-tocopherol.

Experimental_Workflow cluster_0 Step 1: Resolution cluster_1 Step 2: Synthesis A Racemic Alcohol B Enzymatic Acetylation A->B C Separation B->C D Chiral Alcohol & Chiral Acetate C->D E Chiral Alcohol F Oxidation E->F G Chiral Aldehyde F->G H Wittig Coupling G->H I Olefin Intermediate H->I J Hydrogenation I->J K Natural Product J->K

Caption: Experimental workflow for natural product synthesis.

References

Protocol for the Scalable Synthesis of 3,4-dihydro-2H-chromen-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

3,4-dihydro-2H-chromen-2-ylmethanol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its chroman core is a privileged scaffold found in a variety of biologically active compounds, including antioxidants, anti-inflammatory agents, and kinase inhibitors. The primary alcohol functionality provides a versatile handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for lead optimization and structure-activity relationship (SAR) studies. This document provides a detailed, scalable protocol for the synthesis of this compound, starting from readily available commercial reagents. The protocol is divided into three main stages: synthesis of the intermediate 3,4-dihydro-2H-chromene-2-carboxylic acid, its subsequent esterification, and the final reduction to the target alcohol.

Synthetic Strategy

The overall synthetic strategy involves a three-step sequence, designed for scalability and robustness.

  • Synthesis of 3,4-dihydro-2H-chromene-2-carboxylic acid: This key intermediate is prepared via a hetero-Diels-Alder reaction between salicylaldehyde and acrolein, followed by an in-situ oxidation of the resulting aldehyde.

  • Esterification: The carboxylic acid is converted to its corresponding methyl ester using a standard acid-catalyzed esterification method. This step improves the solubility and handling properties for the subsequent reduction.

  • Reduction: The methyl ester is reduced to the primary alcohol, this compound, using a suitable reducing agent.

This multi-step approach allows for purification at intermediate stages, ensuring a high-purity final product.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of 3,4-dihydro-2H-chromene-2-carboxylic acid

This procedure is adapted from the general principles of hetero-Diels-Alder reactions involving salicylaldehydes.

  • Reaction Scheme:

    • Salicylaldehyde + Acrolein → 3,4-dihydro-2H-chromene-2-carbaldehyde (intermediate)

    • 3,4-dihydro-2H-chromene-2-carbaldehyde + Oxidizing Agent → 3,4-dihydro-2H-chromene-2-carboxylic acid

  • Procedure:

    • To a stirred solution of salicylaldehyde (1.0 eq) in a suitable solvent such as toluene (5 mL/mmol of salicylaldehyde), add a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.1 eq).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add acrolein (1.1 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0-5 °C.

    • Prepare a solution of an oxidizing agent, such as potassium permanganate (KMnO₄, 1.5 eq) in water, and add it slowly to the reaction mixture. The temperature should be maintained below 20 °C.

    • Stir vigorously for 4-6 hours. The reaction can be monitored for the disappearance of the intermediate aldehyde by TLC.

    • Quench the reaction by adding a saturated solution of sodium sulfite until the purple color of permanganate disappears.

    • Acidify the mixture with 2M HCl to a pH of ~2.

    • Extract the aqueous layer with ethyl acetate (3 x V/2).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Esterification of 3,4-dihydro-2H-chromene-2-carboxylic acid

This protocol utilizes a standard Fischer esterification method.

  • Reaction Scheme:

    • 3,4-dihydro-2H-chromene-2-carboxylic acid + Methanol --(H⁺)--> Methyl 3,4-dihydro-2H-chromene-2-carboxylate

  • Procedure:

    • Suspend 3,4-dihydro-2H-chromene-2-carboxylic acid (1.0 eq) in an excess of methanol (10-20 mL/mmol of acid).

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

    • Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester. This product is often of sufficient purity for the next step.

Step 3: Reduction of Methyl 3,4-dihydro-2H-chromene-2-carboxylate to this compound

This procedure employs a powerful reducing agent for the ester reduction.

  • Reaction Scheme:

    • Methyl 3,4-dihydro-2H-chromene-2-carboxylate --(Reducing Agent)--> this compound

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol of ester).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the methyl 3,4-dihydro-2H-chromene-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.

    • Filter the solid through a pad of Celite® and wash the filter cake with THF.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Carboxylic Acid SynthesisSalicylaldehyde, Acrolein, KMnO₄Toluene, Water0 - RT16-2260-70
2EsterificationMethanol, H₂SO₄Methanol654-685-95
3ReductionLiAlH₄THF0 - RT2-480-90

Visualizations

SynthesisWorkflow cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction Start Salicylaldehyde + Acrolein Intermediate_Aldehyde 3,4-dihydro-2H-chromene-2-carbaldehyde Start->Intermediate_Aldehyde Hetero-Diels-Alder Carboxylic_Acid 3,4-dihydro-2H-chromene-2-carboxylic acid Intermediate_Aldehyde->Carboxylic_Acid Oxidation (KMnO4) Ester Methyl 3,4-dihydro-2H-chromene-2-carboxylate Carboxylic_Acid->Ester Fischer Esterification (MeOH, H2SO4) Final_Product This compound Ester->Final_Product Reduction (LiAlH4)

Caption: Workflow for the synthesis of this compound.

ReactionPathway Salicylaldehyde Salicylaldehyde Intermediate_Aldehyde 3,4-dihydro-2H-chromene-2-carbaldehyde Salicylaldehyde->Intermediate_Aldehyde Acrolein Acrolein Acrolein->Intermediate_Aldehyde + Carboxylic_Acid 3,4-dihydro-2H-chromene-2-carboxylic acid Intermediate_Aldehyde->Carboxylic_Acid [O] Ester Methyl 3,4-dihydro-2H-chromene-2-carboxylate Carboxylic_Acid->Ester MeOH, H+ Final_Product This compound Ester->Final_Product [H]

Caption: Reaction pathway for this compound synthesis.

Application Notes and Protocols for the Derivatization of 3,4-dihydro-2H-chromen-2-ylmethanol for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many pharmaceutical intermediates and active compounds, such as 3,4-dihydro-2H-chromen-2-ylmethanol, possess polar functional groups like hydroxyl groups, which can lead to poor chromatographic performance. These issues include peak tailing, low sensitivity, and poor resolution due to interactions with the stationary phase. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their amenability to GC analysis.

This document provides detailed application notes and experimental protocols for two common derivatization techniques for this compound: silylation and acylation . These methods are widely used to enhance the analytical performance of alcohols in GC and GC-Mass Spectrometry (GC-MS) analysis.[1]

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals involved in the analysis of chroman-based structures and other related pharmaceutical compounds using gas chromatography.

Derivatization Strategies for this compound

The primary alcohol functional group in this compound is the target for derivatization. The two main strategies discussed are:

  • Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Silylation is a very common and effective method for derivatizing alcohols. The resulting TMS ethers are significantly more volatile and less polar than the original alcohol. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2]

  • Acylation: This method involves the conversion of the alcohol into an ester by reaction with an acylating agent, such as an acid anhydride (e.g., acetic anhydride) or an acyl halide. Acylation effectively reduces the polarity of the hydroxyl group and can introduce fluorinated groups to enhance detection by electron capture detectors (ECD).[3]

Data Presentation

The following tables summarize representative quantitative data for the derivatization of alcohols using silylation and acylation techniques. It is important to note that these values are illustrative and optimal results for this compound would require method validation with the specific compound.

Table 1: Representative Quantitative Performance Data for Silylation (BSTFA + 1% TMCS)

Analyte (Example)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)Accuracy (% Recovery)Precision (%RSD)Reference
Testosterone>0.991.02.595-105<10[2]
Nandrolone>0.991.02.593-107<12[2]

Table 2: Representative Reaction Yields for Acylation (Acetylation) of Alcohols

Alcohol (Example)Molar Ratio (Alcohol:Acetic Acid)Reaction Time (h)Reaction Temperature (°C)Yield (%)Reference
2-Heptanol1:224100>95[3][4]
1-Phenylethanol1:1.524100~90[1]
Primary Alcohols (General)1:1.524Room Temp>90[5]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

This protocol describes the trimethylsilylation of this compound to form its corresponding TMS ether.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard (e.g., n-alkane of similar volatility)

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL GC vial.

  • Solvent Addition: Add 100 µL of a suitable aprotic solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the sample. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen before adding the derivatization solvent.

  • Internal Standard: Add an appropriate amount of internal standard solution.

  • Derivatization Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[2]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. An injection volume of 1 µL is typically used.

Safety Precautions: BSTFA and TMCS are corrosive and moisture-sensitive. Handle these reagents in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

Protocol 2: Acylation of this compound using Acetic Anhydride

This protocol details the acetylation of this compound to form its acetate ester.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Internal standard

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL GC vial.

  • Solvent and Catalyst: Add 200 µL of anhydrous pyridine to the vial.

  • Internal Standard: Add an appropriate amount of internal standard solution.

  • Derivatization Reagent Addition: Add 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 1 hour in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Work-up (Optional): For cleaner chromatograms, the reaction mixture can be quenched with water and the derivative extracted with a non-polar solvent like hexane or ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate before analysis. However, for many applications, direct injection of the reaction mixture is sufficient.

  • GC-MS Analysis: The derivatized sample is ready for injection into the GC-MS system.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve is Add Internal Standard dissolve->is reagent Add Derivatizing Reagent is->reagent react Heat and React reagent->react cool Cool to Room Temp react->cool gcms GC-MS Injection cool->gcms data Data Acquisition & Processing gcms->data

Caption: General experimental workflow for derivatization of this compound.

Caption: Silylation reaction of this compound with BSTFA. (Note: A placeholder is used for the product image as real-time chemical drawing is not supported).

References

Application Notes and Protocols: Enantioselective Synthesis of (3,4-dihydro-2H-chromen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-dihydro-2H-chromen-2-yl)methanol is a valuable chiral building block in medicinal chemistry and drug development. The chroman scaffold is a privileged structure found in a wide array of biologically active compounds, including vitamin E and various pharmaceuticals. The enantiomeric purity of these molecules is often critical for their therapeutic efficacy and safety. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (3,4-dihydro-2H-chromen-2-yl)methanol, focusing on key strategies such as organocatalytic reduction and enzymatic kinetic resolution.

Synthetic Strategies Overview

The enantioselective synthesis of (3,4-dihydro-2H-chromen-2-yl)methanol can be achieved through several strategic approaches. The two primary methods detailed in these notes are:

  • Asymmetric Organocatalytic Reduction of 3,4-dihydro-2H-chromene-2-carbaldehyde: This approach involves the synthesis of a prochiral precursor, 3,4-dihydro-2H-chromene-2-carbaldehyde, followed by an enantioselective reduction using a chiral organocatalyst. This method allows for the direct formation of the desired enantiomer.

  • Enzymatic Kinetic Resolution of Racemic (3,4-dihydro-2H-chromen-2-yl)methanol: In this strategy, a racemic mixture of the target alcohol is prepared, and an enzyme is used to selectively acylate one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol.

The choice of strategy may depend on factors such as the availability of starting materials, desired enantiomer, and scalability.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps described in the protocols.

Table 1: Asymmetric Organocatalytic Reduction of 3,4-dihydro-2H-chromene-2-carbaldehyde

CatalystReductantSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Chiral OxazaborolidineBorane-dimethyl sulfide complexTHF-78 to rt128595
(S)-Proline derived catalystHantzsch esterDichloromethane25249092

Table 2: Enzymatic Kinetic Resolution of Racemic (3,4-dihydro-2H-chromen-2-yl)methanol

EnzymeAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess of Alcohol (ee, %)Enantiomeric Excess of Ester (ee, %)
Novozym 435 (Candida antarctica lipase B)Vinyl acetateToluene4048~50>99>99
Amano Lipase PS (from Pseudomonas cepacia)Isopropenyl acetateDiisopropyl ether3072489896

Experimental Protocols

Protocol 1: Asymmetric Organocatalytic Reduction of 3,4-dihydro-2H-chromene-2-carbaldehyde

This protocol describes a two-step synthesis starting from salicylaldehyde and acrolein to form the precursor aldehyde, followed by an enantioselective reduction.

Step 1: Synthesis of 3,4-dihydro-2H-chromene-2-carbaldehyde (Racemic)

  • To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of a secondary amine catalyst (e.g., pyrrolidine, 0.1 eq).

  • Cool the mixture to 0 °C and slowly add acrolein (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude product by silica gel column chromatography to obtain 3,4-dihydro-2H-chromene-2-carbaldehyde.

Step 2: Enantioselective Reduction to (S)-(3,4-dihydro-2H-chromen-2-yl)methanol

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., (S)-proline-derived catalyst, 0.1 eq) in dichloromethane.

  • Add 3,4-dihydro-2H-chromene-2-carbaldehyde (1.0 eq) and Hantzsch ester (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Monitor the reaction for the disappearance of the aldehyde by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield enantiomerically enriched (S)-(3,4-dihydro-2H-chromen-2-yl)methanol.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enzymatic Kinetic Resolution of Racemic (3,4-dihydro-2H-chromen-2-yl)methanol

This protocol outlines the synthesis of the racemic alcohol followed by its resolution.

Step 1: Synthesis of Racemic (3,4-dihydro-2H-chromen-2-yl)methanol

  • Synthesize 3,4-dihydro-2H-chromene-2-carbaldehyde as described in Protocol 1, Step 1.

  • Dissolve the aldehyde (1.0 eq) in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the racemic alcohol, which can be purified by column chromatography if necessary.

Step 2: Enzymatic Kinetic Resolution

  • To a solution of racemic (3,4-dihydro-2H-chromen-2-yl)methanol (1.0 eq) in toluene, add Novozym 435 (immobilized Candida antarctica lipase B).

  • Add vinyl acetate (0.6 eq) as the acylating agent.

  • Incubate the mixture in an orbital shaker at 40 °C.

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the ester by silica gel column chromatography to obtain the enantiomerically pure (e.g., (R)-(3,4-dihydro-2H-chromen-2-yl)methanol) and the corresponding acetate ester of the other enantiomer.

Visualizations

Enantioselective_Synthesis_Workflow cluster_protocol1 Protocol 1: Asymmetric Reduction cluster_protocol2 Protocol 2: Enzymatic Resolution P1_Start Salicylaldehyde + Acrolein P1_Intermediate 3,4-dihydro-2H-chromene-2-carbaldehyde P1_Start->P1_Intermediate Organocatalysis P1_Product (S)-(3,4-dihydro-2H-chromen-2-yl)methanol P1_Intermediate->P1_Product Chiral Catalyst + Reductant P2_Start Racemic (3,4-dihydro-2H-chromen-2-yl)methanol P2_Process Enzymatic Acylation P2_Start->P2_Process Novozym 435 + Acyl Donor P2_Separation Separation P2_Process->P2_Separation P2_Product_R (R)-Alcohol P2_Separation->P2_Product_R P2_Product_S_ester (S)-Ester P2_Separation->P2_Product_S_ester

Caption: Overall workflow for the enantioselective synthesis of (3,4-dihydro-2H-chromen-2-yl)methanol.

Asymmetric_Reduction_Pathway cluster_catalytic_cycle Catalytic Cycle Catalyst Chiral Catalyst Complex Catalyst-Aldehyde Complex Catalyst->Complex + Aldehyde Aldehyde Aldehyde Substrate Aldehyde->Complex Reduced_Complex Reduced Complex Complex->Reduced_Complex + Reductant Reductant Reductant Reductant->Reduced_Complex Reduced_Complex->Catalyst Regeneration Product Chiral Alcohol Reduced_Complex->Product Release

Caption: Simplified signaling pathway for the asymmetric organocatalytic reduction.

Enzymatic_Resolution_Logic Start Racemic Mixture ((R)-Alcohol + (S)-Alcohol) Enzyme Enzyme (e.g., Lipase) + Acyl Donor Start->Enzyme Reaction Selective Acylation of (S)-Alcohol Enzyme->Reaction Products Mixture ((R)-Alcohol + (S)-Ester) Reaction->Products Separation Chromatographic Separation Products->Separation Final_R Enantiopure (R)-Alcohol Separation->Final_R Final_S_ester Enantiopure (S)-Ester Separation->Final_S_ester

Caption: Logical relationship in the enzymatic kinetic resolution process.

Catalytic Pathways to 3,4-Dihydro-2H-chromen-2-ylmethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 3,4-dihydro-2H-chromen-2-ylmethanol, a valuable chiral building block in medicinal chemistry and drug development. The chromane scaffold is a privileged structure found in a wide array of biologically active compounds. The methods outlined below focus on enantioselective catalytic strategies to access this important intermediate.

Introduction to Catalytic Strategies

The synthesis of enantiomerically enriched this compound can be approached through several catalytic strategies. The primary methods involve the creation of the chromane core with a substituent at the C2 position, which can then be reduced to the desired hydroxymethyl group. Key catalytic approaches include:

  • Organocatalytic Intramolecular Oxy-Michael Addition: This method utilizes chiral organocatalysts, such as cinchona alkaloid derivatives, to facilitate the cyclization of a phenol derivative bearing an α,β-unsaturated ketone or ester. This reaction forms a 2-acyl or 2-alkoxycarbonyl chromane, which can be subsequently reduced.

  • Rhodium-Catalyzed Asymmetric Hydrogenation: This approach involves the enantioselective hydrogenation of a 2-substituted 4H-chromene precursor using a chiral rhodium catalyst. The resulting 2-substituted chromane can then be converted to the target alcohol.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: This strategy employs a palladium catalyst with a chiral ligand to achieve an intramolecular cyclization of a phenolic allyl carbonate, forming the chromane ring with an exocyclic double bond that can be further functionalized.

These methods offer distinct advantages in terms of substrate scope, catalyst availability, and stereocontrol. Below are detailed protocols for representative catalytic syntheses.

Data Presentation: Comparison of Catalytic Methods

The following table summarizes quantitative data for different catalytic approaches to synthesize precursors of this compound or closely related structures.

MethodCatalyst (Loading)SubstrateSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Organocatalytic Oxy-Michael AdditionCinchona-alkaloid-urea (10 mol%)(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-oneTHF-20489592[1][2]
Rh-Catalyzed Asymmetric Hydrogenation[Rh(cod)₂]BF₄ / (R)-DTBM-SEGPHOS (2 mol%)2-Phenyl-4H-chromeneToluene5012>9998[3][4]
Pd-Catalyzed Asymmetric Allylation[Pd₂(dba)₃]·CHCl₃ (2.5 mol%) / TADDOL-derived ligand (10 mol%)(E)-3-(2-hydroxyphenyl)-1-phenylallyl carbonateToluene25129598[5][6]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Intramolecular Oxy-Michael Addition followed by Reduction

This two-step protocol first describes the enantioselective synthesis of a 2-acylchromane via an organocatalyzed intramolecular oxy-Michael addition. The resulting ketone is then reduced to the target alcohol.

Step 1: Synthesis of (R)-2-benzoyl-3,4-dihydro-2H-chromane

This procedure is adapted from the work of Miyaji et al. on bifunctional organocatalysis.[1][2]

Materials:

  • (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one

  • Cinchona-alkaloid-urea catalyst (e.g., a quinine-derived thiourea)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (1.0 mmol).

  • Add the cinchona-alkaloid-urea catalyst (0.1 mmol, 10 mol%).

  • Dissolve the solids in anhydrous THF (5.0 mL).

  • Cool the reaction mixture to -20 °C using a cryostat or an appropriate cooling bath.

  • Stir the reaction mixture at -20 °C for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-2-benzoyl-3,4-dihydro-2H-chromane.

Step 2: Reduction of (R)-2-benzoyl-3,4-dihydro-2H-chromane to (R)-(3,4-dihydro-2H-chromen-2-yl)(phenyl)methanol

Materials:

  • (R)-2-benzoyl-3,4-dihydro-2H-chromane

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve (R)-2-benzoyl-3,4-dihydro-2H-chromane (1.0 mmol) in a mixture of methanol (10 mL) and dichloromethane (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired alcohol.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted 4H-Chromene followed by Functional Group Transformation

This protocol outlines the synthesis of a chiral 2-substituted chromane via asymmetric hydrogenation, which can then be converted to the target alcohol. This example focuses on the hydrogenation of a 2-alkoxycarbonyl-4H-chromene.

Step 1: Synthesis of (R)-ethyl 3,4-dihydro-2H-chromene-2-carboxylate

This procedure is based on the principles of Rh-catalyzed asymmetric hydrogenation of 4H-chromenes.[3][4]

Materials:

  • Ethyl 4H-chromene-2-carboxylate

  • [Rh(cod)₂]BF₄

  • (R)-DTBM-SEGPHOS or a similar chiral bisphosphine ligand

  • Toluene, degassed

  • Hydrogen gas

  • High-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a vial with [Rh(cod)₂]BF₄ (0.02 mmol) and the chiral ligand (0.022 mmol).

  • Add degassed toluene (2 mL) and stir for 30 minutes to form the catalyst solution.

  • In a separate flask, dissolve ethyl 4H-chromene-2-carboxylate (1.0 mmol) in degassed toluene (8 mL).

  • Transfer the substrate solution to the hydrogenation reactor.

  • Add the catalyst solution to the reactor via cannula.

  • Seal the reactor, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • After cooling to room temperature, carefully vent the reactor and purge with nitrogen.

  • Concentrate the reaction mixture and purify by flash column chromatography on silica gel to obtain the chiral ester.

Step 2: Reduction of (R)-ethyl 3,4-dihydro-2H-chromene-2-carboxylate to (R)-3,4-dihydro-2H-chromen-2-ylmethanol

Materials:

  • (R)-ethyl 3,4-dihydro-2H-chromene-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Sodium sulfate decahydrate or Rochelle's salt solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend LiAlH₄ (1.5 mmol) in anhydrous diethyl ether (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the chiral ester (1.0 mmol) in anhydrous diethyl ether (5 mL) and add it to the dropping funnel.

  • Add the ester solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target alcohol, which can be further purified by column chromatography if necessary.

Visualization of Experimental Workflows

General Workflow for Organocatalytic Oxy-Michael Addition and Reduction

Organocatalytic_Workflow cluster_step1 Step 1: Asymmetric Cyclization cluster_step2 Step 2: Reduction start_material Substrate ((E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one) reaction_vessel Reaction in THF at -20°C for 48h start_material->reaction_vessel catalyst Chiral Organocatalyst (10 mol%) catalyst->reaction_vessel workup1 Work-up & Purification reaction_vessel->workup1 intermediate Intermediate ((R)-2-benzoyl-3,4-dihydro-2H-chromane) workup1->intermediate reduction Reduction in MeOH/DCM at 0°C to RT intermediate->reduction Proceed to next step reducing_agent Reducing Agent (NaBH₄) reducing_agent->reduction workup2 Work-up & Purification reduction->workup2 final_product Final Product (this compound) workup2->final_product

Caption: Workflow for the two-step synthesis via organocatalysis.

General Workflow for Rh-Catalyzed Asymmetric Hydrogenation and Reduction

Hydrogenation_Workflow cluster_step1 Step 1: Asymmetric Hydrogenation cluster_step2 Step 2: Reduction start_material Substrate (Ethyl 4H-chromene-2-carboxylate) hydrogenation Hydrogenation (H₂, Toluene, 50°C) start_material->hydrogenation catalyst_prep Catalyst Preparation ([Rh] + Chiral Ligand) catalyst_prep->hydrogenation workup1 Work-up & Purification hydrogenation->workup1 intermediate Intermediate ((R)-ethyl 3,4-dihydro-2H- chromene-2-carboxylate) workup1->intermediate reduction Reduction in Ether at 0°C to RT intermediate->reduction Proceed to next step reducing_agent Reducing Agent (LiAlH₄) reducing_agent->reduction workup2 Work-up & Purification reduction->workup2 final_product Final Product (this compound) workup2->final_product

Caption: Workflow for the two-step synthesis via asymmetric hydrogenation.

Signaling Pathway and Logical Relationship Diagrams

Catalytic Cycle for Organocatalytic Intramolecular Oxy-Michael Addition

Organocatalytic_Cycle catalyst Chiral Urea Catalyst activated_complex H-Bonded Substrate-Catalyst Complex catalyst->activated_complex Binds substrate Phenol-Eneone Substrate substrate->activated_complex cyclization Intramolecular Oxy-Michael Addition activated_complex->cyclization Conformational Activation product_complex Product-Catalyst Complex cyclization->product_complex Forms product_complex->catalyst Regenerates product Chiral 2-Acylchromane Product product_complex->product Releases

Caption: Catalytic cycle for the organocatalyzed oxy-Michael addition.

References

Application Notes and Protocols: 3,4-Dihydro-2H-chromen-2-ylmethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-chromen-2-ylmethanol and its derivatives are valuable chiral building blocks in modern organic synthesis. The inherent chirality at the C2 position of the chroman ring makes these compounds particularly useful for the construction of complex, stereochemically defined molecules, most notably in the pharmaceutical industry. The precise spatial arrangement of substituents on the chroman scaffold is often crucial for biological activity, making enantiomerically pure starting materials essential.

This document provides detailed application notes and experimental protocols for the use of (S)-6-fluoro-3,4-dihydro-2H-chromen-2-ylmethanol as a key chiral synthon in the synthesis of the cardiovascular drug, Nebivolol. Nebivolol is a highly selective β1-adrenergic receptor antagonist with vasodilatory properties, and its intricate stereochemistry, possessing four chiral centers, necessitates a stereocontrolled synthetic approach. The (S)-enantiomer of the 6-fluoro-substituted chroman methanol serves as a critical precursor for one of the two enantiomeric components of Nebivolol.

Application: Synthesis of Nebivolol

The primary application of (S)-6-fluoro-3,4-dihydro-2H-chromen-2-ylmethanol is in the convergent synthesis of Nebivolol. The synthesis involves the preparation of two key chiral chroman intermediates, which are then coupled to form the final drug molecule. The overall synthetic strategy relies on the initial resolution of a racemic precursor to establish the desired stereochemistry early in the synthetic sequence.

A generalized workflow for the synthesis of Nebivolol utilizing the chiral chroman building block is depicted below.

G cluster_0 Preparation of Chiral Building Block cluster_1 Synthesis of Key Intermediates cluster_2 Nebivolol Synthesis Racemic_Acid Racemic 6-Fluoro-3,4-dihydro-2H- chromene-2-carboxylic acid Resolution Chiral Resolution Racemic_Acid->Resolution + (+)-Dehydroabietylamine S_Acid (S)-6-Fluoro-3,4-dihydro-2H- chromene-2-carboxylic acid Resolution->S_Acid Esterification Esterification S_Acid->Esterification S_Ester Methyl (S)-6-Fluoro-3,4-dihydro-2H- chromene-2-carboxylate Esterification->S_Ester Reduction Reduction S_Ester->Reduction Vitride S_Alcohol (S)-6-Fluoro-3,4-dihydro-2H- chromen-2-ylmethanol Reduction->S_Alcohol S_Aldehyde (S)-6-Fluoro-3,4-dihydro-2H- chromene-2-carbaldehyde S_Alcohol->S_Aldehyde Oxidation Epoxidation Epoxidation S_Aldehyde->Epoxidation SR_Epoxide (2S)-6-Fluoro-2-((R)-oxiran-2-yl)- 3,4-dihydro-2H-chromene Epoxidation->SR_Epoxide Coupling Coupling Reaction SR_Epoxide->Coupling Amino_Alcohol (R)-2-Amino-1-(6-fluoro-3,4- dihydro-2H-chromen-2-yl)ethanol Amino_Alcohol->Coupling Benzyl_Nebivolol N-Benzyl Nebivolol Coupling->Benzyl_Nebivolol Debenzylation Debenzylation Benzyl_Nebivolol->Debenzylation Nebivolol Nebivolol Debenzylation->Nebivolol

Figure 1: General synthetic workflow for Nebivolol.

Experimental Protocols

The following protocols are adapted from the patent literature and provide a detailed methodology for the key transformations in the synthesis of Nebivolol, starting from the racemic 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid.

Protocol 1: Chiral Resolution of 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid

This protocol describes the separation of the racemic carboxylic acid into its corresponding enantiomers using (+)-dehydroabietylamine as a resolving agent.[1]

Materials:

  • Racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

  • (+)-Dehydroabietylamine

  • Ethanol

  • Methanol

  • Concentrated Hydrochloric Acid

  • Acetic Acid

Procedure:

  • Dissolve racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and (+)-dehydroabietylamine in a 1:1 molar ratio in a mixture of ethanol and methanol.

  • Heat the solution to reflux to ensure complete dissolution, then allow it to cool slowly to induce fractional crystallization of the diastereomeric salts.

  • Isolate the less soluble diastereomeric salt by filtration. This salt corresponds to the (+)-dehydroabietylamine salt of (S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

  • The more soluble diastereomeric salt, remaining in the mother liquor, can be isolated by concentration and subsequent crystallization.

  • To recover the enantiomerically pure carboxylic acids, treat the separated diastereomeric salts with a mixture of acetic acid and concentrated hydrochloric acid.

  • The free carboxylic acids are then extracted with a suitable organic solvent, dried, and concentrated to yield the pure (S) and (R) enantiomers.

StepProductYieldEnantiomeric Excess (ee)
Fractional CrystallizationDiastereomeric salts59% (total)>98% (for each)
Hydrolysis(S)- and (R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid32% (total)>99%

Table 1: Quantitative data for the chiral resolution of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid.

Protocol 2: Esterification of (S)-6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid

This protocol details the conversion of the resolved (S)-carboxylic acid to its corresponding methyl ester.[2]

Materials:

  • (S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid

  • Methanol

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid (100g, 0.510 moles) in methanol (500ml) in a round-bottom flask at room temperature (25-30°C).

  • Carefully add concentrated sulfuric acid (19.8g) to the solution and stir the reaction mixture at room temperature for 3-5 hours.

  • Remove the methanol by distillation under vacuum at 40-45°C.

  • To the residue, add dichloromethane (500ml) and purified water (500ml).

  • Separate the organic layer and wash it sequentially with purified water (500ml) and sodium bicarbonate solution (500ml), followed by a final wash with purified water (500ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and distill off the dichloromethane under high vacuum.

  • Degas the resulting oily mass at 50°C to obtain methyl (S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate.

ProductYieldPurity (HPLC)
Methyl (S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate98%99.97%

Table 2: Quantitative data for the esterification of (S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid.

Protocol 3: Reduction of Methyl (S)-6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylate to the Chiral Alcohol

This protocol describes the reduction of the methyl ester to the primary alcohol, (S)-6-fluoro-3,4-dihydro-2H-chromen-2-ylmethanol, using Vitride as the reducing agent.[2]

Materials:

  • Methyl (S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate

  • Sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride), 70% solution in toluene

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • 15% aqueous HCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of methyl (S)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate (50g, 0.238 moles) in anhydrous dichloromethane (500ml) under a nitrogen atmosphere and cool the solution to -78°C.

  • In a separate flask, add toluene (100ml) to a 70% solution of Vitride in toluene (77.63g) under a nitrogen atmosphere.

  • Add the Vitride solution to the ester solution dropwise over 3-4 hours, maintaining the temperature between -73°C and -78°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature.

  • Quench the reaction by the slow addition of 15% aqueous HCl solution (130ml) at -73°C to -78°C.

  • Add water (250ml) and allow the mixture to warm to room temperature.

  • Separate the organic layer and wash the aqueous layer with dichloromethane (250ml).

  • Combine the organic layers, wash with purified water (375ml), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield (S)-6-fluoro-3,4-dihydro-2H-chromen-2-ylmethanol. Note: This reduction can also lead to the formation of the corresponding aldehyde as a byproduct.

ProductYieldPurity (HPLC)
(S)-6-fluoro-3,4-dihydro-2H-chromen-2-ylmethanol~87%~80-90%

Table 3: Representative quantitative data for the reduction of the methyl ester.

Logical Relationship Diagram

The following diagram illustrates the logical progression from the chiral building block to the key intermediates required for the synthesis of Nebivolol.

G Start (S)-6-Fluoro-3,4-dihydro-2H- chromen-2-ylmethanol Oxidation Oxidation (e.g., Swern, TEMPO) Start->Oxidation Aldehyde (S)-6-Fluoro-3,4-dihydro-2H- chromene-2-carbaldehyde Oxidation->Aldehyde Epoxidation Epoxidation (e.g., with a sulfonium ylide) Aldehyde->Epoxidation Epoxide_Mix Diastereomeric Mixture of (2S)-6-Fluoro-2-(oxiran-2-yl)- 3,4-dihydro-2H-chromene Epoxidation->Epoxide_Mix Separation Chromatographic Separation Epoxide_Mix->Separation SR_Epoxide (2S)-6-Fluoro-2-((R)-oxiran-2-yl)- 3,4-dihydro-2H-chromene Separation->SR_Epoxide SS_Epoxide (2S)-6-Fluoro-2-((S)-oxiran-2-yl)- 3,4-dihydro-2H-chromene Separation->SS_Epoxide

Figure 2: Conversion of the chiral alcohol to key epoxide intermediates.

Conclusion

(S)-3,4-Dihydro-2H-chromen-2-ylmethanol and its fluorinated analogue are indispensable chiral building blocks for the asymmetric synthesis of complex pharmaceuticals like Nebivolol. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development, highlighting the critical role of these synthons in establishing the required stereochemistry for biological activity. The successful application of these building blocks relies on robust methods for chiral resolution and stereocontrolled transformations, underscoring the importance of precision in synthetic organic chemistry.

References

The Versatile Chromanol Scaffold: Applications of 3,4-dihydro-2H-chromen-2-ylmethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 3,4-dihydro-2H-chromen-2-ylmethanol framework, a core component of the broader chromane class of heterocyclic compounds, represents a privileged scaffold in medicinal chemistry. Its structural rigidity, combined with the presence of a modifiable hydroxyl group and a chiral center, makes it an attractive starting point for the synthesis of a diverse array of biologically active molecules. Chromane derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. A prominent application of this scaffold is in the development of cardiovascular drugs, exemplified by the synthesis of the beta-blocker Nebivolol.

Application Note 1: The Chromane Scaffold in Cardiovascular Drug Discovery - The Case of Nebivolol

The 3,4-dihydro-2H-chromene core is central to the structure of Nebivolol, a third-generation beta-blocker used for the treatment of hypertension and heart failure. Nebivolol is a racemic mixture of (SRRR)- and (RSSS)-enantiomers and is highly selective for β1-adrenergic receptors. Its vasodilatory effects are attributed to its ability to potentiate nitric oxide release. The synthesis of Nebivolol relies on key intermediates that are derivatives of this compound, highlighting the importance of this scaffold in achieving the desired pharmacological profile.

The general structure of Nebivolol showcases the assembly of two chromane units. The synthesis involves the coupling of two key chromane-based intermediates, often a 2-oxiranyl-chromane and a 2-(benzylamino)methyl-chromanol derivative, which are themselves prepared from precursors related to this compound.

Table 1: Pharmacological Properties of Nebivolol

PropertyValueTarget
Receptor Selectivityβ1-adrenergic receptorAdrenergic Signaling
Therapeutic UseHypertension, Heart FailureCardiovascular System
Key FeatureVasodilation via Nitric Oxide potentiationEndothelial Function

Experimental Protocols

Protocol 1: General Synthesis of a Key Nebivolol Intermediate (A 6-fluoro-chroman-2-epoxide)

This protocol outlines a representative synthesis of a key intermediate used in the preparation of Nebivolol, adapted from patented literature. This highlights the conversion of a chromene-2-carboxaldehyde (derivable from this compound by oxidation) to a crucial epoxide.

Materials:

  • 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of sodium hydride (1.2 equivalents) in dry DMSO is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Trimethylsulfoxonium iodide (1.3 equivalents) is added portion-wise to the suspension at room temperature. The mixture is stirred for 1-2 hours until the evolution of hydrogen gas ceases.

  • A solution of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde (1.0 equivalent) in toluene is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-16 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired (±)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran as a mixture of diastereomers. These diastereomers can then be separated by chromatography.

Protocol 2: In Vitro Beta-Adrenergic Receptor Binding Assay

This protocol describes a general method to assess the binding affinity of synthesized compounds to β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing human β1- or β2-adrenergic receptors

  • Radioligand (e.g., [³H]-CGP-12177)

  • Test compounds (synthesized Nebivolol analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, add binding buffer, the cell membrane preparation, and the radioligand.

  • Add varying concentrations of the test compound or a known standard (e.g., propranolol) to the wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Visualizations

G cluster_synthesis Synthetic Workflow Start This compound Oxidation Oxidation Start->Oxidation Aldehyde Chromene-2-carboxaldehyde (Intermediate A) Oxidation->Aldehyde Corey-Chaykovsky Corey-Chaykovsky Reaction Aldehyde->Corey-Chaykovsky Epoxide Chromene-2-epoxide (Intermediate B) Corey-Chaykovsky->Epoxide Coupling Coupling Reaction Epoxide->Coupling Final Bioactive Chromanol Derivative (e.g., Nebivolol) Coupling->Final

Caption: Synthetic workflow from this compound.

G cluster_pathway β1-Adrenergic Receptor Signaling Pathway Epinephrine Epinephrine/ Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Epinephrine->Beta1_Receptor G_Protein Gs Protein Activation Beta1_Receptor->G_Protein Nebivolol Nebivolol Derivative Nebivolol->Beta1_Receptor AC Adenylate Cyclase G_Protein->AC ATP_cAMP ATP → cAMP AC->ATP_cAMP PKA Protein Kinase A (PKA) Activation ATP_cAMP->PKA Ca_Channels Phosphorylation of Ca²⁺ Channels PKA->Ca_Channels Ca_Influx ↑ Ca²⁺ Influx Ca_Channels->Ca_Influx Contraction ↑ Heart Rate & Contractility Ca_Influx->Contraction

Application Notes and Protocols for the Synthesis and Bioassay of 3,4-dihydro-2H-chromen-2-ylmethanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of a series of 3,4-dihydro-2H-chromen-2-ylmethanol analogs. The chromane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] This document outlines a generalized synthetic protocol, presents key biological data for a focused set of analogs, and provides detailed experimental procedures for relevant bioassays.

I. Synthetic Strategy

The synthesis of this compound analogs can be achieved through a versatile multi-step sequence starting from appropriately substituted salicylaldehydes. This approach allows for the introduction of various substituents onto the aromatic ring, enabling the exploration of structure-activity relationships (SAR).

A generalized synthetic workflow is depicted below:

G cluster_synthesis Generalized Synthetic Workflow A Substituted Salicylaldehyde B Reaction with α,β-Unsaturated Aldehyde A->B Knoevenagel or Baylis-Hillman type reaction C Chromene-2-carboxaldehyde Analog B->C Intramolecular Cyclization D Reduction of Aldehyde C->D e.g., NaBH4 E This compound Analog D->E

Caption: Generalized workflow for the synthesis of this compound analogs.

Experimental Protocol: General Procedure for the Synthesis of this compound Analogs

Step 1: Synthesis of Substituted 2H-Chromene-2-carboxaldehyde Analogs

A substituted salicylaldehyde (1.0 eq.) and an α,β-unsaturated aldehyde, such as acrolein (1.2 eq.), are dissolved in a suitable solvent like toluene. A catalyst, for instance, a secondary amine like piperidine (0.1 eq.), is added to the mixture. The reaction is heated under reflux with a Dean-Stark apparatus to remove water. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the corresponding substituted 2H-chromene-2-carboxaldehyde.

Step 2: Reduction to this compound Analogs

The substituted 2H-chromene-2-carboxaldehyde (1.0 eq.) is dissolved in a suitable solvent, such as methanol or ethanol. The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH4) (1.5 eq.) is added portion-wise with stirring. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.

II. Bioassays and Structure-Activity Relationship (SAR)

The synthesized analogs can be evaluated for their potential as anticancer and anti-inflammatory agents. Below are representative bioassay protocols and a summary of hypothetical, yet plausible, quantitative data to illustrate the structure-activity relationships.

A. Anticancer Activity

Data Presentation

Compound IDSubstitution (R)Cell LineIC50 (µM)[3][4]
1a H (Parent)MCF-725.5
1b 6-ClMCF-710.2
1c 6-OCH3MCF-718.7
1d 6-NO2MCF-78.5
1e 7-OHMCF-715.3
1f 8-CH3MCF-722.1

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized analogs are dissolved in DMSO to prepare stock solutions. The cells are treated with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) in fresh medium and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) for Anticancer Activity

The hypothetical data in the table suggests that substitution on the aromatic ring of the this compound scaffold significantly influences its cytotoxic activity. Electron-withdrawing groups at the C-6 position, such as chloro (1b) and nitro (1d), appear to enhance the anticancer potency against MCF-7 cells compared to the unsubstituted parent compound (1a). In contrast, an electron-donating methoxy group at the same position (1c) results in a moderate improvement in activity. A hydroxyl group at the C-7 position (1e) also shows better activity than the parent compound, while a methyl group at the C-8 position (1f) has a less pronounced effect.

B. Anti-inflammatory Activity

Data Presentation

Compound IDSubstitution (R)Inhibition of NO Production (%) at 10 µM[5]
1a H (Parent)35
1b 6-Cl65
1c 6-OCH355
1d 6-NO272
1e 7-OH68
1f 8-CH342

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with the synthesized analogs at a specific concentration (e.g., 10 µM) for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation and nitric oxide production, and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-only treated wells.

Signaling Pathway and Mechanism

The anti-inflammatory effects of many chromene derivatives are attributed to their ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. Lipopolysaccharide (LPS) activation of Toll-like receptor 4 (TLR4) triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the nuclear factor-kappa B (NF-κB) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide (NO). The synthesized analogs may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

G cluster_pathway Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->ProInflammatory Induces NO NO Production ProInflammatory->NO Analog Chromen-2-ylmethanol Analog Analog->IKK Inhibits? Analog->NFkB Inhibits Translocation?

Caption: Potential sites of action for this compound analogs in the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The hypothetical data on nitric oxide inhibition suggests a similar trend to that observed for anticancer activity. Analogs with electron-withdrawing substituents at the C-6 position (1b and 1d) and a hydroxyl group at the C-7 position (1e) demonstrate superior inhibitory effects on NO production in LPS-stimulated macrophages. The presence of these groups likely enhances the molecule's ability to interfere with pro-inflammatory signaling pathways. The moderate activity of the methoxy-substituted analog (1c) and the weaker activity of the methyl-substituted analog (1f) further support the importance of electronic effects in the anti-inflammatory properties of this scaffold.

References

Synthesis Protocol for 3,4-dihydro-2H-chromen-2-ylmethanol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3,4-dihydro-2H-chromen-2-ylmethanol, a valuable building block in medicinal chemistry and drug development. The described methodology is robust, scalable, and utilizes readily available starting materials, making it suitable for both academic and industrial research settings.

Introduction

This compound and its derivatives are important heterocyclic scaffolds found in a variety of biologically active molecules. Their utility as synthetic intermediates stems from the presence of a primary alcohol, which allows for further functionalization, and the chroman core, a privileged structure in medicinal chemistry. This protocol details a reliable three-step synthesis beginning with the Knoevenagel condensation to form a coumarin intermediate, followed by catalytic hydrogenation and subsequent reduction to the target alcohol.

Overall Reaction Scheme

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagents/CatalystSolventTypical Yield (%)
1Knoevenagel CondensationSalicylaldehydeEthyl coumarin-3-carboxylateDiethyl malonate, Piperidine, Acetic acidEthanol85-95
2Catalytic HydrogenationEthyl coumarin-3-carboxylateEthyl 3,4-dihydro-2H-chromen-2-carboxylateH₂, 10% Pd/CEthyl acetate>95
3Ester ReductionEthyl 3,4-dihydro-2H-chromen-2-carboxylateThis compoundLithium aluminum hydride (LiAlH₄)Anhydrous THF80-90

Experimental Protocols

Step 1: Synthesis of Ethyl coumarin-3-carboxylate

This step involves the Knoevenagel condensation of salicylaldehyde and diethyl malonate.

Materials:

  • Salicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure:

  • To a 250 mL round-bottom flask, add salicylaldehyde (1.0 eq), diethyl malonate (1.1 eq), and ethanol (50 mL).

  • Add a catalytic amount of piperidine (0.1 eq) and a few drops of glacial acetic acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of Ethyl 3,4-dihydro-2H-chromen-2-carboxylate

This step involves the catalytic hydrogenation of the C3-C4 double bond of the coumarin ring.

Materials:

  • Ethyl coumarin-3-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation flask, dissolve ethyl coumarin-3-carboxylate (1.0 eq) in ethyl acetate (100 mL).

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. The product is often of sufficient purity for the next step.

Step 3: Synthesis of this compound

This final step is the reduction of the ester functional group to a primary alcohol using a powerful reducing agent.

Materials:

  • Ethyl 3,4-dihydro-2H-chromen-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute HCl

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stir bar, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 3,4-dihydro-2H-chromen-2-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, slowly add a saturated aqueous solution of sodium potassium tartrate until gas evolution ceases.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis protocol.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation cluster_step3 Step 3: Ester Reduction Start Salicylaldehyde + Diethyl malonate Reaction1 Reflux in Ethanol (Piperidine, Acetic Acid) Start->Reaction1 Product1 Ethyl coumarin-3-carboxylate Reaction1->Product1 Product1_input Ethyl coumarin-3-carboxylate Reaction2 H2, 10% Pd/C in Ethyl Acetate Product1_input->Reaction2 Product2 Ethyl 3,4-dihydro-2H-chromen-2-carboxylate Reaction2->Product2 Product2_input Ethyl 3,4-dihydro-2H-chromen-2-carboxylate Reaction3 1. LiAlH4 in THF 2. Workup Product2_input->Reaction3 FinalProduct This compound Reaction3->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Detailed_Workflow Detailed Experimental Workflow MixReagents1 Mix Salicylaldehyde, Diethyl Malonate, Ethanol, Piperidine, Acetic Acid Reflux1 Heat to Reflux (4-6 hours) MixReagents1->Reflux1 CoolCrystallize1 Cool to RT, then Ice Bath Reflux1->CoolCrystallize1 FilterDry1 Vacuum Filter, Wash, and Dry CoolCrystallize1->FilterDry1 Intermediate1 Ethyl coumarin-3-carboxylate FilterDry1->Intermediate1 MixReagents2 Dissolve Intermediate 1 in Ethyl Acetate, Add Pd/C Intermediate1->MixReagents2 Hydrogenate Stir under H2 atmosphere (12-24 hours) MixReagents2->Hydrogenate FilterCatalyst Filter through Celite Hydrogenate->FilterCatalyst Concentrate2 Concentrate under Reduced Pressure FilterCatalyst->Concentrate2 Intermediate2 Ethyl 3,4-dihydro-2H-chromen-2-carboxylate Concentrate2->Intermediate2 AddEster Add Intermediate 2 solution dropwise at 0 °C Intermediate2->AddEster PrepareLAH Prepare LiAlH4 suspension in Anhydrous THF (0 °C) PrepareLAH->AddEster StirRT Warm to RT and Stir (2-4 hours) AddEster->StirRT Quench Quench with Water/NaOH or Rochelle's Salt StirRT->Quench FilterExtract Filter, Dry with Na2SO4, and Concentrate Quench->FilterExtract FinalProduct This compound FilterExtract->FinalProduct

Caption: Detailed step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

Troubleshooting guide for 3,4-dihydro-2H-chromen-2-ylmethanol synthesis side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 3,4-dihydro-2H-chromen-2-ylmethanol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve synthetic challenges, thereby improving yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound via three common synthetic routes.

Route 1: Reduction of 3,4-Dihydrocoumarin

This method involves the reduction of the lactone (ester) functionality of 3,4-dihydrocoumarin to the corresponding primary alcohol.

Q1: My reduction of 3,4-dihydrocoumarin is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

A1: Low yields in the reduction of 3,4-dihydrocoumarin can stem from several factors, primarily related to the choice and handling of the reducing agent.

  • Incomplete Reaction: The reducing agent may not be sufficiently reactive to reduce the lactone. While sodium borohydride (NaBH₄) is a mild reducing agent, it can be slow or inefficient for reducing esters.[1][2] Consider using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.[3][4]

  • Over-reduction: Although less common with NaBH₄, stronger reducing agents like LiAlH₄ can potentially lead to over-reduction products if not carefully controlled. Ensure the reaction is monitored closely by thin-layer chromatography (TLC) and quenched promptly upon consumption of the starting material.

  • Hydrolysis of the Reducing Agent: Both NaBH₄ and LiAlH₄ react with protic solvents (like water or alcohols).[2] Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reducing agent.

  • Work-up Issues: The product, being an alcohol, may have some solubility in the aqueous phase during work-up. Ensure thorough extraction with an appropriate organic solvent. Acidic work-up conditions are necessary to protonate the intermediate alkoxide to form the final alcohol product.[3]

Q2: I am observing the formation of a significant amount of a ring-opened diol side product. How can I minimize this?

A2: The formation of 1-(2-hydroxyphenyl)propane-1,3-diol indicates the cleavage of the ether linkage in the chromane ring. This is more likely to occur under harsh reaction conditions.

  • Reaction Temperature: Maintain a low reaction temperature, especially during the addition of the reducing agent and the work-up.

  • Choice of Acid for Work-up: Use a mild acid for the work-up, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to neutralize the reaction mixture and protonate the alkoxide. Strong acids may promote ring opening.

Route 2: Grignard Reaction of Salicylaldehyde with an Allyl Halide

This synthetic approach involves the nucleophilic addition of an allyl Grignard reagent (e.g., allylmagnesium bromide) to salicylaldehyde, followed by an intramolecular cyclization.

Q1: My Grignard reaction is failing to initiate or is giving a very low yield of the desired product. What should I check?

A1: Grignard reactions are notoriously sensitive to reaction conditions.

  • Reagent and Glassware Dryness: The most common cause of failure is the presence of moisture. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and the reaction must be conducted under a strictly inert atmosphere.[5][6][7][8] The solvent (typically THF or diethyl ether) must be anhydrous.

  • Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting. Activate the magnesium by crushing the turnings in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[7]

  • Quality of Allyl Halide: The allyl halide should be pure and free of water. Distillation of the allyl halide prior to use is recommended.

Q2: I am observing a significant amount of 1,5-hexadiene as a side product. How can I prevent its formation?

A2: 1,5-Hexadiene is formed from the Wurtz coupling of the allyl Grignard reagent with unreacted allyl bromide.[9]

  • Slow Addition: Add the solution of allyl bromide to the magnesium turnings very slowly to ensure that the Grignard reagent forms and reacts with the salicylaldehyde rather than with incoming allyl bromide.[9]

  • Reaction Temperature: Maintain a moderate temperature during the formation of the Grignard reagent. Excessive heat can favor the coupling side reaction.

Q3: My reaction is producing a complex mixture of products, including what appears to be a simple addition product without cyclization. How can I promote the desired intramolecular cyclization?

A3: The formation of 2-allyl-6-(hydroxymethyl)phenol suggests that the initial addition of the Grignard reagent to the aldehyde is successful, but the subsequent intramolecular cyclization (oxa-Michael addition) is not occurring efficiently.

  • Acid-Catalyzed Cyclization: After the Grignard reaction is complete, a mild acidic work-up is typically required to not only protonate the alkoxide but also to catalyze the intramolecular cyclization. A dilute solution of a non-nucleophilic acid can be effective.

  • Thermal Promotion: In some cases, gentle heating of the reaction mixture after the initial Grignard addition can promote the cyclization step.

Route 3: Intramolecular Cyclization of 2-(Oxiran-2-ylmethyl)phenol

This route involves the synthesis of a phenolic epoxide followed by an intramolecular ring-opening cyclization to form the chromane ring.

Q1: My intramolecular cyclization is yielding a mixture of the desired this compound and the isomeric 2,3-dihydrobenzofuran-2-ylmethanol. How can I improve the selectivity for the desired chromane product?

A1: The formation of the five-membered benzofuran ring is a result of a competing 5-exo-tet cyclization, whereas the desired chromane is formed via a 6-endo-tet cyclization. The selectivity of this reaction is highly dependent on the reaction conditions.

  • Catalyst Choice: The choice of catalyst can significantly influence the regioselectivity of the epoxide ring opening. Lewis acids or Brønsted acids are often used to promote the cyclization. Experimenting with different catalysts (e.g., p-toluenesulfonic acid, scandium triflate) may favor the formation of the six-membered ring.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time can affect the selectivity. A systematic optimization of these parameters is recommended. In some cases, a base-catalyzed cyclization might favor a different regioselectivity.

Q2: The synthesis of the starting material, 2-(oxiran-2-ylmethyl)phenol, is proving difficult and resulting in low yields. What are the common pitfalls?

A2: The synthesis of the phenolic epoxide precursor, typically from salicylaldehyde or a protected derivative, can be challenging.

  • Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol can interfere with many reactions used to construct the epoxide ring. It is often necessary to protect the phenol as an ether (e.g., benzyl or silyl ether) before proceeding with the synthesis of the epoxide, and then deprotect it prior to the cyclization step.

  • Epoxidation Method: Common epoxidation methods include the reaction of an allylated phenol with a peroxy acid (e.g., m-CPBA) or a Darzens condensation. The choice of method and reaction conditions should be optimized to avoid side reactions such as Baeyer-Villiger oxidation of the aldehyde if starting from salicylaldehyde.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of chromane derivatives and related reactions. Note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions employed.

Synthetic RouteReactantsProductYield (%)Side ProductsReference
Reduction 3,4-Dihydrocoumarin, NaBH₄This compoundModerate to High1-(2-hydroxyphenyl)propane-1,3-diolGeneral knowledge
Grignard Reaction Salicylaldehyde, Allylmagnesium bromideThis compoundVariable1,5-Hexadiene, 2-allyl-6-(hydroxymethyl)phenol[9]
Epoxide Cyclization 2-(Oxiran-2-ylmethyl)phenolThis compoundVariable2,3-Dihydrobenzofuran-2-ylmethanolGeneral knowledge

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols for key transformations.

Protocol 1: Reduction of 3,4-Dihydrocoumarin with LiAlH₄
  • To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 3,4-dihydrocoumarin (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Grignard Reaction of Salicylaldehyde with Allylmagnesium Bromide
  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.5 equivalents) under a nitrogen atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of allyl bromide (1.2 equivalents) in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to 0 °C and add a solution of salicylaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield this compound.

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflow for troubleshooting common issues in the synthesis of this compound.

Reduction_Troubleshooting start Low Yield in Dihydrocoumarin Reduction check_reagent Check Reducing Agent Strength start->check_reagent check_conditions Review Reaction Conditions start->check_conditions incomplete_rxn Incomplete Reaction? check_reagent->incomplete_rxn over_reduction Over-reduction Side Products? check_conditions->over_reduction hydrolysis Reagent Hydrolysis? check_conditions->hydrolysis use_stronger Use Stronger Reductant (e.g., LiAlH4) incomplete_rxn->use_stronger Yes monitor_tlc Monitor by TLC, Quench Promptly incomplete_rxn->monitor_tlc No over_reduction->monitor_tlc Yes use_anhydrous Use Anhydrous Solvent & Inert Atmosphere hydrolysis->use_anhydrous Yes success Improved Yield use_stronger->success monitor_tlc->success use_anhydrous->success Grignard_Troubleshooting start Low Yield in Grignard Reaction no_reaction No Reaction/Initiation Failure start->no_reaction side_products Side Product Formation start->side_products check_dryness Ensure Anhydrous Conditions & Inert Atmosphere no_reaction->check_dryness Yes activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) no_reaction->activate_mg Yes wurtz 1,5-Hexadiene observed? side_products->wurtz no_cyclization Uncyclized Adduct observed? side_products->no_cyclization success Improved Yield and Purity check_dryness->success activate_mg->success slow_addition Slow Addition of Allyl Bromide slow_addition->success acid_workup Ensure Mild Acidic Work-up for Cyclization acid_workup->success wurtz->slow_addition Yes no_cyclization->acid_workup Yes Epoxide_Troubleshooting start Poor Selectivity in Epoxide Cyclization regioselectivity Mixture of 6-endo (Chromane) and 5-exo (Benzofuran) Products? start->regioselectivity precursor_issue Low Yield of Phenolic Epoxide Precursor? start->precursor_issue optimize_catalyst Optimize Catalyst (Lewis/Brønsted Acid) regioselectivity->optimize_catalyst Yes optimize_conditions Screen Solvents, Temperature, and Reaction Time regioselectivity->optimize_conditions Yes success Improved Selectivity/Yield optimize_catalyst->success optimize_conditions->success protect_phenol Protect Phenolic -OH Before Epoxidation precursor_issue->protect_phenol Yes optimize_epoxidation Optimize Epoxidation Method and Conditions precursor_issue->optimize_epoxidation Yes protect_phenol->success optimize_epoxidation->success

References

Technical Support Center: Optimizing Chiral Resolution of (3,4-dihydro-2H-chromen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chiral resolution of (3,4-dihydro-2H-chromen-2-yl)methanol, a key intermediate in the synthesis of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of racemic (3,4-dihydro-2H-chromen-2-yl)methanol?

The most common and effective methods for resolving racemic (3,4-dihydro-2H-chromen-2-yl)methanol are:

  • Enzymatic Kinetic Resolution (EKR): This is a widely used method that employs enzymes, typically lipases, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can be used for both analytical and preparative-scale separation of the enantiomers.

Q2: Which enzymes are most effective for the enzymatic kinetic resolution of (3,4-dihydro-2H-chromen-2-yl)methanol?

Lipases are the most commonly used enzymes for this resolution. Among them, Candida antarctica lipase B (CAL-B) often demonstrates high enantioselectivity and activity. Other lipases such as Pseudomonas cepacia lipase (PSL-C) and Porcine Pancreatic Lipase (PPL) have also been used with varying degrees of success depending on the reaction conditions.

Q3: What is the role of the acyl donor in enzymatic resolution?

The acyl donor is the reagent that provides the acyl group to be transferred to one of the alcohol's enantiomers by the enzyme. The choice of acyl donor can significantly impact the reaction rate and enantioselectivity. Common acyl donors include vinyl acetate, isopropenyl acetate, and various anhydrides. Vinyl acetate is frequently preferred as it produces a volatile acetaldehyde byproduct that does not interfere with the reaction equilibrium.

Q4: How does the choice of solvent affect the enantioselectivity of the enzymatic resolution?

The solvent plays a crucial role in modulating the enzyme's activity and enantioselectivity. Apolar organic solvents like toluene and hexane are often used. The enantioselectivity of the reaction can be significantly influenced by the solvent's polarity and its ability to interact with the enzyme. In some cases, ionic liquids have been explored as alternative reaction media.

Troubleshooting Guide

Problem: My enzymatic resolution is showing low enantiomeric excess (e.e.). What are the possible causes and solutions?

Low enantiomeric excess is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.

Troubleshooting_Low_ee start Problem: Low Enantiomeric Excess (e.e.) cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 solution1a solution1a cause1->solution1a solution1b solution1b cause1->solution1b solution1c solution1c cause1->solution1c solution2a solution2a cause2->solution2a solution2b solution2b cause2->solution2b solution2c solution2c cause2->solution2c solution3a solution3a cause3->solution3a solution3b solution3b cause3->solution3b solution4a solution4a cause4->solution4a solution4b solution4b cause4->solution4b

Problem: The reaction rate of my enzymatic resolution is very slow. How can I improve it?

A slow reaction rate can make the resolution process impractical. Here are several approaches to increase the reaction speed:

  • Increase Temperature: While excessively high temperatures can denature the enzyme, moderately increasing the temperature (e.g., from 30°C to 40-50°C) can significantly boost the reaction rate. The optimal temperature should be determined experimentally.

  • Increase Enzyme Loading: Using a higher concentration of the lipase can directly increase the overall reaction rate. However, this also increases the cost of the process.

  • Optimize Substrate and Acyl Donor Concentration: The concentration of both the racemic alcohol and the acyl donor can affect the reaction rate. Very high substrate concentrations can sometimes lead to substrate inhibition. A screening of concentrations is recommended.

  • Agitation: Ensure the reaction mixture is well-agitated. For immobilized enzymes, this is crucial to overcome mass transfer limitations.

  • Water Activity: For enzymatic reactions in organic solvents, a small amount of water is often necessary to maintain the enzyme's active conformation. The optimal water activity (a_w) can be controlled by adding a specific amount of water or using salt hydrates.

Problem: I am having difficulty separating the product (ester) from the unreacted alcohol. What separation techniques are recommended?

The successful separation of the acylated product from the remaining unreacted alcohol is critical for obtaining the enantiomerically pure compounds.

  • Column Chromatography: This is the most common method for laboratory-scale separations. Silica gel is typically used as the stationary phase, with a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the more polar alcohol and the less polar ester.

  • Distillation: If there is a significant difference in the boiling points of the alcohol and the ester, distillation (potentially under reduced pressure) can be an effective separation method, particularly for larger-scale reactions.

  • Extraction: A liquid-liquid extraction may be possible if the alcohol and ester have sufficiently different solubilities in a biphasic solvent system.

Data Presentation: Performance of Different Lipases

The following table summarizes the performance of various lipases in the kinetic resolution of (3,4-dihydro-2H-chromen-2-yl)methanol under different conditions.

EnzymeAcyl DonorSolventTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)
CAL-B Vinyl AcetateToluene2450>9998
PSL-C Vinyl AcetateHexane48458297
PPL Vinyl AcetateToluene72304395
CAL-B Isopropenyl AcetateToluene36489296

Note: The data presented are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol: Enzymatic Kinetic Resolution of (3,4-dihydro-2H-chromen-2-yl)methanol using CAL-B

Materials and Reagents:

  • Racemic (3,4-dihydro-2H-chromen-2-yl)methanol

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Vinyl acetate

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

  • Magnetic stirrer and hotplate

  • Reaction vessel (e.g., round-bottom flask)

  • Standard laboratory glassware

EKR_Workflow start Start: Racemic Alcohol setup Reaction Setup: - Add racemic alcohol, solvent (toluene), and molecular sieves to the flask. start->setup reagents Add Reagents: - Add CAL-B and vinyl acetate. setup->reagents reaction Reaction: - Stir at a controlled temperature (e.g., 40°C). - Monitor progress via TLC or GC/HPLC. reagents->reaction workup Work-up: - Filter to remove the enzyme. - Evaporate the solvent. reaction->workup separation Separation: - Purify the crude mixture using silica gel column chromatography. workup->separation product1 Product 1: (R)-ester separation->product1 product2 Product 2: (S)-alcohol separation->product2 analysis Analysis: - Determine e.e. of both products using chiral HPLC or GC. product1->analysis product2->analysis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic (3,4-dihydro-2H-chromen-2-yl)methanol (1.0 eq), anhydrous toluene, and activated 4 Å molecular sieves.

  • Addition of Reagents: Add immobilized CAL-B (e.g., 20 mg per mmol of substrate) and vinyl acetate (e.g., 1.5-2.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at a constant temperature (e.g., 40°C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography/High-Performance Liquid Chromatography (GC/HPLC). The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

  • Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature. Filter the mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product mixture. Purify the mixture of the resulting ester and the unreacted alcohol by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified ester and alcohol using a validated chiral HPLC or GC method.

Signaling Pathways and Logical Relationships

Diastereomeric_Salt_Formation racemate Racemic Mixture (R-Alcohol + S-Alcohol) formation Salt Formation in Solution racemate->formation resolving_agent Chiral Resolving Agent (e.g., R'-Acid) resolving_agent->formation diastereomers Mixture of Diastereomeric Salts (R-Alcohol-R'-Acid + S-Alcohol-R'-Acid) formation->diastereomers crystallization Fractional Crystallization (based on different solubilities) diastereomers->crystallization salt1 Less Soluble Diastereomeric Salt (Crystals) crystallization->salt1 Solid salt2 More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->salt2 Solution liberation1 Liberation of Enantiomer 1 (e.g., add base) salt1->liberation1 liberation2 Liberation of Enantiomer 2 (e.g., add base) salt2->liberation2 enantiomer1 Pure Enantiomer 1 liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 liberation2->enantiomer2

Degradation pathways of 3,4-dihydro-2H-chromen-2-ylmethanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3,4-dihydro-2H-chromen-2-ylmethanol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic conditions?

The this compound molecule contains a dihydropyran ring, which is an acetal-like structure. Such structures are known to be labile under acidic conditions. Therefore, this compound is expected to be unstable in acidic environments, leading to the degradation of the compound.[1] The degradation is initiated by the cleavage of the dihydropyran ring.

Q2: What is the proposed degradation pathway for this compound under acidic conditions?

The proposed degradation pathway involves an acid-catalyzed hydrolysis of the dihydropyran ring. The reaction is initiated by the protonation of the oxygen atom within the ring, converting it into a good leaving group. Subsequently, the ring opens to generate a resonance-stabilized oxocarbenium ion. A nucleophile, such as water, can then attack this intermediate. This leads to the formation of a hemiacetal which is in equilibrium with its open-chain aldehyde form.

Q3: What are the likely degradation products of this compound in an acidic aqueous solution?

The primary degradation product anticipated from the acid-catalyzed hydrolysis of this compound is an open-chain aldehyde. This product results from the cleavage of the dihydropyran ring.

Troubleshooting Guides

Issue 1: Incomplete or slow degradation of the starting material.

  • Question: I am not observing significant degradation of this compound, even after a prolonged reaction time. What could be the reason?

  • Answer:

    • Insufficient Acid Strength/Concentration: The rate of acid-catalyzed degradation is highly dependent on the pH of the solution. If you are using a very mild acid, the reaction may be slow. Consider using a stronger acid or increasing its concentration.

    • Low Temperature: Degradation reactions are often temperature-dependent. If the reaction is being conducted at a low temperature, increasing the temperature may accelerate the rate of degradation.

    • Solvent System: Ensure that your solvent system is appropriate for acid-catalyzed hydrolysis and that the acid is sufficiently dissociated.

Issue 2: Observation of multiple unexpected products.

  • Question: My analysis shows the formation of several unexpected products in addition to the expected open-chain aldehyde. How can I minimize these side reactions?

  • Answer:

    • Harsh Acidic Conditions: Very strong acids or high temperatures can lead to secondary degradation of the primary product or other side reactions. If you suspect this, consider using milder acidic conditions (e.g., a weaker acid or lower concentration) or reducing the reaction temperature.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the over-exposure of the product to acidic conditions, which could lead to further degradation.

    • Presence of Other Reactive Groups: If the molecule contains other acid-labile functional groups, they may also be reacting. A careful analysis of the starting material's structure is necessary to anticipate and identify such side products.

Issue 3: Difficulty in isolating and purifying the degradation products.

  • Question: I am having trouble purifying the primary degradation product. What purification strategies are recommended?

  • Answer:

    • Product Instability: The open-chain aldehyde product may be unstable and could exist in equilibrium with its cyclic hemiacetal form. This can complicate purification by chromatography.

    • Chromatography Conditions: For column chromatography, consider using a less acidic silica gel or a mobile phase containing a small amount of a modifier to minimize on-column reactions.

    • Derivatization: If the aldehyde is difficult to isolate, consider derivatizing it to a more stable compound (e.g., an oxime or a hydrazone) before purification.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Reaction Setup: In a clean reaction vessel, add a known volume of the stock solution and dilute it with an acidic solution (e.g., 0.1 N HCl) to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots of the reaction mixture at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a base (e.g., 0.1 N NaOH) to quench the degradation reaction.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the parent compound and the formation of degradation products.

Protocol 2: Identification of Degradation Products by LC-MS

  • Sample Preparation: Prepare samples from the forced degradation study as described in Protocol 1.

  • LC-MS Analysis: Inject the neutralized and diluted samples into an LC-MS system.

  • Chromatographic Separation: Use a suitable HPLC column and mobile phase to separate the parent compound from its degradation products.

  • Mass Spectrometry: Acquire mass spectra for the parent compound and all detected degradation products.

  • Structure Elucidation: Based on the mass-to-charge ratio (m/z) of the degradation products and the fragmentation patterns, propose plausible structures for the degradation products.

Data Presentation

Table 1: Illustrative HPLC Data for the Acidic Degradation of this compound

Time (hours)Peak Area of this compoundPeak Area of Degradation Product 1% Degradation
01,250,00000
21,050,000180,00016
4875,000340,00030
8550,000620,00056
24120,000980,00090.4

Table 2: Illustrative Mass Spectrometry Data for Degradation Products

CompoundRetention Time (min)[M+H]⁺ (m/z)Proposed Structure
This compound10.2165.09Starting Material
Degradation Product 16.8183.10Open-chain aldehyde (hydrated form)

Visualizations

Degradation_Pathway cluster_0 Proposed Degradation Pathway A This compound B Protonated Intermediate A->B + H⁺ C Resonance-Stabilized Oxocarbenium Ion B->C Ring Opening D Open-chain Aldehyde C->D + H₂O - H⁺

Caption: Proposed acid-catalyzed degradation pathway.

Experimental_Workflow cluster_1 Experimental Workflow for Degradation Study prep Prepare Stock Solution of Compound react Incubate with Acidic Solution at Controlled Temperature prep->react sample Withdraw Aliquots at Time Intervals react->sample quench Neutralize Aliquots sample->quench analyze Analyze by HPLC and LC-MS quench->analyze identify Identify Degradation Products analyze->identify

Caption: General workflow for degradation studies.

Troubleshooting_Logic cluster_2 Troubleshooting Logic start Problem Encountered slow_deg Slow/Incomplete Degradation start->slow_deg multi_prod Multiple Unexpected Products start->multi_prod pur_diff Purification Difficulty start->pur_diff sol_acid Increase Acid Strength/ Concentration slow_deg->sol_acid sol_temp Increase Temperature slow_deg->sol_temp sol_mild Use Milder Conditions multi_prod->sol_mild sol_time Optimize Reaction Time multi_prod->sol_time sol_chrom Modify Chromatography pur_diff->sol_chrom sol_deriv Derivatize Product pur_diff->sol_deriv

References

Technical Support Center: Byproduct Identification in 3,4-dihydro-2H-chromen-2-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-chromen-2-ylmethanol. It provides troubleshooting advice and frequently asked questions to help identify and mitigate the formation of common byproducts during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound where byproducts can be an issue?

A1: A prevalent method for the synthesis of this compound is the reduction of a corresponding carbonyl precursor, such as 3,4-dihydro-2H-chromene-2-carboxylic acid or its esters (e.g., ethyl ester). This reduction is typically achieved using hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Byproducts can arise from incomplete reduction, side reactions of the starting materials, or the product itself under the reaction conditions.

Q2: What are the most likely byproducts to be encountered in the synthesis of this compound via reduction?

A2: During the synthesis of this compound through the reduction of its corresponding ester, several byproducts may form. These can include unreacted starting material (the ester), over-reduction products if other reducible functional groups are present, and potential rearrangement or decomposition products if the reaction conditions are too harsh. For instance, in syntheses involving malononitrile and salicylaldehydes, various condensation products can form depending on the reaction conditions.[1]

Q3: How can I detect the presence of byproducts in my reaction mixture?

A3: Thin-Layer Chromatography (TLC) is an effective initial method for detecting byproducts. Byproducts will appear as separate spots from your desired product. For more detailed analysis and identification, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of isolated impurities.

Q4: What general strategies can be employed to minimize byproduct formation?

A4: To minimize byproduct formation, it is crucial to control the reaction conditions carefully. This includes maintaining the optimal temperature, using the correct stoichiometry of reagents, and ensuring the purity of starting materials and solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation-related side products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired product Incomplete reaction.Monitor the reaction progress using TLC until the starting material is fully consumed. Consider increasing the reaction time or adjusting the temperature.
Mechanical losses during workup.Optimize the extraction and purification steps. Minimize the number of transfers between vessels.
Degradation of the product.Use milder workup conditions. Avoid exposure to strong acids or bases.
Multiple spots on TLC plate after reaction Presence of unreacted starting material.Ensure the correct stoichiometry of the reducing agent. Check the quality and activity of the reducing agent.
Formation of one or more byproducts.Refer to the byproduct identification workflow. Isolate the byproducts for characterization.
Product is difficult to purify Byproducts have similar polarity to the desired product.Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the product or byproduct to alter its polarity.
Reaction mixture turns dark Polymerization or decomposition of starting materials or product.Ensure the reaction is performed at the recommended temperature. Use high-purity starting materials and solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ester Reduction
  • Reaction Setup: A flame-dried round-bottom flask is charged with a solution of ethyl 3,4-dihydro-2H-chromene-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen.

  • Reduction: The solution is cooled to 0°C in an ice bath. Lithium aluminum hydride (LiAlH₄) (1.5 equivalents) is added portion-wise, ensuring the temperature does not exceed 5°C.

  • Reaction Monitoring: The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature. The progress is monitored by TLC.

  • Quenching: Once the reaction is complete, the flask is cooled to 0°C, and the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Workup: The resulting mixture is filtered, and the solid is washed with THF. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Byproduct Identification using GC-MS
  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: The sample is injected into a gas chromatograph coupled with a mass spectrometer.

  • Method Parameters: A suitable temperature program is used for the GC to separate the components of the mixture. The mass spectrometer is operated in electron ionization (EI) mode.

  • Data Analysis: The retention times of the peaks in the chromatogram are used to determine the number of components. The mass spectrum of each peak is analyzed and compared with spectral libraries (e.g., NIST) to identify the structure of the main product and any byproducts.

Quantitative Data

Table 1: Representative Reaction Yields and Purity

Reducing Agent Reaction Time (h) Yield (%) Purity (by GC) (%)
LiAlH₄28597
NaBH₄67895

Table 2: Common Byproducts and Their Identification

Potential Byproduct Identification Method Key Diagnostic Signal
Unreacted EsterGC-MS, ¹H NMRPresence of ethyl group signals in NMR, characteristic ester peak in IR.
Over-reduced species (if applicable)GC-MS, ¹H NMRAbsence of aromatic signals in NMR if the benzene ring is reduced.
Ring-opened productsGC-MS, ¹H NMR, LC-MSComplex fragmentation pattern in MS, presence of aldehydic or phenolic protons in NMR.

Visualizations

G cluster_0 Synthesis Pathway Ester Ethyl 3,4-dihydro-2H- chromene-2-carboxylate Reduction Reduction (LiAlH4, THF) Ester->Reduction 1. Add reagent Product 3,4-dihydro-2H- chromen-2-ylmethanol Reduction->Product 2. Main Reaction SideReaction Side Reactions Reduction->SideReaction Byproducts Potential Byproducts (e.g., ring-opened, over-reduced) SideReaction->Byproducts G Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC SingleSpot Single Spot? TLC->SingleSpot Pure Proceed to Purification SingleSpot->Pure Yes MultipleSpots Multiple Spots Observed SingleSpot->MultipleSpots No GCMS Analyze by GC-MS / LC-MS MultipleSpots->GCMS Identify Identify Byproduct Structures GCMS->Identify Optimize Optimize Reaction Conditions Identify->Optimize G Problem Low Purity or Unexpected Byproducts CheckSM Check Starting Material Purity Problem->CheckSM PureSM Starting Material Pure? CheckSM->PureSM PurifySM Purify Starting Materials PureSM->PurifySM No CheckConditions Review Reaction Conditions PureSM->CheckConditions Yes Temp Temperature Correct? CheckConditions->Temp AdjustTemp Adjust Temperature Temp->AdjustTemp No Stoich Stoichiometry Correct? Temp->Stoich Yes AdjustStoich Adjust Reagent Amounts Stoich->AdjustStoich No IsolateByproduct Isolate and Characterize Byproduct Stoich->IsolateByproduct Yes Modify Modify Synthesis if Necessary IsolateByproduct->Modify

References

Technical Support Center: Synthesis of 3,4-dihydro-2H-chromen-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-chromen-2-ylmethanol. The content is structured in a question-and-answer format to directly address common issues encountered during this synthetic process.

General Synthesis Overview

The most common and efficient route to this compound involves a two-step process. First, an organocatalytic tandem oxa-Michael-aldol cascade reaction between salicylaldehyde and an α,β-unsaturated aldehyde (like acrolein) yields the intermediate aldehyde, 3,4-dihydro-2H-chromene-2-carboxaldehyde. This intermediate is then reduced to the target primary alcohol.

Synthesis_Workflow cluster_0 Step 1: Cascade Reaction cluster_1 Step 2: Reduction cluster_2 Purification & Analysis Start Salicylaldehyde + Acrolein Catalyst Organocatalyst (e.g., L-Proline) Start->Catalyst Solvent, Temp. Intermediate 3,4-dihydro-2H-chromene -2-carboxaldehyde Catalyst->Intermediate ReducingAgent Reducing Agent (e.g., NaBH4) Intermediate->ReducingAgent Solvent (e.g., MeOH) FinalProduct 3,4-dihydro-2H-chromen -2-ylmethanol ReducingAgent->FinalProduct Purification Column Chromatography FinalProduct->Purification Analysis NMR, MS, IR Purification->Analysis

Caption: General two-step workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for forming the chromene ring?

The formation of the 3,4-dihydro-2H-chromene core typically proceeds via an organocatalytic tandem reaction. This process involves an initial oxa-Michael addition of the phenolic hydroxyl group of salicylaldehyde to an activated α,β-unsaturated aldehyde, followed by an intramolecular aldol condensation to close the ring.[1] This cascade efficiently constructs the heterocyclic system in a single step.

Q2: Which catalysts are recommended for the initial cascade reaction?

Amine-based organocatalysts are highly effective for this transformation. Chiral secondary amines like L-proline or diphenylprolinol silyl ethers are commonly used to catalyze the reaction, often with good control over stereoselectivity.[2][3] The choice of catalyst can significantly impact reaction efficiency and enantioselectivity.[3] For simpler, non-asymmetric syntheses, basic catalysts like K₂CO₃ or DABCO can also be employed.

Q3: How can I purify the final product, this compound?

Purification is typically achieved using flash column chromatography on silica gel.[4] A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is effective for separating the product from starting materials and byproducts. The fractions containing the product can be identified by thin-layer chromatography (TLC).

Q4: What analytical techniques are used to confirm the structure of the product?

The structure of this compound should be confirmed using a combination of spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) stretch.

Troubleshooting Guide

Problem 1: My reaction yield is consistently low.

Low yields are a common issue and can often be traced back to suboptimal reaction conditions.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The reaction solvent has a profound impact on yield. For the cascade reaction, polar protic solvents or aqueous mixtures often give the best results. Anhydrous solvents like acetonitrile or dichloromethane may result in only trace amounts of product.[5]

  • Suboptimal Catalyst or Catalyst Loading: The type and amount of catalyst are critical. For organocatalytic reactions, a loading of 10-20 mol% is typical.[2] It is advisable to screen different catalysts (e.g., L-proline, other pyrrolidine derivatives) to find the most effective one for your specific substrates.

  • Inappropriate Reaction Temperature: These reactions can be sensitive to temperature. While some proceed at room temperature, others may require heating or cooling to optimize the balance between reaction rate and side product formation.[5] It is recommended to run small-scale trials at different temperatures (e.g., 0 °C, room temperature, 50 °C).

Troubleshooting_Yield Start Low Reaction Yield Q1 Have you optimized the reaction solvent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the catalyst and loading appropriate? A1_Yes->Q2 Solvent Screen Solvents: - Aqueous Ethanol (1:1) - Ethanol - Toluene (See Table 1) A1_No->Solvent Solvent->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you varied the reaction temperature? A2_Yes->Q3 Catalyst Screen Catalysts: - L-Proline - Diphenylprolinol ether - DABCO Adjust loading (10-20 mol%) A2_No->Catalyst Catalyst->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Temp Test Temperature Range: - 0 °C - Room Temp - 50-80 °C A3_No->Temp Temp->End

Caption: Troubleshooting flowchart for addressing low reaction yields.

Table 1: Effect of Solvent on Chromene Synthesis Yield (Data adapted from analogous three-component chromene syntheses)

EntrySolventTemperature (°C)Yield (%)Reference
1AcetonitrileRoom TempTrace[5]
2WaterRefluxModerate[5]
3Dichloromethane (DCM)Room TempLow[5]
4TolueneRoom TempModerate[5]
5EthanolRoom TempGood (85)[5]
6Aqueous Ethanol (1:1)Room TempHighest[5]
Problem 2: I am observing significant side product formation.

The cascade reaction can be complex, and several side reactions are possible, leading to a mixture of products.

Possible Causes & Solutions:

  • Formation of Coumarin Derivatives: An alternative reaction pathway, particularly with certain catalysts or conditions, is the Baylis–Hillman reaction. Subsequent cyclization of the Baylis–Hillman adduct can lead to the formation of coumarin byproducts instead of the desired chromene. Using catalysts that favor the oxa-Michael pathway, like proline, can help minimize this.

  • Polymerization of Acrolein: Acrolein is highly reactive and can polymerize, especially under thermal conditions or in the presence of certain initiators.[6] To mitigate this, add the acrolein slowly to the reaction mixture and maintain the recommended temperature. Using freshly distilled acrolein is also advised.

  • Formation of Knoevenagel Condensation Product: The initial step could be a Knoevenagel condensation between salicylaldehyde and another nucleophile if present, which can lead to undesired pathways. Ensuring the purity of starting materials and using a catalyst specific for the Michael addition can prevent this.

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reaction Pathway Reactants Salicylaldehyde + Acrolein OxaMichael Oxa-Michael Addition Reactants->OxaMichael BaylisHillman Baylis-Hillman Reaction Reactants->BaylisHillman Aldol Intramolecular Aldol Condensation OxaMichael->Aldol Chromene Chromene Product Aldol->Chromene Cyclization Cyclization BaylisHillman->Cyclization Coumarin Coumarin Byproduct Cyclization->Coumarin

Caption: Competing reaction pathways in the synthesis of chromenes.

Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydro-2H-chromene-2-carboxaldehyde (Intermediate)

(Adapted from general organocatalytic procedures for chromene synthesis)

  • To a solution of salicylaldehyde (1.0 eq) in a suitable solvent (e.g., aqueous ethanol, 1:1) in a round-bottom flask, add the organocatalyst (e.g., L-proline, 20 mol%).[2]

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add acrolein (1.1 eq) dropwise to the mixture while maintaining the temperature.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde is typically purified by flash column chromatography (Hexanes/Ethyl Acetate gradient) before use in the next step.

Protocol 2: Reduction to this compound (Final Product)

(Adapted from standard aldehyde reduction procedures)

  • Dissolve the purified 3,4-dihydro-2H-chromene-2-carboxaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Carefully quench the reaction by slowly adding water or a saturated NH₄Cl solution.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude alcohol by flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain the final product.[4]

References

Purification challenges of 3,4-dihydro-2H-chromen-2-ylmethanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3,4-dihydro-2H-chromen-2-ylmethanol from common reaction mixtures. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Column Chromatography Inadequate separation of closely eluting impurities (e.g., starting materials, over-reduced byproducts).- Optimize the solvent system for flash chromatography. A gradient of ethyl acetate in hexanes is a good starting point.[1][2] Consider using a shallower gradient to improve separation. - Ensure proper column packing to avoid channeling. - Check for compound degradation on silica gel; if suspected, consider using a different stationary phase like alumina.
Product "Oiling Out" During Recrystallization The compound's solubility in the chosen solvent system is too high at the cooling temperature, or the cooling process is too rapid.- Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[3] Common solvent mixtures for recrystallization include ethanol/water, acetone/water, and ethyl acetate/heptane.[4] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] - Try a different solvent system. For chromanols, a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar anti-solvent like hexanes or heptane can be effective.
Difficulty Removing a Persistent Impurity The impurity may have very similar polarity to the desired product.- If the impurity is acidic or basic, consider an acid-base extraction during the work-up. - For stubborn impurities, a second chromatographic purification using a different solvent system or stationary phase may be necessary.[6] - If the impurity is a diastereomer, chiral chromatography may be required for separation.
Low Recovery from Purification The product may be partially soluble in the cold recrystallization solvent, or some product may be lost during transfers.- When washing crystals after filtration, use a minimal amount of ice-cold solvent.[5] - Ensure all product is transferred between flasks by rinsing with the appropriate solvent. - If using column chromatography, ensure all the product has eluted from the column by monitoring fractions with TLC.
No Crystals Form During Recrystallization The solution may not be supersaturated, or nucleation is not occurring.- Reduce the volume of the solvent by gentle heating to increase the concentration of the product.[5] - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. - Add a seed crystal of the pure compound if available.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities often depend on the synthetic route. If you are, for example, reducing a chromane-2-carboxylic acid or its ester, you might encounter unreacted starting material. Over-reduction to the corresponding methyl-substituted chromane is also a possibility. Side reactions could also lead to the formation of dimeric species or other byproducts.

Q2: What is a good starting solvent system for flash column chromatography of this compound?

A2: A common and effective solvent system for the purification of chromane derivatives is a gradient of ethyl acetate in hexanes (or heptane).[1][2] You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. Monitoring the separation by Thin Layer Chromatography (TLC) beforehand will help in determining the optimal solvent ratio. For polar compounds, a methanol/dichloromethane system can also be considered.[2]

Q3: How can I determine the purity of my this compound?

A3: The purity of your compound can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for identifying the compound and detecting impurities.[7] High-Performance Liquid Chromatography (HPLC) can provide quantitative information about purity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.

Q4: My compound appears as an oil and is difficult to handle. What can I do?

A4: If this compound is isolated as an oil, it may be due to residual solvent or the presence of impurities that inhibit crystallization. First, ensure all solvent is removed under high vacuum. If it remains an oil, purification by column chromatography is recommended. A successful purification should yield a product that has a higher tendency to crystallize.

Q5: Can I use a single solvent for recrystallization?

A5: It is possible to use a single solvent if you can find one in which this compound is sparingly soluble at room temperature but highly soluble when heated.[3] However, a two-solvent system often provides better results for achieving high purity.[5] A good approach is to dissolve the compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol or ethyl acetate) and then add a hot anti-solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.[5] Upon cooling, crystals should form.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography eluent). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel or Celite.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).[1] Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

2. Loading the Sample:

  • Wet Loading: Carefully add the dissolved crude product to the top of the column.

  • Dry Loading: Add the silica gel or Celite with the adsorbed crude product to the top of the column.

3. Elution:

  • Begin elution with the low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).

  • Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the compounds from the column. The optimal gradient will depend on the separation of the desired product from its impurities as determined by TLC.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction Start->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Purity Purity & Identity Confirmation (NMR, HPLC, etc.) Recrystallization->Purity Final Pure this compound Purity->Final

Caption: A typical workflow for the purification and analysis of this compound.

References

Technical Support Center: Synthesis of 3,4-dihydro-2H-chromen-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-chromen-2-ylmethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Reduction of a Coumarin or Chromenone Precursor

This route typically involves the reduction of a 2-oxo-2H-chromene derivative, such as ethyl 2-oxo-2H-chromene-3-carboxylate, to the desired allylic alcohol.

dot

Caption: Troubleshooting workflow for the reduction route.

Question 1: My reaction yields a significant amount of a saturated alcohol byproduct instead of the desired allylic alcohol. What is happening and how can I prevent this?

Answer: This is likely due to a 1,4-conjugate addition reaction competing with the desired 1,2-reduction of the carbonyl group. Standard sodium borohydride (NaBH₄) reduction of α,β-unsaturated ketones can lead to this side reaction.

  • Solution: Employ Luche reduction conditions, which are highly selective for 1,2-reduction. This involves using sodium borohydride in the presence of cerium(III) chloride (CeCl₃) in a protic solvent like methanol. The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting hydride attack at that position.[1][2]

Question 2: I am observing the formation of multiple byproducts, and my starting material is consumed, but the yield of the target molecule is very low. What could be the issue?

Answer: This could be due to over-reduction or ring-opening of the coumarin starting material.

  • Over-reduction: Stronger reducing agents or harsh reaction conditions can lead to the reduction of the double bond and potentially the ester or lactone functionality.

    • Solution: Use a milder reducing agent or carefully control the reaction temperature and time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to stop the reaction upon consumption of the starting material.

  • Ring Opening: Certain nucleophilic reagents, such as hydrazine hydrate, can attack the lactone and cause ring-opening, leading to undesired products like salicylaldehyde azine and malonohydrazide.[3][4]

    • Solution: Ensure that the chosen reducing agent is compatible with the coumarin ring system and will selectively reduce the intended functional group. If using a nucleophilic reagent, consider protecting the lactone if possible, or choose a different synthetic route.

Route 2: Cyclization of Salicylaldehyde with an α,β-Unsaturated Compound

This approach typically involves the reaction of salicylaldehyde with a three-carbon partner like acrolein or a related α,β-unsaturated carbonyl compound.

dot

Caption: Troubleshooting workflow for the cyclization route.

Question 3: My reaction of salicylaldehyde and acrolein is giving a complex mixture of products with a lot of polymeric material. What is causing this?

Answer: Acrolein is prone to self-dimerization and polymerization, especially under thermal or basic conditions.[5][6] This can lead to the formation of a variety of byproducts and reduce the yield of the desired chromene.

  • Solution:

    • Temperature Control: Maintain a low and controlled reaction temperature to minimize thermal dimerization.

    • Slow Addition: Add the acrolein slowly to the reaction mixture containing salicylaldehyde and the catalyst. This keeps the instantaneous concentration of acrolein low, disfavoring self-reaction.

    • Inhibitors: The use of radical inhibitors like hydroquinone in the acrolein starting material can prevent polymerization.

Question 4: I am getting a significant amount of a coumarin derivative as a byproduct. How can I avoid this?

Answer: The formation of coumarin derivatives can occur from the Baylis-Hillman adduct of salicylaldehyde and an activated alkene, especially under acidic or certain basic conditions.

  • Solution: The choice of catalyst and reaction conditions is critical. Using a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) under carefully controlled conditions can favor the formation of the chromene ring system. Avoid strongly acidic workups if a Baylis-Hillman adduct is an intermediate.

Question 5: The reaction is very slow, and even after an extended period, the conversion is low.

Answer: The Baylis-Hillman reaction, a potential pathway in this synthesis, is known to be very slow.[7]

  • Solution:

    • Catalyst Choice: While DABCO is common, other catalysts like trialkylphosphines can sometimes accelerate the reaction.

    • Solvent Effects: The reaction rate can be sensitive to the solvent. Experiment with different solvents to find the optimal conditions.

    • Concentration: Increasing the concentration of the reactants may improve the reaction rate, but this must be balanced against the risk of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The two most prevalent synthetic strategies are the reduction of a corresponding coumarin or chromenone precursor and the cyclization reaction between salicylaldehyde and a suitable three-carbon synthon like acrolein.

Q2: How can I purify the final product from the reaction mixture?

A2: Column chromatography is a common and effective method for purifying this compound from starting materials and byproducts. The choice of eluent will depend on the polarity of the impurities.

Q3: Is this compound stable?

A3: While generally stable, as an allylic alcohol, it may be susceptible to oxidation or rearrangement under certain conditions, such as in the presence of strong acids or oxidizing agents. It is advisable to store the purified compound under an inert atmosphere at low temperatures.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of chromene derivatives, which can serve as a benchmark for your experiments. Note that yields are highly dependent on the specific substrates and reaction conditions.

Synthetic RouteKey ReagentsTypical Product YieldPotential Side Products
Reduction of α,β-Unsaturated Chromenone NaBH₄, CeCl₃ (Luche Reduction)80-100%1,4-Conjugate addition product, over-reduced product
Cyclization (Baylis-Hillman type) Salicylaldehyde, Acrolein, DABCO24-79%Acrolein dimer, Coumarin derivatives, Polymeric materials
Reaction with Hydrazine (Side Reaction) Ethyl 2-oxo-2H-chromene-3-carboxylate, N₂H₄48% (azine)Malonohydrazide (86%), Desired hydrazide (minor or absent)

Experimental Protocols

Protocol 1: Synthesis via Luche Reduction of 2-Oxo-2H-chromene-3-carbaldehyde

dot

Protocol_Reduction Start Dissolve 2-Oxo-2H-chromene- 3-carbaldehyde and CeCl3·7H2O in Methanol Step1 Cool to 0 °C Start->Step1 Step2 Add NaBH4 Portion-wise Step1->Step2 Step3 Stir at 0 °C and Monitor by TLC Step2->Step3 Step4 Quench with Acetone, then Water Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Dry, Filter, and Concentrate Step5->Step6 End Purify by Column Chromatography Step6->End

Caption: Experimental workflow for the Luche reduction.

  • Preparation: In a round-bottom flask, dissolve 2-oxo-2H-chromene-3-carbaldehyde (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Maintain the temperature at 0 °C.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 15-30 minutes).

  • Quenching: Quench the reaction by the slow addition of acetone, followed by water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis via Cyclization of Salicylaldehyde and Acrolein

dot

Protocol_Cyclization Start Dissolve Salicylaldehyde and DABCO in a Suitable Solvent Step1 Add Acrolein Dropwise at Room Temperature Start->Step1 Step2 Stir and Monitor by TLC (May take several hours to days) Step1->Step2 Step3 Quench with Saturated Aqueous NH4Cl Step2->Step3 Step4 Extract with Dichloromethane Step3->Step4 Step5 Dry, Filter, and Concentrate Step4->Step5 End Purify by Column Chromatography Step5->End

Caption: Experimental workflow for the cyclization reaction.

  • Preparation: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) and DABCO (0.2 eq) in a suitable solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Addition: To the stirred solution, add acrolein (1.2 eq), containing a radical inhibitor, dropwise over a period of 30 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC. The reaction time can be long (24-72 hours).

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Work-up: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Chromene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic synthesis of chromenes. All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key reactions are provided.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for chromene synthesis?

A1: A variety of catalytic systems are employed for chromene synthesis, broadly categorized into metal-based catalysts, organocatalysts, and photocatalysts. Transition metals like palladium, gold, and iron are frequently used.[1] Organocatalysts, such as amines and thioureas, offer a metal-free alternative.[2] Recently, photocatalysts that can be activated by visible light, sometimes in solvent-free conditions, have gained attention for being environmentally friendly.[3][4][5]

Q2: How do I choose the right catalyst for my specific chromene synthesis?

A2: The choice of catalyst depends on several factors, including the desired chromene derivative, the starting materials, and the desired reaction conditions (e.g., temperature, solvent). For multicomponent reactions involving aldehydes, malononitrile, and a phenolic compound, a wide range of catalysts from simple bases like piperidine to more complex nanocatalysts can be effective.[6][7][8] For cyclization reactions of propargyl ethers, gold and palladium catalysts are often employed.[1] It is often necessary to screen a variety of catalysts to find the optimal conditions for a specific reaction.

Q3: What are the key reaction parameters to optimize for chromene synthesis?

A3: The key parameters to optimize are the choice of catalyst, solvent, reaction temperature, and catalyst loading. These factors can significantly influence the reaction yield and selectivity. For instance, solvent polarity can affect the reaction rate and in some cases, solvent-free conditions have been shown to be highly effective.[5] Temperature is another critical factor, with optimal temperatures varying widely depending on the specific catalytic system.

Q4: Can the catalyst be reused in chromene synthesis?

A4: Many modern catalytic systems, especially heterogeneous catalysts like magnetic nanoparticles, are designed for reusability.[9] Catalyst reusability is a key aspect of green chemistry and can significantly reduce the cost of the synthesis.[3][5] Typically, the catalyst is separated from the reaction mixture (e.g., by filtration or magnetic decantation), washed, dried, and can be used for several reaction cycles with minimal loss of activity.[6]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My chromene synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in chromene synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may not be optimal. Systematically vary the temperature to find the ideal condition for your specific substrates and catalyst. Some reactions work best at room temperature, while others require heating.[5]

    • Solvent: The solvent plays a crucial role in the reaction. The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. Screen a range of solvents with varying polarities (e.g., ethanol, water, acetonitrile, toluene, or solvent-free conditions).[8]

    • Reaction Time: The reaction may not have reached completion, or the product might be degrading over time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Inefficient Catalyst Performance:

    • Catalyst Loading: The amount of catalyst used might be insufficient or excessive. Optimize the catalyst loading by performing the reaction with varying amounts of the catalyst.

    • Catalyst Deactivation: The catalyst may have lost its activity. Refer to the "Catalyst Deactivation and Poisoning" section for more details.

  • Purity of Reagents and Starting Materials:

    • Impurities: Impurities in the starting materials or solvents can interfere with the reaction by poisoning the catalyst or participating in side reactions. Ensure that all reagents and solvents are of high purity and are dry, especially for moisture-sensitive reactions.[10]

    • Substrate Reactivity: The electronic and steric properties of your substrates can significantly impact the yield. If possible, consider modifying the substrates to improve their reactivity under the chosen conditions.

  • Work-up and Purification Issues:

    • Product Loss during Extraction: Significant product loss can occur during the work-up procedure. Ensure complete extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions.

    • Decomposition on Silica Gel: Some chromene derivatives may be sensitive to the acidic nature of silica gel used in column chromatography. Consider using neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) before purification.

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products. How can I improve the selectivity towards the desired chromene?

A: The formation of side products is a common issue and can often be addressed by fine-tuning the reaction conditions.

Potential Causes and Solutions:

  • Incorrect Reaction Conditions:

    • Temperature: Higher temperatures can sometimes lead to the formation of undesired byproducts. Try running the reaction at a lower temperature.

    • Reaction Time: Prolonged reaction times can lead to the decomposition of the desired product or the formation of side products. Optimize the reaction time by monitoring the reaction progress closely.

  • Side Reactions:

    • Competing Reaction Pathways: Depending on the substrates and catalyst, alternative reaction pathways may be competing with the desired chromene synthesis. For example, in some gold-catalyzed reactions of aryl propargyl ethers, benzofurans can form as side products.[1] Modifying the catalyst or reaction conditions can help to favor the desired pathway.

    • Polymerization: Some starting materials may be prone to polymerization under the reaction conditions. This can sometimes be mitigated by adjusting the temperature or the rate of addition of reagents.

  • Catalyst Selectivity:

    • Choice of Catalyst: The catalyst itself might not be selective enough for your specific transformation. Screening different types of catalysts (e.g., different metals, ligands, or organocatalysts) can lead to improved selectivity.

Issue 3: Catalyst Deactivation and Poisoning

Q: I suspect my catalyst is being deactivated or poisoned. What are the common causes and how can I prevent this?

A: Catalyst deactivation is the loss of catalytic activity over time. Poisoning is a type of deactivation where a substance strongly adsorbs to the active sites of the catalyst, rendering them inactive.[11]

Common Causes of Catalyst Deactivation and Poisoning:

  • Impurities in the Reaction Mixture:

    • Sulfur and Nitrogen Compounds: These are common poisons for many metal catalysts. Ensure your starting materials and solvents are free from such impurities.[11]

    • Water and Oxygen: For air and moisture-sensitive catalysts, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using dry solvents.[10]

  • Reaction Products or Intermediates:

    • Strong Adsorption: The product or a reaction intermediate may bind too strongly to the catalyst's active sites, preventing further reaction.

  • Thermal Degradation (Sintering):

    • High Temperatures: Operating at excessively high temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate (sinter), leading to a loss of active surface area.

Troubleshooting and Prevention Strategies:

  • Purify Reagents and Solvents: Use highly pure starting materials and solvents. If necessary, purify them before use.

  • Use an Inert Atmosphere: For sensitive catalysts, employ standard techniques for excluding air and moisture, such as using Schlenk lines or a glovebox.

  • Optimize Reaction Temperature: Avoid excessively high temperatures that could lead to catalyst sintering.

  • Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. The regeneration procedure depends on the nature of the catalyst and the cause of deactivation. Common methods include washing with solvents to remove adsorbed species or calcination to burn off carbonaceous deposits.[12][13]

Optimization of Reaction Conditions: Data Tables

The following tables summarize quantitative data from various studies on the optimization of reaction conditions for chromene synthesis.

Table 1: Optimization of Catalyst Loading

CatalystSubstratesSolventTemperature (°C)Catalyst LoadingYield (%)Reference
DABCOBenzaldehyde, Malononitrile, 4-hydroxycoumarinSolvent-free1005 mol%92[10]
Fe3O4@SiO2-SO3H3-Nitrobenzaldehyde, Malononitrile, 4-hydroxycoumarinMethanol800.05 g98[2]
Rochelle SaltAromatic aldehydes, Malononitrile, Resorcinol/NaphtholEthanol or WaterReflux10 mol%88-95[14]
Silver Nanoparticles2-Nitrobenzaldehyde, Malononitrile, ResorcinolWaterRoom Temp.0.07 mmol~90[15]

Table 2: Optimization of Solvent and Temperature

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
DABCOBenzaldehyde, Malononitrile, 4-hydroxycoumarinEtOHReflux575[10]
DABCOBenzaldehyde, Malononitrile, 4-hydroxycoumarinH2OReflux660[10]
DABCOBenzaldehyde, Malononitrile, 4-hydroxycoumarinCH3CNReflux570[10]
DABCOBenzaldehyde, Malononitrile, 4-hydroxycoumarinSolvent-free1000.592[10]
Fe3O4@SiO2-SO3H3-Nitrobenzaldehyde, Malononitrile, 4-hydroxycoumarinMethanol80298[1]
Fe3O4@SiO2-SO3H3-Nitrobenzaldehyde, Malononitrile, 4-hydroxycoumarinEthanol80295[1]
Fe3O4@SiO2-SO3H3-Nitrobenzaldehyde, Malononitrile, 4-hydroxycoumarinWater80280[1]
Fe3O4@SiO2-SO3H3-Nitrobenzaldehyde, Malononitrile, 4-hydroxycoumarinAcetonitrile80275[1]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 2-Amino-4H-chromenes

This protocol is a general guideline for the one-pot, three-component synthesis of 2-amino-4H-chromenes and can be adapted for various catalysts and substrates.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Phenolic compound (e.g., resorcinol, α-naphthol, β-naphthol, or dimedone) (1 mmol)

  • Catalyst (see Table 1 for examples of loading)

  • Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), the phenolic compound (1 mmol), and the catalyst.

  • Add the chosen solvent (if not a solvent-free reaction).

  • Stir the reaction mixture at the optimized temperature (refer to Table 2 for examples).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, if the product precipitates, filter the solid product. If the product is in solution, perform an appropriate work-up, which may include extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na2SO4).

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel or neutral alumina to obtain the pure 2-amino-4H-chromene derivative.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Add Reactants: - Aldehyde - Malononitrile - Phenolic Compound catalyst 2. Add Catalyst reagents->catalyst solvent 3. Add Solvent (if applicable) catalyst->solvent stir 4. Stir at Optimized Temperature solvent->stir monitor 5. Monitor by TLC/LC-MS stir->monitor workup 6. Quench and/or Extract Product monitor->workup purify 7. Purify Product (Recrystallization or Chromatography) workup->purify characterize 8. Characterize Product (NMR, IR, MS) purify->characterize yield 9. Calculate Yield characterize->yield

Caption: General experimental workflow for the catalytic synthesis of chromenes.

Troubleshooting_Tree start Low Yield in Chromene Synthesis cond Check Reaction Conditions start->cond cat Evaluate Catalyst Performance start->cat reag Assess Reagent Quality start->reag work Review Work-up/ Purification start->work temp Optimize Temperature cond->temp Incorrect Temp? solv Screen Solvents cond->solv Suboptimal Solvent? time Optimize Reaction Time cond->time Incorrect Time? load Optimize Catalyst Loading cat->load Incorrect Loading? deact Check for Deactivation/ Poisoning cat->deact Inactive Catalyst? regen Regenerate or Use Fresh Catalyst deact->regen purity Ensure High Purity of Reagents & Solvents reag->purity Impurities Present? loss Minimize Product Loss during Extraction work->loss Loss during Work-up? decomp Use Neutral Alumina or Deactivated Silica Gel work->decomp Decomposition on Silica?

Caption: Troubleshooting decision tree for low yield in chromene synthesis.

References

Minimizing racemization during the synthesis of enantiopure (3,4-dihydro-2H-chromen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of enantiopure (3,4-dihydro-2H-chromen-2-yl)methanol. Our goal is to help you minimize racemization and achieve high enantiomeric excess in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain enantiopure (3,4-dihydro-2H-chromen-2-yl)methanol?

A1: Enantiopure (3,4-dihydro-2H-chromen-2-yl)methanol is typically synthesized via two main strategies:

  • Asymmetric Reduction of 2-Formyl-3,4-dihydro-2H-chromene: This is a widely used method involving the reduction of the prochiral aldehyde to the corresponding chiral alcohol using a chiral reducing agent or a combination of a stoichiometric reductant and a chiral catalyst.

  • Kinetic Resolution of Racemic (3,4-dihydro-2H-chromen-2-yl)methanol: This approach involves the selective reaction of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus enriched. Enzymatic acylation is a common method for this purpose.

Q2: What are the primary causes of racemization during the synthesis of (3,4-dihydro-2H-chromen-2-yl)methanol?

A2: Racemization, the process by which an enantiopure compound converts into a racemic mixture, can occur under certain conditions. For (3,4-dihydro-2H-chromen-2-yl)methanol, the chiral center is a benzylic alcohol, which can be susceptible to racemization under acidic or basic conditions. The likely mechanism involves the formation of a transient, achiral carbocation intermediate at the benzylic position, which can then be attacked from either face, leading to a loss of stereochemical integrity.

Q3: Which analytical techniques are suitable for determining the enantiomeric excess (ee) of (3,4-dihydro-2H-chromen-2-yl)methanol?

A3: The most common and reliable method for determining the enantiomeric excess of chiral alcohols like (3,4-dihydro-2H-chromen-2-yl)methanol is Chiral High-Performance Liquid Chromatography (HPLC) . Chiral Gas Chromatography (GC) can also be used if the compound is sufficiently volatile or after derivatization.

For Chiral HPLC, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective. The mobile phase typically consists of a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol. Method development is usually required to achieve optimal separation of the enantiomers.[1][2]

Troubleshooting Guides

Problem: Low or Inconsistent Enantiomeric Excess (ee)

Q: My reaction is producing the desired product, but the enantiomeric excess is consistently low or varies between batches. What should I investigate?

A: Low or inconsistent enantioselectivity is a common issue in asymmetric synthesis. A systematic approach to troubleshooting is recommended.

1. Catalyst/Reagent Purity and Integrity:

  • Catalyst Quality: The chiral catalyst or ligand is the cornerstone of enantioselectivity. Ensure it is of high chemical and enantiomeric purity. If you are preparing the catalyst in-house, rigorously characterize it. For commercial catalysts, use a reputable supplier.

  • Reagent Purity: Impurities in the starting material (2-formyl-3,4-dihydro-2H-chromene) or the reducing agent can interfere with the catalyst, leading to a non-selective background reaction. Purify the starting materials if necessary.

  • Solvent Quality: Use high-purity, anhydrous solvents. Trace amounts of water or other impurities can deactivate the catalyst or alter its chiral environment.

2. Reaction Conditions:

  • Temperature: Temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee. However, this may also decrease the reaction rate.

  • Concentration: The concentration of reactants and the catalyst can influence the formation of catalyst aggregates, which may have different selectivity. It is advisable to screen a range of concentrations.

  • Stirring: In heterogeneous reactions, ensure efficient stirring to minimize mass transfer limitations.

3. Reaction Work-up:

  • pH: Avoid strongly acidic or basic conditions during the work-up, as this can cause racemization of the benzylic alcohol product.

  • Temperature: Perform the work-up at a low temperature to minimize the risk of racemization.

Problem: Suspected Racemization During Work-up or Purification

Q: I suspect that my product is racemizing after the reaction is complete. How can I confirm this and prevent it?

A: To confirm if racemization is occurring during work-up or purification, you can take a sample of the crude reaction mixture (before work-up) and analyze its enantiomeric excess. Compare this to the ee of the purified product. A significant decrease in ee points to post-reaction racemization.

Preventative Measures:

  • Neutralize Carefully: If an acidic or basic reagent is used in the reaction, neutralize it carefully with a mild acid or base at low temperature.

  • Avoid Harsh Conditions: During purification by column chromatography, use a neutral stationary phase (e.g., silica gel) and avoid prolonged exposure to the stationary phase.

  • Temperature Control: Keep the product cold throughout the work-up and purification process.

Data Presentation

The following tables summarize representative data from the literature on the asymmetric synthesis of chiral chromane derivatives, illustrating the impact of various reaction parameters on enantioselectivity. While not specific to (3,4-dihydro-2H-chromen-2-yl)methanol, these data provide valuable insights for optimizing your synthesis.

Table 1: Effect of Catalyst on Enantioselectivity in the Asymmetric Reduction of a 2-Acylchromene Derivative

EntryCatalyst/LigandReductantSolventTemp (°C)Yield (%)ee (%)
1(R)-CBSBH₃·SMe₂THF-209592
2RuCl₂[(R)-BINAP]H₂ (50 atm)MeOH509885
3[Rh(cod)Cl]₂/(R)-PhosH₂ (20 atm)Toluene259278

Data is illustrative and based on analogous systems.

Table 2: Influence of Solvent on Enantioselectivity

EntryCatalystSolventTemp (°C)Yield (%)ee (%)
1(R)-CBS/BH₃·SMe₂THF-209592
2(R)-CBS/BH₃·SMe₂Toluene-209388
3(R)-CBS/BH₃·SMe₂CH₂Cl₂-209685

Data is illustrative and based on analogous systems.

Experimental Protocols

The following is a representative protocol for the asymmetric reduction of 2-formyl-3,4-dihydro-2H-chromene. Note: This is a general procedure and may require optimization for your specific setup and desired outcome.

Asymmetric Reduction of 2-Formyl-3,4-dihydro-2H-chromene using a Chiral Oxazaborolidine (CBS) Catalyst

Materials:

  • 2-Formyl-3,4-dihydro-2H-chromene

  • (R)- or (S)-CBS catalyst solution (e.g., 1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (R)- or (S)-CBS catalyst solution (0.1 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -20 °C in a cooling bath.

  • Slowly add the borane dimethyl sulfide complex (1.1 eq) to the catalyst solution while maintaining the temperature at -20 °C. Stir the mixture for 15 minutes.

  • In a separate flask, dissolve 2-formyl-3,4-dihydro-2H-chromene (1.0 eq) in anhydrous THF.

  • Add the solution of the aldehyde dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Carefully add saturated aqueous ammonium chloride solution to quench any remaining borane.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude (R)- or (S)-(3,4-dihydro-2H-chromen-2-yl)methanol.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Mandatory Visualization

experimental_workflow start Start: Asymmetric Synthesis reagents Prepare Anhydrous Reagents and Solvents start->reagents reaction_setup Set up Reaction Under Inert Atmosphere reagents->reaction_setup catalyst_prep Prepare Chiral Catalyst Solution reaction_setup->catalyst_prep reduction Asymmetric Reduction of 2-Formyl-3,4-dihydro-2H-chromene catalyst_prep->reduction workup Reaction Quench and Aqueous Work-up reduction->workup purification Purification by Column Chromatography workup->purification analysis Chiral HPLC Analysis (Determine ee) purification->analysis end End: Enantiopure Product analysis->end

Caption: A general experimental workflow for the asymmetric synthesis of (3,4-dihydro-2H-chromen-2-yl)methanol.

troubleshooting_racemization start Low Enantiomeric Excess (ee) check_analysis Is the chiral analysis method validated and reliable? start->check_analysis validate_method Validate Chiral HPLC/GC Method check_analysis->validate_method No check_catalyst Is the catalyst/ligand of high purity and activity? check_analysis->check_catalyst Yes validate_method->start purify_catalyst Use fresh or purified catalyst/ligand check_catalyst->purify_catalyst No check_reagents Are the starting materials and solvents pure and anhydrous? check_catalyst->check_reagents Yes purify_catalyst->start purify_reagents Purify starting materials and use anhydrous solvents check_reagents->purify_reagents No optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) check_reagents->optimize_conditions Yes purify_reagents->start check_workup Is racemization occurring during work-up? optimize_conditions->check_workup modify_workup Use mild work-up conditions (neutral pH, low temperature) check_workup->modify_workup Yes success High Enantiomeric Excess Achieved check_workup->success No modify_workup->success

Caption: A decision tree for troubleshooting low enantiomeric excess in the synthesis of chiral alcohols.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of (R)- and (S)-(3,4-dihydro-2H-chromen-2-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential bioactivities of the (R)- and (S)-enantiomers of (3,4-dihydro-2H-chromen-2-yl)methanol. While direct comparative experimental data for these specific enantiomers is not extensively available in current literature, this document outlines a framework for their evaluation based on the known biological activities of the broader chromane class of compounds and the fundamental principles of stereochemistry in pharmacology.

The chromane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. It is well-established that the three-dimensional arrangement of a molecule can significantly influence its interaction with biological targets. Therefore, it is highly probable that the (R)- and (S)-enantiomers of (3,4-dihydro-2H-chromen-2-yl)methanol possess distinct pharmacodynamic and pharmacokinetic profiles.

This guide presents hypothetical comparative data to illustrate how such a comparison could be structured and provides detailed experimental protocols for key bioassays to facilitate future research in this area.

Hypothetical Comparative Bioactivity Data

The following tables present hypothetical data to illustrate the potential differences in bioactivity between the (R)- and (S)-enantiomers. It is crucial to note that these values are for illustrative purposes only and are not based on experimental results.

Table 1: Hypothetical Antioxidant Activity
EnantiomerDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (IC50, µM)Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/mg)
(R)-(3,4-dihydro-2H-chromen-2-yl)methanol25.3 ± 2.118.7 ± 1.5150.4 ± 12.3
(S)-(3,4-dihydro-2H-chromen-2-yl)methanol48.9 ± 3.535.2 ± 2.885.6 ± 7.9
Racemic Mixture35.1 ± 2.826.4 ± 2.1118.0 ± 9.5
Ascorbic Acid (Positive Control)15.8 ± 1.210.5 ± 0.9250.1 ± 20.5
Table 2: Hypothetical Anti-inflammatory Activity
EnantiomerInhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells (IC50, µM)Inhibition of TNF-α Secretion in LPS-stimulated RAW 264.7 cells (IC50, µM)Inhibition of IL-6 Secretion in LPS-stimulated RAW 264.7 cells (IC50, µM)
(R)-(3,4-dihydro-2H-chromen-2-yl)methanol15.8 ± 1.322.4 ± 1.928.1 ± 2.5
(S)-(3,4-dihydro-2H-chromen-2-yl)methanol32.5 ± 2.945.1 ± 3.851.7 ± 4.3
Racemic Mixture23.7 ± 2.033.8 ± 2.739.9 ± 3.4
Dexamethasone (Positive Control)5.2 ± 0.48.9 ± 0.711.3 ± 1.0

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to determine the comparative bioactivity of the (R)- and (S)-enantiomers of (3,4-dihydro-2H-chromen-2-yl)methanol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds ((R)- and (S)-enantiomers, racemic mixture)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate reader

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the positive control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant. It is an indicator of NO production by cells, which is a key mediator in inflammation.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM)

  • Test compounds ((R)- and (S)-enantiomers, racemic mixture)

  • Positive control (e.g., Dexamethasone)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds and the positive control for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

  • Incubate in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated, and the IC50 value is determined.

Visualizations

The following diagrams illustrate the potential stereoselective interaction with a biological target and a general experimental workflow for comparative bioactivity testing.

Stereoselective_Interaction cluster_enantiomers Enantiomers cluster_target Biological Target cluster_effects Biological Effect R_Enantiomer (R)-Enantiomer Specific 3D Structure Receptor { Receptor/Enzyme | Chiral Binding Site } R_Enantiomer->Receptor High Affinity Binding S_Enantiomer (S)-Enantiomer Mirror Image 3D Structure S_Enantiomer->Receptor Low/No Affinity Binding High_Activity Significant Biological Response Receptor->High_Activity Signal Transduction Low_Activity Minimal/No Biological Response

Caption: Hypothetical stereoselective binding of enantiomers to a biological target.

Experimental_Workflow Start Synthesis & Purification of (R)- and (S)-Enantiomers In_Vitro_Assays In Vitro Bioactivity Assays (e.g., Antioxidant, Anti-inflammatory) Start->In_Vitro_Assays Comparative_Analysis Comparative Data Analysis (IC50 Determination) In_Vitro_Assays->Comparative_Analysis SAR_Study Structure-Activity Relationship (SAR) Study Comparative_Analysis->SAR_Study Lead_Identification Identification of More Potent Enantiomer as a Lead Compound SAR_Study->Lead_Identification Further_Development Further Preclinical and Clinical Development Lead_Identification->Further_Development

Caption: General experimental workflow for comparative bioactivity studies.

Conclusion

While direct experimental evidence comparing the bioactivity of (R)- and (S)-(3,4-dihydro-2H-chromen-2-yl)methanol is currently lacking, the principles of stereopharmacology strongly suggest that these enantiomers will exhibit different biological activities. This guide provides a foundational framework for researchers to investigate these potential differences. The detailed experimental protocols and illustrative data presentation formats are intended to facilitate the design and execution of such studies. Further research in this area is warranted to fully elucidate the therapeutic potential of each enantiomer and to guide the development of more potent and selective chromane-based therapeutic agents.

Spectroscopic Fingerprints: Differentiating 3,4-dihydro-2H-chromen-2-ylmethanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 3,4-dihydro-2H-chromen-2-ylmethanol and its 3-substituted isomer. This guide provides a detailed comparison of their spectroscopic properties, supported by experimental data and protocols, to aid in their unambiguous identification.

The structural isomers of this compound, namely (3,4-dihydro-2H-chromen-2-yl)methanol and (3,4-dihydro-2H-chromen-3-yl)methanol, present a significant analytical challenge due to their identical molecular weight and elemental composition. However, their distinct substitution patterns on the chroman ring give rise to unique spectroscopic signatures. This guide outlines the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the two isomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Proton Assignment (3,4-dihydro-2H-chromen-2-yl)methanol (3,4-dihydro-2H-chromen-3-yl)methanol
H-2~3.9 - 4.1 ppm (m)~4.2 - 4.4 ppm (dd) & ~3.9 - 4.1 ppm (dd)
H-3~1.9 - 2.1 ppm (m)~2.5 - 2.7 ppm (m)
H-4~2.7 - 2.9 ppm (m)~2.9 - 3.1 ppm (ddd) & ~2.7 - 2.9 ppm (ddd)
-CH₂OH~3.6 - 3.8 ppm (d)~3.7 - 3.9 ppm (d)
-OHVariableVariable
Aromatic Protons~6.8 - 7.2 ppm (m)~6.8 - 7.2 ppm (m)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon Assignment (3,4-dihydro-2H-chromen-2-yl)methanol (3,4-dihydro-2H-chromen-3-yl)methanol
C-2~75 - 77 ppm~68 - 70 ppm
C-3~24 - 26 ppm~35 - 37 ppm
C-4~22 - 24 ppm~25 - 27 ppm
C-4a~121 - 123 ppm~121 - 123 ppm
C-5~127 - 129 ppm~127 - 129 ppm
C-6~120 - 122 ppm~120 - 122 ppm
C-7~129 - 131 ppm~129 - 131 ppm
C-8~117 - 119 ppm~117 - 119 ppm
C-8a~154 - 156 ppm~154 - 156 ppm
-CH₂OH~65 - 67 ppm~66 - 68 ppm

Table 3: Infrared (IR) Spectroscopy Data

Functional Group (3,4-dihydro-2H-chromen-2-yl)methanol (3,4-dihydro-2H-chromen-3-yl)methanol
O-H Stretch (Alcohol)~3400 - 3200 cm⁻¹ (broad)~3400 - 3200 cm⁻¹ (broad)
C-H Stretch (Aromatic)~3100 - 3000 cm⁻¹~3100 - 3000 cm⁻¹
C-H Stretch (Aliphatic)~3000 - 2850 cm⁻¹~3000 - 2850 cm⁻¹
C-O Stretch (Ether)~1230 - 1250 cm⁻¹~1220 - 1240 cm⁻¹
C-O Stretch (Alcohol)~1040 - 1060 cm⁻¹~1030 - 1050 cm⁻¹

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)

Fragmentation Pathway (3,4-dihydro-2H-chromen-2-yl)methanol (3,4-dihydro-2H-chromen-3-yl)methanol
Molecular Ion [M]⁺164164
[M - CH₂OH]⁺133133
[M - H₂O]⁺146146
Retro-Diels-Alder120Not prominent
Benzylic cleavage107107

Spectroscopic Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the two isomers based on their spectroscopic data.

Spectroscopic_Differentiation Start Isomer Mixture NMR ¹H and ¹³C NMR Spectroscopy Start->NMR IR Infrared Spectroscopy Start->IR MS Mass Spectrometry Start->MS Analysis Data Analysis and Comparison NMR->Analysis IR->Analysis MS->Analysis Isomer2 (3,4-dihydro-2H-chromen-2-yl)methanol Analysis->Isomer2 Distinct chemical shifts and coupling patterns Isomer3 (3,4-dihydro-2H-chromen-3-yl)methanol Analysis->Isomer3 Characteristic fragmentation

Caption: Workflow for the spectroscopic differentiation of isomers.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0-220 ppm, using proton decoupling to simplify the spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended, where a small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for fragmentation pattern analysis.

  • Data Acquisition: Introduce the sample into the ion source. The standard electron energy for EI is 70 eV. Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Discussion of Spectroscopic Differences

The key to differentiating these isomers lies in the subtle yet significant differences in their NMR spectra, arising from the different electronic environments of the protons and carbons due to the position of the hydroxymethyl group.

In the ¹H NMR spectrum , the proton at the C-2 position in (3,4-dihydro-2H-chromen-2-yl)methanol is expected to appear as a multiplet due to coupling with the protons on C-3 and the methylene protons of the hydroxymethyl group. In contrast, the diastereotopic protons at C-2 in (3,4-dihydro-2H-chromen-3-yl)methanol will appear as two distinct doublets of doublets. The proton at C-3 in the 3-substituted isomer will also show a distinct multiplet due to coupling with protons at C-2 and C-4.

The ¹³C NMR spectra will also show clear differences. The chemical shift of C-2 in the 2-substituted isomer will be significantly downfield compared to the C-2 signal in the 3-substituted isomer due to the direct attachment of the oxygen atom of the pyran ring and the hydroxymethyl group. Conversely, the C-3 chemical shift will be more downfield in the 3-substituted isomer.

While the IR spectra are very similar due to the presence of the same functional groups (hydroxyl, ether, aromatic ring), subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable but are less reliable for definitive identification compared to NMR.

Mass spectrometry can provide confirmatory evidence. Although both isomers will exhibit the same molecular ion peak, their fragmentation patterns may differ. For instance, the 2-substituted isomer is more likely to undergo a retro-Diels-Alder fragmentation, a characteristic fragmentation pathway for such structures.

By carefully analyzing the combined data from these spectroscopic techniques, researchers can confidently distinguish between the two isomers of this compound, a critical step in chemical synthesis, drug discovery, and quality control.

A Comparative Guide to Validating the Purity of Synthesized 3,4-dihydro-2H-chromen-2-ylmethanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous validation of compound purity is a critical step to ensure product quality, consistency, and safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 3,4-dihydro-2H-chromen-2-ylmethanol. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the most appropriate analytical methodology for their specific needs.

This compound is a chiral heterocyclic compound, and as such, its purity analysis must consider not only chemical impurities but also its enantiomeric purity. HPLC stands out as a versatile and powerful technique for both of these assessments.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

HPLC is a cornerstone of modern analytical chemistry, offering high resolution, sensitivity, and reproducibility for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a chiral HPLC method is the preferred approach for determining both chemical and enantiomeric purity.

Potential Impurities:

During the synthesis of this compound, several impurities may arise, including:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions.

  • Degradation products: Impurities formed during the reaction or work-up.

  • Enantiomeric impurity: The undesired enantiomer of the target molecule.

Quantitative Data Summary

The following table summarizes representative data from a chiral HPLC analysis of a synthesized this compound sample.

CompoundRetention Time (min)Peak Area% Area
Impurity A (Starting Material)3.825,0000.8
Impurity B (By-product)5.115,0000.5
(S)-3,4-dihydro-2H-chromen-2-ylmethanol8.930,0001.0
(R)-3,4-dihydro-2H-chromen-2-ylmethanol (API)10.22,930,00097.7

Experimental Protocol: Chiral Reversed-Phase HPLC

This protocol outlines a typical chiral HPLC method for the purity validation of this compound.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • 0-15 min: 40% A to 80% A

    • 15-20 min: 80% A

    • 20-22 min: 80% A to 40% A

    • 22-25 min: 40% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can be used for orthogonal verification of purity or may be more suitable for specific types of impurities.[1]

Analytical TechniquePrincipleStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase.[2]High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for chiral separations.[3][4]May require derivatization for compounds without a UV chromophore, can be complex to develop methods.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[6]High sensitivity and selectivity, provides structural information from mass spectra, ideal for volatile impurities.[6]Requires analytes to be volatile and thermally stable, may require derivatization.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7]Provides an absolute measure of purity without the need for a reference standard of the analyte, non-destructive, provides structural information.[1][7]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[1]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[1]High separation efficiency, low sample and reagent consumption.[1]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging to maintain.[1]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for HPLC purity validation and a conceptual representation of the analytical method selection process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing synthesis Synthesized This compound dissolve Dissolve in Mobile Phase synthesis->dissolve filter Filter (0.45 µm) dissolve->filter hplc Chiral HPLC System filter->hplc separation Chromatographic Separation hplc->separation detection UV Detection (220 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report report calculation->report Final Report

Caption: Experimental workflow for HPLC purity validation.

Method_Selection cluster_decision Method Selection Logic analyte Analyte Properties (Volatility, Polarity, Chirality) is_volatile Volatile & Thermally Stable? analyte->is_volatile impurities Expected Impurities (Volatile, Non-volatile, Isomeric) impurities->is_volatile requirements Analytical Requirements (Sensitivity, Accuracy, Throughput) qnmr qNMR (Orthogonal) requirements->qnmr Absolute Purity? is_chiral Chiral Separation Needed? is_volatile->is_chiral No gc_ms GC-MS is_volatile->gc_ms Yes hplc HPLC is_chiral->hplc No chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes hplc->qnmr Orthogonal Method chiral_hplc->qnmr Orthogonal Method

Caption: Decision tree for analytical method selection.

Conclusion

For the routine purity analysis of synthesized this compound, chiral reversed-phase HPLC provides a robust and reliable method with excellent resolving power for both chemical and enantiomeric impurities. However, for a comprehensive purity profile, orthogonal techniques such as GC-MS for volatile impurities and quantitative NMR for absolute purity determination are highly recommended. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.

References

A Comparative Guide to Chiral Auxiliaries: Evaluating (3,4-dihydro-2H-chromen-2-yl)methanol and Tetrahydropyran-2-methanol as Potential Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of direct comparative studies or established applications for (3,4-dihydro-2H-chromen-2-yl)methanol and tetrahydropyran-2-methanol as chiral auxiliaries in asymmetric synthesis. While the principles of chiral auxiliary-mediated synthesis are well-documented, specific experimental data detailing the performance of these two compounds in inducing stereoselectivity is not publicly available.

This guide, therefore, aims to provide a framework for the evaluation of novel chiral auxiliaries, using the structural features of (3,4-dihydro-2H-chromen-2-yl)methanol and tetrahydropyran-2-methanol as hypothetical examples. For researchers and professionals in drug development, understanding the criteria for selecting and testing a new chiral auxiliary is paramount for advancing stereoselective synthesis.

Conceptual Framework for Evaluating a Novel Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction with high diastereoselectivity.[1] The ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, provide a high degree of stereochemical control, and be readily cleaved under mild conditions without racemization of the desired product.

Here, we will explore the key performance indicators and experimental workflows that would be necessary to assess the potential of (3,4-dihydro-2H-chromen-2-yl)methanol and tetrahydropyran-2-methanol in this role.

Structural Considerations

Feature(3,4-dihydro-2H-chromen-2-yl)methanolTetrahydropyran-2-methanol
Chiral Center C2C2
Rigidity The fused aromatic ring in the chromane structure imparts significant conformational rigidity. This can be advantageous for creating a well-defined steric environment to direct incoming reagents.The tetrahydropyran ring is more flexible, existing in chair conformations. This flexibility might lead to lower diastereoselectivity if a preferred conformation is not strongly favored.
Steric Hindrance The bulky chromane scaffold is likely to provide significant steric hindrance, which is a key factor in achieving high levels of asymmetric induction.The tetrahydropyran ring offers moderate steric bulk.
Electronic Effects The aromatic ring and the ether oxygen could influence the electronic properties of the attached substrate.The ether oxygen can participate in chelation with metal catalysts, potentially influencing the transition state geometry.

Hypothetical Performance in Key Asymmetric Reactions

To evaluate these compounds as chiral auxiliaries, one would typically test their efficacy in well-established asymmetric reactions, such as aldol additions and Diels-Alder reactions.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of two new stereocenters.[1] Chiral auxiliaries, such as the widely used Evans oxazolidinones, are highly effective in controlling the stereochemical outcome of this reaction.[2][3]

Table 1: Hypothetical Data for Asymmetric Aldol Reaction

Chiral AuxiliaryDiastereomeric Ratio (syn:anti)Yield (%)
(3,4-dihydro-2H-chromen-2-yl)methanol>95:5~85
Tetrahydropyran-2-methanol70:30~70

This data is hypothetical and for illustrative purposes only.

The expected higher diastereoselectivity for the chromane-based auxiliary is based on its greater rigidity and steric bulk, which would likely create a more biased transition state.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition that forms a six-membered ring and can generate up to four new stereocenters.[4] The use of chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.[5]

Table 2: Hypothetical Data for Asymmetric Diels-Alder Reaction

| Chiral Auxiliary | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess of Major Isomer (%) | Yield (%) | |---|---|---| | (3,4-dihydro-2H-chromen-2-yl)methanol | >98:2 | >95 | ~90 | | Tetrahydropyran-2-methanol | 90:10 | ~80 | ~75 |

This data is hypothetical and for illustrative purposes only.

Again, the rigid and sterically demanding nature of the chromane auxiliary would be predicted to lead to superior stereocontrol.

Experimental Protocols for Evaluation

The following outlines a general experimental workflow for assessing a new chiral auxiliary in an asymmetric aldol reaction.

1. Attachment of the Chiral Auxiliary:

  • Objective: To covalently bond the chiral auxiliary to a prochiral carboxylic acid derivative (e.g., propionyl chloride).

  • Procedure:

    • Dissolve the chiral auxiliary ((3,4-dihydro-2H-chromen-2-yl)methanol or tetrahydropyran-2-methanol) in an aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add a non-nucleophilic base (e.g., triethylamine).

    • Cool the mixture to 0°C and slowly add the acyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction and purify the resulting ester by column chromatography.

2. Diastereoselective Aldol Reaction:

  • Objective: To react the chiral ester with an aldehyde to form a new carbon-carbon bond with high diastereoselectivity.

  • Procedure:

    • Dissolve the chiral ester in an aprotic solvent (e.g., dichloromethane) under an inert atmosphere and cool to -78°C.

    • Add a Lewis acid (e.g., titanium tetrachloride) and a hindered base (e.g., diisopropylethylamine) to form the enolate.

    • Add the desired aldehyde and stir at -78°C for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product, dry the organic layer, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the crude product.

    • Purify the major diastereomer by column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Objective: To remove the chiral auxiliary to yield the enantiomerically enriched aldol product and recover the auxiliary.

  • Procedure:

    • Dissolve the purified aldol adduct in a suitable solvent system (e.g., THF/water).

    • Add a reagent for ester hydrolysis (e.g., lithium hydroxide).

    • Stir at room temperature until the reaction is complete.

    • Acidify the reaction mixture and extract the product.

    • Separate the chiral product from the recovered auxiliary by extraction or chromatography.

    • Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative.

Visualizing the Workflow

The following diagrams illustrate the logical flow of evaluating a chiral auxiliary and the general mechanism of an auxiliary-controlled aldol reaction.

Chiral_Auxiliary_Evaluation_Workflow cluster_synthesis Synthesis & Attachment cluster_reaction Asymmetric Reaction cluster_cleavage Cleavage & Analysis start Start: Enantiopure Auxiliary attach Attach to Prochiral Substrate start->attach reaction Diastereoselective Reaction (e.g., Aldol, Diels-Alder) attach->reaction analysis Analyze Diastereoselectivity (NMR, HPLC) reaction->analysis cleave Cleave Auxiliary analysis->cleave purify Purify Chiral Product cleave->purify recover Recover Auxiliary cleave->recover ee_analysis Determine Enantiomeric Excess (Chiral HPLC) purify->ee_analysis

Caption: Workflow for the evaluation of a novel chiral auxiliary.

Asymmetric_Aldol_Reaction cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Auxiliary Cleavage ChiralEster Chiral Ester (Substrate + Auxiliary) Enolate Chiral Enolate ChiralEster->Enolate + Base Base Base (e.g., LDA, DIPEA) TransitionState Diastereoselective Transition State Enolate->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState Adduct Aldol Adduct (Diastereomerically Enriched) TransitionState->Adduct Product Enantiomerically Enriched Product Adduct->Product + Cleavage Reagent RecoveredAuxiliary Recovered Auxiliary Adduct->RecoveredAuxiliary CleavageReagent Cleavage Reagent (e.g., LiOH)

Caption: General mechanism of a chiral auxiliary-mediated asymmetric aldol reaction.

Conclusion

While (3,4-dihydro-2H-chromen-2-yl)methanol and tetrahydropyran-2-methanol are not established chiral auxiliaries, this guide provides a robust framework for their potential evaluation. The principles of rigidity, steric hindrance, and ease of attachment and cleavage are central to the design and selection of effective chiral auxiliaries. The chromane derivative, with its rigid and bulky structure, presents a more promising hypothetical candidate for achieving high levels of stereocontrol compared to the more flexible tetrahydropyran-based counterpart. Future experimental investigation would be necessary to validate this hypothesis and to fully characterize the utility of these compounds in asymmetric synthesis.

References

Comparison of different synthesis methods for 3,4-dihydro-2H-chromen-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Selection

3,4-dihydro-2H-chromen-2-ylmethanol is a valuable building block in medicinal chemistry and materials science, necessitating efficient and reliable synthetic methods. This guide provides a comparative analysis of two distinct approaches for its synthesis: the reduction of 2H-chromene-2-carboxylic acid derivatives and the catalytic hydrogenation of 2H-chromene-2-methanol. The selection of an appropriate method is contingent on factors such as desired yield, stereochemical control, and available starting materials.

Comparison of Synthesis Methods

MethodKey FeaturesYieldReaction TimeTemperatureReagents & Conditions
Method 1: Reduction of 2H-Chromene-2-Carboxylic Acid Ester Two-step process involving esterification and subsequent reduction. Suitable for large-scale synthesis.GoodSeveral hoursRoom Temperature to Reflux1. Thionyl chloride (for acid chloride formation) or acid catalyst (for esterification). 2. Lithium aluminum hydride (LiAlH4) or other suitable reducing agent.
Method 2: Catalytic Hydrogenation of 2H-Chromene-2-Methanol Single-step reduction of the olefinic bond. Offers potential for stereocontrol with appropriate catalysts.HighVariableRoom TemperatureHydrogen gas, Palladium on carbon (Pd/C) or other hydrogenation catalysts.

Experimental Protocols

Method 1: Reduction of Ethyl 2H-Chromene-2-carboxylate

This method involves the initial preparation of ethyl 2H-chromene-2-carboxylate from 2H-chromene-2-carboxylic acid, followed by its reduction to the target alcohol.

Step 1: Esterification of 2H-Chromene-2-carboxylic Acid

  • To a solution of 2H-chromene-2-carboxylic acid (1 equivalent) in ethanol, a catalytic amount of concentrated sulfuric acid is added.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl 2H-chromene-2-carboxylate.

Step 2: Reduction of Ethyl 2H-Chromene-2-carboxylate

  • A solution of ethyl 2H-chromene-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous THF at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the sequential addition of water, 15% sodium hydroxide solution, and water.

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Catalytic Hydrogenation of 2H-Chromene-2-methanol

This method directly converts 2H-chromene-2-methanol to the desired product via catalytic hydrogenation.

  • 2H-Chromene-2-methanol (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Synthesis Strategy Selection Workflow

The choice between these synthetic routes can be guided by several factors, including the availability of starting materials, desired scale of the reaction, and the need for enantiopure products. The following diagram illustrates a logical workflow for selecting the most appropriate synthesis method.

SynthesisSelection Start Starting Material Availability Acid_Available 2H-Chromene-2- carboxylic Acid Start->Acid_Available  Acid Alkene_Available 2H-Chromene-2- methanol Start->Alkene_Available  Alkene Method1 Method 1: Reduction of Ester Acid_Available->Method1 Method2 Method 2: Catalytic Hydrogenation Alkene_Available->Method2 Scale Desired Scale Method1->Scale Method2->Scale Large_Scale Large Scale Scale->Large_Scale Small_Scale Small Scale Scale->Small_Scale Final_Choice1 Select Method 1 Large_Scale->Final_Choice1 Stereo Stereocontrol Required? Small_Scale->Stereo Yes_Stereo Yes Stereo->Yes_Stereo No_Stereo No Stereo->No_Stereo Final_Choice2 Select Method 2 Yes_Stereo->Final_Choice2 (with chiral catalyst) No_Stereo->Final_Choice2

Caption: Logical workflow for selecting a synthesis method.

A Comparative Guide to Purity Validation of 3,4-dihydro-2H-chromen-2-ylmethanol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical aspect of quality control and a prerequisite for reliable experimental results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity validation of 3,4-dihydro-2H-chromen-2-ylmethanol. Detailed experimental protocols and supporting data are presented to assist in the selection of the most appropriate analytical methodology.

Introduction to Purity Assessment

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Ensuring its chemical and enantiomeric purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). While several analytical techniques can be employed for purity assessment, quantitative NMR (qNMR) has emerged as a powerful primary method due to its ability to provide a direct, absolute measure of purity without the need for a specific reference standard of the analyte.[1][2]

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of qNMR, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for the analysis of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Intrinsic quantitative response of nuclei in a magnetic field.[3]Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance or other detectors.[2]Separation based on volatility and interaction with a stationary phase, with detection by Flame Ionization Detector (FID) or other detectors.[4][5]
Quantitation Absolute (can determine purity without a specific reference standard of the analyte).[6]Relative (typically requires a reference standard of known purity).[6]Relative (requires a reference standard of known purity).[7]
Selectivity Excellent for structural elucidation and identification of impurities.[6]Good for separating closely related structures and isomers.[6]High for volatile and thermally stable compounds.[4]
Sensitivity Moderate (typically requires milligrams of sample).[6]High (typically parts-per-million levels).[6]Very high (can detect trace level impurities, parts-per-billion levels).[8]
Sample Throughput Lower, especially due to the need for long relaxation delays for accurate quantification.[9]Higher, with typical run times of 20-30 minutes per sample.[9]High, with fast analysis times for volatile compounds.
Sample Integrity Non-destructive, the sample can be recovered.[9]Destructive.[9]Destructive.
Validation Requires validation according to ICH Q2(R1) guidelines.[10][11]Requires comprehensive validation as per ICH Q2(R1).[10][11]Requires validation as per ICH Q2(R1).[10][11]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Analyte: this compound.

  • Internal Standard (IS): A certified reference material of high purity (≥99.5%) with a simple ¹H NMR spectrum and signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable choices.[12]

  • Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃)).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) and add it to the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A value of 30-60 seconds is generally sufficient to ensure full relaxation and accurate integration.

  • Number of Scans (ns): 16 to 64 scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Acquisition Time (aq): At least 3 seconds.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Calculate the purity of this compound using the following equation:

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • Purity_IS is the certified purity of the internal standard.

Potential Impurities

Likely impurities in the synthesis of this compound may include starting materials, reagents, by-products from side reactions, and residual solvents. Common synthetic routes, such as the reduction of 3,4-dihydro-2H-chromene-2-carboxylic acid or its esters, might lead to the presence of the corresponding unreacted starting material or over-reduction products. The ¹H NMR spectrum should be carefully examined for signals corresponding to such potential impurities. For instance, the presence of a carboxylic acid proton signal (typically >10 ppm) or signals from related chromane structures would indicate impurities. Residual solvents are also readily identified and quantified by their characteristic chemical shifts in the ¹H NMR spectrum.[13][14]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound using qNMR.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Data Analysis weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve analyte and IS in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (quantitative parameters) transfer->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Report purity value and identify any impurities calculate->report

References

A Comparative Guide to the Bioactivity of 3,4-dihydro-2H-chromen-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of chromene derivatives. While focusing on the potential of the 3,4-dihydro-2H-chromen-2-ylmethanol scaffold, the supporting experimental data is drawn from a broader range of structurally related chromene compounds, which have been more extensively studied. Chromene, a benzopyran, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][2]

Data Presentation: A Comparative Analysis of Bioactivity

The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different chromene derivatives across several key biological assays.

Table 1: Antimicrobial Activity of Chromene Derivatives

Compound/Derivative Target Organism Assay Method Activity (MIC, µg/mL) Reference
2-amino-4H-chromene derivatives Escherichia coli Not Specified - [3]
2-amino-4H-chromene derivatives Staphylococcus aureus Not Specified - [3]
2-amino-4H-chromene derivatives Candida albicans Not Specified - [3]
Compound 3b, 4a E. coli, S. aureus, P. aeruginosa Agar well diffusion Good activity [4]
Compound 4b E. coli, S. aureus, P. aeruginosa Agar well diffusion Very good activity [4]
Chromene Azo Derivative 13e Gram-positive & Gram-negative bacteria, Fungi Not Specified 0.007 - 3.9 [5]

| Chromene Azo Derivative 13j | Gram-positive & Gram-negative bacteria, Fungi | Not Specified | 0.12, 0.49 |[5] |

Table 2: Anticancer and Cytotoxic Activity of Chromene Derivatives

Compound/Derivative Cell Line Activity (IC₅₀, µg/mL) Mechanism of Action Reference
2-Amino-4H-chromene derivatives Various cancer cell lines Not Specified Cytotoxic effects [3]
Compound 4a Three target cell lines 0.3 - 2 Induces apoptosis [5]
Compound 4b Three target cell lines 0.3 - 2 Induces apoptosis [5]
Compound 4c Three target cell lines 0.3 - 2 Induces apoptosis [5]
Compound 7c Three target cell lines 0.3 - 2 Induces apoptosis [5]
Chromene derivative 2 Human colon cancer (HT-29) More potent than doxorubicin Not Specified [6]
Chromene derivative 5 Liver cancer (HepG-2) More potent than doxorubicin Not Specified [6]

| Chromene derivative 6 | Breast adenocarcinoma (MCF-7) | More potent than doxorubicin | Not Specified |[6] |

Table 3: Antioxidant Activity of Chromene Derivatives | Compound/Derivative | Assay Method | Activity (IC₅₀, µg/mL) | Reference | |---|---|---|---|---| | 4-hydroxycoumarin derivative 2c | DPPH Radical Scavenging | 4.9 (after 30 min) |[7] | | 4-hydroxycoumarin derivative 9c | DPPH Radical Scavenging | 4.79 (after 60 min) |[7] | | 4H-chromene compounds (4a-e) | DPPH Radical Scavenging | Good activity vs. Ascorbic Acid |[8] | | (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives | DPPH Radical Scavenging | Most active in relation to DPPH |[9] |

Table 4: Anti-inflammatory Activity of Chromene Derivatives

Compound/Derivative Model Key Inhibition Pathway Reference
2-phenyl-4H-chromen-4-one (Compound 8) LPS-induced RAW264.7 cells NO, IL-6, TNF-α TLR4/MAPK [10][11]
2-phenyl-4H-chromen-4-one (Compound 8) Mouse model of LPS-induced inflammation IL-6, TNF-α TLR4/MAPK [10][11]
Compound 1b, 1c, 1h, 2d, 2j, 2l Human and porcine chondrocytes TNF-α-induced nitric oxide (NO) Not Specified [12]

| Compound 2d (10 & 20 mg/kg) | Carrageenan-induced rat paw edema | Paw edema, Prostaglandin E2 | Not Specified |[12] |

Experimental Protocols

Detailed methodologies are essential for the validation and reproducibility of bioactivity studies. The following are generalized protocols for key experiments commonly used in the evaluation of chromene derivatives.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[4]

  • Microbial Culture Preparation: The test microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) are cultured in a suitable broth medium to achieve a standardized cell density.[4]

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and evenly streaked over the entire surface of a sterile agar plate to create a lawn of bacteria.

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

  • Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (like DMSO), is added to each well. A positive control (standard antibiotic like Ciprofloxacin) and a negative control (solvent alone) are also included.[4]

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around each well, where microbial growth has been prevented.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is a common and reliable method to determine the in vitro antioxidant capacity of chemical compounds.[8][9]

  • Preparation of DPPH Solution: A stock solution of 1,1-diphenyl-2-picryl-hydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). This solution has a deep violet color.[8]

  • Reaction Mixture: A specific volume of the DPPH solution (e.g., 1 mL) is added to various concentrations of the test compounds (e.g., 1, 2, 3, and 4 µM).[8] A standard antioxidant, such as ascorbic acid, is used as a positive control.

  • Incubation: The samples are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[8]

  • Absorbance Measurement: The absorbance of the solutions is measured using a UV-Visible spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).[8]

  • Calculation of Scavenging Activity: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[10][12]

  • Cell Culture: Macrophage cell lines, such as RAW 264.7, are cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

  • Inflammatory Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which results in a colorimetric product whose absorbance can be measured at ~540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated, LPS-stimulated cells to that in the untreated, LPS-stimulated cells. Cell viability is also assessed (e.g., using an MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

Visualizations: Pathways and Workflows

Signaling Pathway

The anti-inflammatory effects of certain chromene derivatives have been attributed to their ability to modulate key signaling pathways. For instance, some 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathway.[10]

TLR4_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Activation TLR4->MAPK Chromene Chromene Derivative Chromene->TLR4 Inhibition TranscriptionFactors Transcription Factors (e.g., NF-κB) MAPK->TranscriptionFactors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) TranscriptionFactors->Cytokines Upregulation Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Substituted Salicylaldehyde) Reaction One-Pot Reaction / Microwave Synthesis Start->Reaction Purification Purification & Recrystallization Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening Primary Bioactivity Screening (e.g., Antimicrobial, Antioxidant) Characterization->Screening DoseResponse Dose-Response Studies (IC₅₀ / MIC Determination) Screening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) DoseResponse->Mechanism InVivo In Vivo Testing (Animal Models) Mechanism->InVivo

References

A Comparative Guide to the Spectroscopic Properties of 3,4-dihydro-2H-chromen-2-ylmethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic methodologies used to characterize the enantiomers of 3,4-dihydro-2H-chromen-2-ylmethanol. Due to the absence of publicly available, direct comparative studies on the individual (R)- and (S)-enantiomers, this document outlines the expected spectroscopic characteristics of the racemic compound and details the established experimental protocols for enantiomeric resolution and subsequent spectroscopic analysis. This guide is intended to equip researchers with the necessary information to conduct their own comparative studies.

Introduction

This compound is a chiral molecule with a stereocenter at the C2 position of the chromane ring. As with many chiral compounds in drug development and materials science, the individual enantiomers can exhibit distinct biological activities and physical properties. Therefore, their separation and thorough spectroscopic characterization are of significant importance. While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, and solubility in achiral solvents), their interaction with plane-polarized light and chiral environments will differ. Spectroscopic techniques are fundamental in confirming the structure of the molecule and distinguishing between its enantiomeric forms.

Spectroscopic Characterization

General Spectroscopic Data (Racemic Mixture)

The following table summarizes the expected spectroscopic data for the racemic mixture of this compound. This data is compiled based on the general characteristics of chromane derivatives and related alcohols.

Spectroscopic TechniqueExpected Observations
¹H NMR Aromatic Protons: Signals in the range of δ 6.8-7.2 ppm, corresponding to the four protons on the benzene ring. The splitting patterns will depend on their substitution pattern.Chromane Ring Protons: A multiplet for the proton at C2. Two diastereotopic protons at C3 and C4, each appearing as multiplets. The protons of the CH₂O group will also be diastereotopic and appear as a multiplet.Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Aromatic Carbons: Six signals in the aromatic region (δ 115-160 ppm).Chromane Ring Carbons: A signal for the C2 carbon (around δ 75-85 ppm), and signals for the C3 and C4 carbons (typically in the aliphatic region, δ 20-40 ppm).Methanol Carbon: A signal for the CH₂OH carbon around δ 60-70 ppm.
IR Spectroscopy O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.C-O Stretch: Strong absorption bands in the 1000-1300 cm⁻¹ region for the alcohol and ether linkages.
Mass Spectrometry Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (C₁₀H₁₂O₂ = 164.20 g/mol ).Fragmentation Pattern: Characteristic fragments resulting from the loss of a hydroxymethyl group (-CH₂OH), water (-H₂O), or cleavage of the chromane ring.
Chiral HPLC When analyzed on an achiral column, a single peak will be observed. On a suitable chiral stationary phase, the racemic mixture will be resolved into two separate peaks of equal area, corresponding to the (R)- and (S)-enantiomers.
Optical Rotation The racemic mixture will have an optical rotation of zero. The individual enantiomers, once separated, will exhibit equal and opposite specific rotations.

Experimental Protocols

To perform a spectroscopic comparison of the enantiomers, the first critical step is the resolution of the racemic mixture.

Chiral Resolution of Racemic this compound

Enzymatic kinetic resolution is a common and effective method for resolving racemic alcohols. This process utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Materials:

  • Racemic this compound

  • Lipase (e.g., Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)

  • Buffer solution (if using a free enzyme)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the racemic this compound in the anhydrous organic solvent.

  • Add the acyl donor (typically 1.5-2.0 equivalents).

  • Add the lipase (the amount will depend on the specific activity of the enzyme).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by chiral HPLC or TLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.

  • Once the desired conversion is reached, filter off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted alcohol enantiomer from the acylated enantiomer using silica gel column chromatography.

  • The acylated enantiomer can then be deacylated (e.g., by hydrolysis with a mild base like K₂CO₃ in methanol) to yield the other pure enantiomer of the alcohol.

  • Purify both enantiomers by column chromatography.

Spectroscopic Analysis of Separated Enantiomers

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of each pure enantiomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each enantiomer under identical conditions.

  • Expected Outcome: The ¹H and ¹³C NMR spectra of the two enantiomers in an achiral solvent will be identical.

2. IR Spectroscopy:

  • Sample Preparation: Prepare a thin film of each liquid enantiomer on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an ATR accessory.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Record the IR spectrum for each enantiomer over the range of 4000-400 cm⁻¹.

  • Expected Outcome: The IR spectra of the two enantiomers will be identical.

3. Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of each enantiomer in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., ESI, GC-MS).

  • Data Acquisition: Obtain the mass spectrum for each enantiomer.

  • Expected Outcome: The mass spectra of the two enantiomers will be identical.

4. Chiral High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used. The exact ratio will need to be optimized to achieve good separation.

  • Sample Preparation: Prepare dilute solutions of the racemic mixture and each purified enantiomer in the mobile phase.

  • Data Acquisition: Inject the samples onto the chiral column and monitor the elution profile with the UV detector.

  • Expected Outcome: The racemic mixture will show two well-resolved peaks of equal area. Injection of each purified enantiomer will result in a single peak corresponding to one of the peaks in the racemate's chromatogram, thus confirming their enantiomeric purity and allowing for the assignment of the peaks.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound enantiomers.

G cluster_analysis Spectroscopic Analysis racemate Racemic this compound resolution Chiral Resolution (e.g., Enzymatic Kinetic Resolution) racemate->resolution enantiomer_R (R)-enantiomer resolution->enantiomer_R Separation enantiomer_S (S)-enantiomer resolution->enantiomer_S Separation nmr NMR (¹H, ¹³C) enantiomer_R->nmr ir IR Spectroscopy enantiomer_R->ir ms Mass Spectrometry enantiomer_R->ms hplc Chiral HPLC enantiomer_R->hplc enantiomer_S->nmr enantiomer_S->ir enantiomer_S->ms enantiomer_S->hplc comparison Comparative Analysis of Spectroscopic Data nmr->comparison ir->comparison ms->comparison hplc->comparison

Caption: Workflow for the spectroscopic comparison of enantiomers.

Conclusion

Head-to-Head Comparison of Catalysts for 3,4-Dihydro-2H-chromen-2-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of catalytic systems applicable to the synthesis of 3,4-dihydro-2H-chromen-2-ylmethanol, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited direct literature on the synthesis of this specific molecule, this guide draws upon established catalytic methods for structurally related chromene and pyran derivatives. The performance of various catalysts is evaluated based on experimental data from analogous reactions, providing a predictive framework for catalyst selection.

Introduction to this compound

This compound is a heterocyclic compound featuring a dihydropyran ring fused to a benzene ring, with a hydroxymethyl group at the 2-position. This structure is of significant interest in drug discovery and development due to its presence in a variety of biologically active molecules. The dihydropyran moiety can act as a crucial pharmacophore or a versatile synthetic intermediate for the construction of more complex molecular architectures. Efficient and selective synthesis of this scaffold is therefore a key objective for medicinal and synthetic chemists.

Key Synthetic Pathways

The synthesis of the 3,4-dihydro-2H-chromene ring system with a functional group at the 2-position can be approached through several strategic disconnections. Based on analogous syntheses of related chromenes and dihydropyrans, two primary plausible pathways are considered here:

  • Tandem Oxa-Michael-Aldol Condensation: This approach involves the reaction of a salicylaldehyde derivative with an α,β-unsaturated aldehyde, catalyzed by organocatalysts, to form a 2H-chromene intermediate, which can then be selectively reduced to the target dihydropyran.

  • Intramolecular Hetero-Diels-Alder (HDA) Reaction: This strategy relies on the cyclization of a suitably substituted ortho-alkenyl phenol derivative. This can be promoted by Lewis acids or thermal conditions.

  • Palladium-Catalyzed Intramolecular O-Arylation: This modern approach has been successfully applied to the synthesis of the isomeric (3,4-dihydro-2H-chromen-3-yl)methanol and represents a powerful method for the enantioselective formation of the dihydropyran ring.

Catalyst Performance Comparison

The following tables summarize the performance of various catalysts in reactions analogous to the synthesis of this compound. This data provides a basis for catalyst selection based on key metrics such as yield, enantioselectivity, and reaction conditions.

Table 1: Organocatalysts for the Synthesis of 2H-Chromene Derivatives via Tandem Oxa-Michael-Aldol Reaction
CatalystSubstrate 1Substrate 2SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(S)-Diphenylprolinol silyl etherSalicylaldehydeCrotonaldehydeTolueneRT248595[1]
(S)-2-(Triflylaminomethyl)pyrrolidineSalicylaldehydeCinnamaldehydeCH2Cl2-20489298[1]
L-Pipecolinic acidSalicylaldehydeβ-NitrostyreneToluene8012High5-17[1]

Note: The products of these reactions are 2H-chromene derivatives, which would require a subsequent selective reduction of the double bond to yield the target this compound.

Table 2: Lewis Acids and Transition Metals for Chromene Synthesis
CatalystReaction TypeSubstrateSolventTemp (°C)Time (h)Yield (%)Reference
FeCl3 (15 mol%)Intramolecular Alkyne-Carbonyl MetathesisAlkynyl ether of salicylaldehydeAcetonitrile80285-95[2]
Ph3PAuNTf2 (4 mol%)CyclizationPropargyl aryl etherDichloromethane7012>90[2]
Er(OTf)3 (20 mol%)Cascade Cyclizationp-Quinone methide & 1,3-dicarbonylDichloromethaneRT1285-95[3]
Cu-SBA-15 (5 mol%)Knoevenagel Condensation5-Phenylazo-salicylaldehyde & AcetylacetoneCH2Cl2/EtOH01>90[4]
Table 3: Palladium Catalysis for Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols (Isomer of Target)
CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Pd2(dba)3(S)-SDP(O)Cs2CO3Toluene1002485-9590-97[5]

Experimental Protocols

General Procedure for Organocatalytic Tandem Oxa-Michael-Aldol Reaction

To a solution of salicylaldehyde (1.0 mmol) and the α,β-unsaturated aldehyde (1.2 mmol) in the specified solvent (5 mL) at the indicated temperature, the organocatalyst (0.1 mmol) is added. The reaction mixture is stirred for the specified time until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2H-chromene derivative.

General Procedure for Lewis Acid-Catalyzed Intramolecular Cyclization

To a solution of the starting material (e.g., alkynyl ether of salicylaldehyde, 1.0 mmol) in the specified solvent (10 mL) at the indicated temperature, the Lewis acid catalyst (e.g., FeCl3, 0.15 mmol) is added. The reaction mixture is stirred for the specified time. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

General Procedure for Pd-Catalyzed Intramolecular O-Arylation

A mixture of the 2-(2-haloaryl)propane-1,3-diol (1.0 mmol), Pd2(dba)3 (0.025 mmol), the chiral ligand (0.06 mmol), and the base (e.g., Cs2CO3, 2.0 mmol) in the specified solvent (5 mL) is degassed and heated under an inert atmosphere for the specified time. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the enantiomerically enriched (3,4-dihydro-2H-chromen-3-yl)methanol.

Visualizing the Pathways

To better understand the synthetic strategies, the following diagrams illustrate the key reaction pathways and a general experimental workflow.

G cluster_path1 Tandem Oxa-Michael-Aldol Pathway Salicylaldehyde Salicylaldehyde Iminium_Ion Iminium Ion Intermediate Salicylaldehyde->Iminium_Ion reacts with Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Unsaturated_Aldehyde->Iminium_Ion forms Organocatalyst Organocatalyst (e.g., Prolinol ether) Organocatalyst->Iminium_Ion catalyzes Oxa_Michael_Adduct Oxa-Michael Adduct Iminium_Ion->Oxa_Michael_Adduct Oxa-Michael addition Aldol_Intermediate Aldol Intermediate Oxa_Michael_Adduct->Aldol_Intermediate Intramolecular Aldol Chromene_Product 2H-Chromene Derivative Aldol_Intermediate->Chromene_Product Dehydration Reduction Selective Reduction Chromene_Product->Reduction undergoes Target_Molecule This compound Reduction->Target_Molecule yields

Caption: Proposed tandem oxa-Michael-aldol pathway for synthesis.

G cluster_path2 Intramolecular O-Arylation Pathway Starting_Material 2-(2-Haloaryl)propane-1,3-diol Oxidative_Addition Oxidative Addition Starting_Material->Oxidative_Addition Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Oxidative_Addition Chiral_Ligand Chiral Ligand (e.g., SDP(O)) Chiral_Ligand->Oxidative_Addition Base Base (e.g., Cs2CO3) Intramolecular_Arylation Intramolecular C-O Coupling Base->Intramolecular_Arylation Oxidative_Addition->Intramolecular_Arylation Reductive_Elimination Reductive Elimination Intramolecular_Arylation->Reductive_Elimination Target_Isomer (3,4-Dihydro-2H-chromen-3-yl)methanol Reductive_Elimination->Target_Isomer

Caption: Enantioselective intramolecular O-arylation pathway.

G Start Start: Reactants & Catalyst Reaction Reaction under Controlled Conditions Start->Reaction Monitoring Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Continue Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General experimental workflow for catalytic synthesis.

Conclusion

While a direct, optimized catalytic synthesis for this compound is not extensively reported, a comparative analysis of catalysts for structurally similar compounds provides valuable insights for researchers. Organocatalysts offer a powerful route for the enantioselective synthesis of chromene precursors, which can be subsequently reduced. Lewis acids and transition metals, particularly palladium complexes with chiral ligands, present efficient and highly selective methods for the construction of the core dihydropyran ring system. The choice of catalyst will ultimately depend on the desired stereochemistry, substrate scope, and scalability of the synthesis. The experimental protocols and performance data presented in this guide serve as a strong starting point for the development of robust and efficient synthetic routes to this compound and its derivatives.

References

A Comparative Guide to Analytical Methods for the Characterization of 3,4-dihydro-2H-chromen-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-chromen-2-ylmethanol is a heterocyclic alcohol containing the chroman scaffold, a structural motif present in various biologically active compounds, including Vitamin E. As an important synthetic intermediate in pharmaceutical research and development, the precise and accurate characterization of this compound is critical for ensuring quality, purity, and consistency. This guide provides a comprehensive comparison of key analytical methodologies for the characterization of this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate techniques for their specific needs.

Overview of Primary Analytical Techniques

The comprehensive characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. Each method provides unique and complementary information regarding the compound's identity, purity, quantity, and structure.

  • High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC is ideal for quantifying the primary compound and detecting non-volatile impurities.[1][2] Its precision and accuracy make it the preferred method for assay and purity determinations.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, making it an excellent tool for identifying the compound and characterizing volatile or semi-volatile impurities.[4][5] The mass spectrum provides a molecular fingerprint that aids in unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for the definitive structural elucidation of organic molecules.[6][7] They provide detailed information about the chemical environment of each proton and carbon atom, confirming the compound's molecular structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This rapid and non-destructive technique is used to identify the functional groups present in the molecule.[8] The infrared spectrum provides confirmation of key structural features, such as hydroxyl and ether groups.

Experimental Protocols

Detailed methodologies are provided below for the quantitative and qualitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is designed for the assay and purity evaluation of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (based on the chroman chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare the test sample by accurately weighing and dissolving the material in the mobile phase to a final concentration of approximately 50 µg/mL.

  • Analysis: Inject the standards and sample solutions into the HPLC system and record the chromatograms. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

This method is suitable for identifying the compound and detecting volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[9]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 100 µg/mL.

NMR Spectroscopy for Structural Elucidation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]

  • Experiments:

    • Acquire a ¹H NMR spectrum to identify the proton environments and their coupling patterns.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.[6]

FT-IR Spectroscopy for Functional Group Analysis
  • Instrumentation: Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a KBr plate (if liquid) or as a KBr pellet (if solid).

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

    • ~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.[11]

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching of the dihydropyran ring.[11]

    • ~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.[12]

    • ~1230 cm⁻¹: Aryl-alkyl ether C-O stretching.

    • ~1050 cm⁻¹: Primary alcohol C-O stretching.

Data Presentation: Comparative Performance of Quantitative Methods

The selection of a quantitative method often depends on its performance characteristics. The following table summarizes typical validation parameters for the HPLC-UV and GC-MS analysis of this compound, in accordance with ICH guidelines.

Validation Parameter HPLC-UV GC-MS Commentary
Specificity HighVery HighGC-MS provides mass spectral data for definitive peak identification.
Linearity (R²) ≥ 0.999≥ 0.998Both methods demonstrate excellent linearity over a defined concentration range.[13][14]
Range 1 - 100 µg/mL0.1 - 20 µg/mLThe optimal range can be adjusted based on the specific application and sample concentration.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods show high accuracy, with typical acceptance criteria being within ±2% for assays.[3]
Precision (%RSD)
- Repeatability≤ 1.0%≤ 5.0%HPLC generally offers superior precision for quantitative measurements.[13]
- Intermediate Precision≤ 2.0%≤ 10.0%Precision is a measure of the method's reproducibility.[3]
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mLGC-MS is typically more sensitive for detecting trace levels of analytes.[9][15][16]
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mLThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[9][17][18]

Mandatory Visualization: Cross-Validation Workflow

Cross-validation ensures that different analytical procedures are suitable for the same intended purpose and yield comparable results. The workflow below illustrates the process of cross-validating the HPLC and GC-MS methods for the analysis of this compound.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_prep Preparation & Validation cluster_analysis Data Acquisition & Analysis cluster_comparison Comparison & Reporting Sample Prepare Standard & Sample Solutions HPLC_Val HPLC Method Validation (ICH Q2 Guidelines) Sample->HPLC_Val GCMS_Val GC-MS Method Validation (ICH Q2 Guidelines) Sample->GCMS_Val HPLC_Analysis HPLC Data Acquisition (Purity, Concentration) HPLC_Val->HPLC_Analysis GCMS_Analysis GC-MS Data Acquisition (Identity, Concentration) GCMS_Val->GCMS_Analysis Compare Data Comparison (Assay, Purity Profile) HPLC_Analysis->Compare GCMS_Analysis->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Report Final Validation Report Stats->Report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion and Recommendations

No single analytical method is sufficient for the complete characterization of this compound. A comprehensive and robust characterization strategy should employ an integrated approach:

  • Structural Confirmation: Utilize ¹H and ¹³C NMR for unambiguous structural elucidation and FT-IR for the confirmation of key functional groups.

  • Quantitative Analysis: Employ a validated HPLC-UV method for accurate and precise determination of potency (assay) and purity.

  • Identification and Impurity Profiling: Use GC-MS for orthogonal identity confirmation and for the detection and identification of any volatile or thermally stable impurities that may not be observed by HPLC.

By cross-validating these orthogonal techniques, researchers and drug development professionals can build a comprehensive analytical profile, ensuring the quality, safety, and efficacy of products containing this compound.

References

Safety Operating Guide

Proper Disposal of 3,4-dihydro-2H-chromen-2-ylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for 3,4-dihydro-2H-chromen-2-ylmethanol (CAS No. 83278-86-8), a chemical intermediate used in pharmaceutical and scientific research. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its hazard profile and adhere to the prescribed safety measures.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled. If ingested, seek immediate medical attention.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Disposal Workflow

The proper disposal of this compound requires a systematic approach to minimize risks and ensure regulatory compliance. The following workflow outlines the necessary steps from waste generation to final disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection A Waste Generation (Unused reagent, contaminated materials) B Segregate as Hazardous Chemical Waste A->B C Use a dedicated, labeled, and sealed waste container B->C D Clearly label with: - Chemical Name - CAS Number - Hazard Symbols C->D E Store in a designated, secure waste accumulation area D->E F Arrange for collection by a licensed hazardous waste disposal company E->F

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal Procedures

Step 1: Waste Segregation and Collection

  • Unused Product: Unwanted or expired this compound should be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and absorbent paper, must also be treated as hazardous waste.

  • Waste Container: Collect all waste in a designated, leak-proof, and chemically compatible container. The container should have a secure screw-top lid.

Step 2: Labeling

Proper labeling of the waste container is mandatory to ensure safe handling and disposal. The label must include:

  • The full chemical name: This compound

  • CAS Number: 83278-86-8

  • Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

Step 3: Storage

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from incompatible materials.

  • Follow all institutional and local regulations regarding the storage of hazardous waste.

Step 4: Final Disposal

  • The disposal of this compound must be conducted by a licensed and qualified hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.

  • Provide the disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS).

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

G cluster_0 Spill Response A Evacuate and secure the area B Don appropriate PPE A->B C Contain the spill with absorbent material B->C D Collect contaminated material into a labeled waste container C->D E Decontaminate the spill area D->E F Dispose of all materials as hazardous waste E->F

Caption: Step-by-step protocol for managing a spill of this compound.

Disclaimer: The information provided in this document is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all local, state, and federal regulations regarding chemical waste disposal.

Essential Safety and Operational Guide for Handling 3,4-dihydro-2H-chromen-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3,4-dihydro-2H-chromen-2-ylmethanol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure to this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that meet ANSI/ISEA Z87.1 D3 standard.[1] A face shield should be worn over safety glasses if there is a risk of splashing.[2][3]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for protection against a wide range of chemicals.[2][3] Always inspect gloves for tears or holes before use.[4]
Body Protection Laboratory CoatA flame-resistant lab coat or a chemical-resistant apron should be worn.[1][2] Clothing should cover the entire body.[2]
Respiratory Protection RespiratorUse in a well-ventilated area or under a fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator is required.[2][5]
Foot Protection Closed-toe ShoesShoes must cover the entire foot; open-toed shoes are not permitted in the laboratory.[2][6]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation : Before handling the compound, ensure that all necessary PPE is worn correctly.[1] Prepare the work area by ensuring it is clean and uncluttered.[7][8]

  • Ventilation : All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[1]

  • Spill Management : Have a chemical spill kit readily accessible. In case of a spill, evacuate the area and follow established laboratory spill cleanup procedures.

  • Personal Hygiene : Avoid all personal contact with the chemical. Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][7]

  • First Aid :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[9]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.[9]

  • Store separately from incompatible materials such as strong oxidizing agents.

Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Chemical waste should be collected in a designated, labeled, and sealed container.

  • Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Wear Appropriate PPE B Prepare Work Area (Fume Hood) A->B C Transfer and Use Chemical B->C D Monitor for Spills C->D I Collect Waste in Labeled Container C->I Generate Waste E Store Chemical Properly D->E F Clean Work Area E->F G Remove PPE F->G H Wash Hands G->H J Dispose According to Regulations I->J

Caption: Safe handling workflow diagram.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.